molecular formula C8H16N2O3S B083740 L-Alanyl-L-methionine CAS No. 14486-05-6

L-Alanyl-L-methionine

カタログ番号: B083740
CAS番号: 14486-05-6
分子量: 220.29 g/mol
InChIキー: FSHURBQASBLAPO-WDSKDSINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Alanyl-L-methionine is a synthetic dipeptide composed of L-alanine and L-methionine amino acids, with the molecular formula C8H16N2O3S and a molecular weight of 220.29 g/mol . This compound belongs to the class of organic compounds known as peptides and is characterized by its two chiral centers, both in the (S) configuration . While this dipeptide has been detected as a potential biomarker in certain biological species, including anatidaes, chickens, and domestic pigs, its specific physiological role and mechanism of action are areas of ongoing scientific investigation . Research into dipeptides like L-Alanyl-L-methionine is fundamental for advancing the understanding of peptide crystal engineering and supramolecular chemistry. Studies have shown that it crystallizes as a hemihydrate, forming a three-dimensional hydrogen-bond network that incorporates extended polymers of water molecules, which can be a point of interest for structural biologists . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHURBQASBLAPO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932428
Record name N-(2-Amino-1-hydroxypropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14486-05-6
Record name L-Alanyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14486-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxypropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alanyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Alanyl-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

L-Alanyl-L-methionine, a dipeptide composed of the amino acids L-alanine and L-methionine, holds significant interest in various scientific domains, including drug development and nutritional science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, formulation, and analysis. This guide provides a detailed examination of the core physicochemical characteristics of L-Alanyl-L-methionine, synthesizing theoretical principles with practical, field-proven insights. We will delve into its structural and thermodynamic properties, stability profile, spectroscopic signature, and analytical methodologies, offering a foundational reference for researchers and professionals in the field.

Introduction: The Significance of L-Alanyl-L-methionine

Dipeptides, the simplest members of the peptide family, serve as crucial building blocks for proteins and play diverse roles in biological systems. L-Alanyl-L-methionine, with the molecular formula C₈H₁₆N₂O₃S, is a subject of interest due to the combined properties of its constituent amino acids. L-alanine is a non-essential amino acid with a small, non-polar side chain, contributing to its versatility in protein structure. L-methionine is an essential, sulfur-containing amino acid, playing a critical role in metabolism and as a precursor to other important molecules like S-adenosylmethionine (SAMe). The linkage of these two amino acids via a peptide bond results in a molecule with unique physicochemical properties that influence its solubility, stability, and biological activity. This guide aims to provide a thorough understanding of these properties, essential for its application in research and development.

Structural and Thermodynamic Properties

A molecule's structure and thermodynamic characteristics are fundamental to its behavior in various environments. Here, we explore the key structural and thermodynamic parameters of L-Alanyl-L-methionine.

Molecular Structure and Stereochemistry

The chemical structure of L-Alanyl-L-methionine consists of an L-alanine residue linked to an L-methionine residue through a peptide bond. The IUPAC name is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-(methylsulfanyl)butanoic acid. The stereochemistry of both chiral centers is in the L-configuration, which is the naturally occurring form in proteins.

The three-dimensional conformation of the dipeptide is influenced by the rotational freedom around the single bonds of the peptide backbone. X-ray crystallography studies of the related compound D,L-alanyl-L,D-methionine have shown that the molecule exists as a zwitterion in the crystal lattice, with a protonated amino group and a deprotonated carboxyl group.[1] This zwitterionic character is a key determinant of its solubility and acid-base properties. The peptide bond itself is predominantly planar.[1]

Fundamental Physicochemical Data

A summary of the core physicochemical data for L-Alanyl-L-methionine is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃SPubChem
Molecular Weight 220.29 g/mol PubChem
CAS Number 14486-05-6BenchChem[1]
Appearance White to off-white crystalline powderGeneral dipeptide property
Melting Point Decomposes before meltingGeneral dipeptide property[2]
Solubility Profile

The solubility of L-Alanyl-L-methionine is a critical parameter for its formulation and delivery. As a polar, zwitterionic molecule, it is expected to be soluble in water and other polar solvents.

  • Solubility in Organic Solvents: L-Alanyl-L-methionine is expected to have limited solubility in non-polar organic solvents. Its constituent amino acids are generally insoluble or sparingly soluble in solvents like ethanol, ether, and acetone.[3][4][5][6] The solubility in polar organic solvents like methanol and ethanol would be greater than in non-polar solvents but likely lower than in water.

Experimental Protocol: Determination of Aqueous Solubility

The following is a general protocol for determining the aqueous solubility of a dipeptide like L-Alanyl-L-methionine.

G cluster_0 L-Alanyl-L-methionine cluster_1 Fragmentation Ala H₂N-CH(CH₃)- Peptide CO-NH Ala->Peptide Met -CH(CH₂CH₂SCH₃)-COOH Peptide->Met b1 b₁ ion (Ala) Peptide->b1 b-ion cleavage y1 y₁ ion (Met) Peptide->y1 y-ion cleavage

Sources

An In-Depth Technical Guide to L-Alanyl-L-methionine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the dipeptide L-Alanyl-L-methionine, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis methodologies, analytical characterization, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Significance of L-Alanyl-L-methionine

L-Alanyl-L-methionine is a dipeptide composed of the amino acids L-alanine and L-methionine. Dipeptides, as the simplest form of peptides, play crucial roles in various biological processes and are of significant interest in pharmaceutical and biotechnological research. They can exhibit enhanced stability, solubility, and bioavailability compared to their constituent free amino acids, making them attractive candidates for various applications, including parenteral nutrition and as drug delivery moieties.

The combination of alanine, a non-polar, aliphatic amino acid, and methionine, a sulfur-containing, non-polar amino acid, imparts specific physicochemical properties to the L-Alanyl-L-methionine dipeptide. Understanding these properties is fundamental to harnessing its potential in scientific and therapeutic contexts.

Core Molecular Attributes: Structure and Chemical Formula

A thorough understanding of the molecular structure and chemical formula of L-Alanyl-L-methionine is the cornerstone of its scientific exploration.

Chemical Structure

The structure of L-Alanyl-L-methionine consists of an L-alanine residue linked to an L-methionine residue via a peptide bond. The alanine residue provides the N-terminus (amino-terminus), while the methionine residue provides the C-terminus (carboxyl-terminus).

Caption: Chemical structure of L-Alanyl-L-methionine.

Chemical Formula and Molecular Weight

The chemical and physical properties of L-Alanyl-L-methionine are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₆N₂O₃S[1]
Molecular Weight 220.29 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid[1]
CAS Number 14486-05-6[1]
Canonical SMILES CC(C(=O)NC(CCSC)C(=O)O)N[1]
InChI Key FSHURBQASBLAPO-WDSKDSINSA-N[1]

Synthesis of L-Alanyl-L-methionine: Methodologies and Protocols

The synthesis of dipeptides like L-Alanyl-L-methionine can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, scale, and cost.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains. The general workflow for synthesizing L-Alanyl-L-methionine via Fmoc-based SPPS is outlined below.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis of L-Alanyl-L-methionine Resin 1. Resin Swelling (e.g., Wang or Rink Amide resin) Fmoc_Met_Attach 2. Attachment of Fmoc-L-Met-OH to the resin Resin->Fmoc_Met_Attach Fmoc_Deprotection1 3. Fmoc Deprotection (Piperidine in DMF) Fmoc_Met_Attach->Fmoc_Deprotection1 Ala_Coupling 4. Coupling of Fmoc-L-Ala-OH (HBTU/DIEA in DMF) Fmoc_Deprotection1->Ala_Coupling Fmoc_Deprotection2 5. Final Fmoc Deprotection Ala_Coupling->Fmoc_Deprotection2 Cleavage 6. Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Fmoc_Deprotection2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (MS, NMR) Purification->Characterization MS_Fragmentation cluster_fragmentation Predicted MS/MS Fragmentation of [M+H]⁺ b1 b₁ ion (Ala) y1 y₁ ion (Met) M_H [M+H]⁺ (Ala-Met) M_H->b1 Cleavage of peptide bond M_H->y1 Cleavage of peptide bond

Sources

The In Vivo Odyssey of L-Alanyl-L-methionine: A Technical Guide to Unraveling its Metabolic Fate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dipeptide Investigation

In the landscape of cellular metabolism and therapeutic intervention, amino acids are fundamental building blocks. However, their direct administration can be fraught with challenges related to solubility, stability, and rapid clearance. Dipeptides, such as L-Alanyl-L-methionine, have emerged as a promising alternative, offering enhanced stability and potentially more efficient cellular uptake.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vivo metabolic fate of L-Alanyl-L-methionine. We will delve into the intricate pathways of its absorption, distribution, metabolism, and excretion (ADME), underpinned by robust experimental methodologies and field-proven insights.

L-Alanyl-L-methionine is a synthetic dipeptide composed of the amino acids L-alanine and L-methionine.[1] Upon administration, it is anticipated to be hydrolyzed by peptidases into its constituent amino acids, which then enter their respective metabolic pathways.[1] L-alanine is a non-essential amino acid integral to protein synthesis and glucose metabolism. L-methionine, an essential amino acid, plays a pivotal role in protein synthesis, one-carbon metabolism as the precursor to S-adenosylmethionine (SAM), and the synthesis of other sulfur-containing compounds like cysteine and taurine.[2][3] Understanding the in vivo journey of L-Alanyl-L-methionine is crucial for optimizing its therapeutic applications, particularly in parenteral nutrition where it can serve as a more stable source of these critical amino acids.[4][5]

The Metabolic Crossroads: Absorption, Distribution, and Hydrolysis

The in vivo disposition of L-Alanyl-L-methionine is a dynamic process governed by a series of physiological events.

Absorption and Distribution

Following administration, L-Alanyl-L-methionine is absorbed and distributed throughout the body. The route of administration (e.g., oral, intravenous) will significantly influence its initial bioavailability and tissue distribution. Intestinal uptake of dipeptides is primarily mediated by peptide transporters such as PepT1 and PepT2.[6] Once in circulation, the dipeptide is distributed to various tissues. The physicochemical properties of the dipeptide will influence its ability to cross biological membranes and accumulate in specific organs.

Enzymatic Hydrolysis: The Gateway to Metabolism

The primary metabolic event for L-Alanyl-L-methionine is its hydrolysis into L-alanine and L-methionine. This cleavage is catalyzed by peptidases present in the plasma and various tissues.[7] The rate and location of this hydrolysis are critical determinants of the subsequent metabolic fate of the released amino acids. The structure of the dipeptide itself influences its susceptibility to enzymatic cleavage, which in turn affects its plasma half-life.[7]

L-Alanyl-L-methionine L-Alanyl-L-methionine Absorption & Distribution Absorption & Distribution L-Alanyl-L-methionine->Absorption & Distribution In Vivo Administration Enzymatic Hydrolysis Enzymatic Hydrolysis Absorption & Distribution->Enzymatic Hydrolysis Circulation & Tissue Uptake L-Alanine Pool L-Alanine Pool Enzymatic Hydrolysis->L-Alanine Pool L-Methionine Pool L-Methionine Pool Enzymatic Hydrolysis->L-Methionine Pool

Caption: Initial fate of L-Alanyl-L-methionine in vivo.

Delving Deeper: The Metabolic Fates of L-Alanine and L-Methionine

Once liberated, L-alanine and L-methionine enter the systemic amino acid pools and participate in a multitude of metabolic pathways.

L-Alanine Metabolism

L-alanine is a key player in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver. It can be readily converted to pyruvate through the action of alanine aminotransferase, thereby entering central carbon metabolism for gluconeogenesis or oxidation via the citric acid cycle.

L-Methionine Metabolism

The metabolism of L-methionine is more complex and has far-reaching implications for cellular function. The primary pathways include:

  • Protein Synthesis: As an essential amino acid, L-methionine is a fundamental component of protein synthesis.[8]

  • Transmethylation Pathway (Methionine Cycle): Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[1][3] This process is critical for epigenetic regulation and the synthesis of various biomolecules. The by-product of methylation, S-adenosylhomocysteine (SAH), is subsequently hydrolyzed to homocysteine.

  • Transsulfuration Pathway: Homocysteine can be directed into the transsulfuration pathway to synthesize cysteine, a precursor for the major intracellular antioxidant glutathione (GSH).[1] This pathway is crucial for maintaining cellular redox balance.

  • Methionine Salvage Pathway: This pathway regenerates methionine from its catabolic products, conserving this essential amino acid.

cluster_alanine L-Alanine Metabolism cluster_methionine L-Methionine Metabolism L-Alanine Pool L-Alanine Pool Pyruvate Pyruvate L-Alanine Pool->Pyruvate Alanine Aminotransferase Protein Synthesis_A Protein Synthesis L-Alanine Pool->Protein Synthesis_A Glucose-Alanine Cycle Glucose-Alanine Cycle Pyruvate->Glucose-Alanine Cycle L-Methionine Pool L-Methionine Pool SAM S-Adenosylmethionine L-Methionine Pool->SAM Methionine Adenosyltransferase Protein Synthesis_M Protein Synthesis L-Methionine Pool->Protein Synthesis_M SAH S-Adenosylhomocysteine SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration GSH Glutathione Cysteine->GSH

Caption: Metabolic pathways of L-alanine and L-methionine.

Experimental Design and Methodologies: A Practical Guide

A robust investigation into the in vivo metabolic fate of L-Alanyl-L-methionine necessitates a well-designed experimental workflow.

Animal Model Selection Animal Model Selection Dosing & Administration Dosing & Administration Animal Model Selection->Dosing & Administration Sample Collection Sample Collection Dosing & Administration->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Analytical Quantification Analytical Quantification Sample Preparation->Analytical Quantification Data Analysis Data Analysis Analytical Quantification->Data Analysis

Caption: Experimental workflow for in vivo metabolic studies.

PART 1: In Vivo Study Design

1.1. Animal Model Selection

  • Choice of Species: Rats (e.g., Sprague-Dawley, Wistar) are a common choice for metabolic studies due to their size, which facilitates surgical procedures and sample collection. Mice (e.g., C57BL/6) are also widely used, especially when genetically modified models are required.[9][10]

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the experiment to minimize stress-related metabolic changes.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for animal welfare.

1.2. Dosing and Administration

  • Route of Administration:

    • Oral Gavage: For studying oral bioavailability. A flexible feeding tube is preferred to minimize the risk of esophageal injury.[9][11] The maximum volume administered should not exceed 10 ml/kg body weight.[11]

    • Intravenous (IV) Infusion: To bypass absorption and directly study distribution and metabolism.

  • Dosage Calculation: The dose of L-Alanyl-L-methionine should be carefully calculated based on the animal's body weight.

1.3. Sample Collection

  • Blood: Serial blood samples can be collected from the tail vein (mice) or saphenous vein (rats).[12] Terminal blood collection via cardiac puncture provides a larger volume.[4] Plasma is typically prepared by collecting blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuging at 2,000 x g for 10 minutes at 4°C.[13]

  • Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, muscle, brain) are rapidly excised, weighed, and snap-frozen in liquid nitrogen to quench metabolic activity.[6]

  • Urine: Urine can be collected using metabolic cages, which allow for the separation of feces and urine over a defined period (e.g., 24 hours).[1] Alternatively, hydrophobic sand can be used for shorter collection periods, which may be less stressful for the animals.[1][14]

PART 2: Sample Preparation and Analysis

2.1. Tissue Homogenization and Metabolite Extraction

  • Objective: To efficiently extract L-Alanyl-L-methionine and its metabolites from tissue samples for subsequent analysis.

  • Protocol:

    • Weigh the frozen tissue sample (50-100 mg).

    • Place the tissue in a 2 mL tube containing ceramic beads.

    • Add 400 µL of ice-cold 80% methanol.[6]

    • Homogenize using a bead beater for 30 seconds.

    • Centrifuge at 100 x g for 5 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process two more times and pool the supernatants.[6]

    • The combined supernatant can be further processed for analysis.

2.2. Plasma Sample Preparation for HPLC Analysis

  • Objective: To remove proteins from plasma samples that can interfere with chromatographic analysis.

  • Protocol:

    • To 20 µL of plasma, add 20 µL of an internal standard (e.g., norvaline) and 160 µL of HPLC-grade water.[7]

    • Add 200 µL of 0.5 M perchloric acid to precipitate proteins.[7]

    • Vortex the sample and centrifuge at 15,000 x g for 5 minutes.[7]

    • Filter the supernatant through a 0.2 µm spin filter.[7]

    • The filtrate is ready for derivatization and HPLC analysis.

2.3. Analytical Quantification

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A robust method for quantifying amino acids.[7]

    • Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) creates highly fluorescent derivatives of primary amines.[7]

    • Separation: Reversed-phase HPLC is used to separate the derivatized amino acids.

    • Detection: A fluorescence detector is used for sensitive and selective detection.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and specificity for the quantification of L-Alanyl-L-methionine and its metabolites.[15]

    • Derivatization: Derivatization with reagents like AccQ-Tag™ can improve chromatographic separation and ionization efficiency.[15]

    • Separation: UPLC provides rapid and high-resolution separation.

    • Detection: Tandem mass spectrometry (MS/MS) allows for the selective and sensitive detection of target analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Enzymatic Assays: Can be used for the specific quantification of L-methionine in biological samples.[16][17] These assays are often based on the conversion of methionine by a specific enzyme and the detection of a product of the reaction.[16]

Table 1: Representative Analytical Methods

AnalyteMethodKey Features
L-Alanine, L-MethionineHPLC with Fluorescence DetectionPre-column derivatization with OPA, good sensitivity and robustness.[7]
L-Alanyl-L-methionineUPLC-MS/MSHigh sensitivity and specificity, suitable for complex matrices.[15]
L-MethionineEnzymatic AssayHigh specificity, can be adapted for high-throughput screening.[16][17]
SAM, SAHLC-MS/MSGold standard for quantifying one-carbon metabolites.[18]
PART 3: Data Analysis

3.1. Pharmacokinetic Parameter Calculation

From the time-course concentration data of L-Alanyl-L-methionine and its metabolites in plasma, key pharmacokinetic (PK) parameters can be calculated to describe their ADME properties.[19]

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

These parameters are crucial for understanding the bioavailability, distribution, and elimination of the dipeptide and its constituent amino acids.[20]

3.2. Statistical Analysis

Appropriate statistical methods should be employed to compare the metabolic profiles between different experimental groups (e.g., different doses, routes of administration, or in disease models).

Conclusion: Synthesizing the In Vivo Narrative

The in vivo metabolic fate of L-Alanyl-L-methionine is a multi-faceted process that begins with its absorption and distribution, followed by enzymatic hydrolysis to release L-alanine and L-methionine. These amino acids then enter their respective, and in the case of methionine, extensive, metabolic pathways. A thorough investigation of this process requires a meticulously planned in vivo study, employing appropriate animal models and analytical techniques. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to unravel the in vivo odyssey of L-Alanyl-L-methionine, ultimately paving the way for its informed and effective application in research and clinical settings.

References

  • Directly monitoring the dynamic in vivo metabolisms of hyperpolarized 13C-oligopeptides. (n.d.). PNAS. Retrieved from [Link]

  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021). MDPI. Retrieved from [Link]

  • Peptides In Vivo, Dynamics, Metabolism and Nutrition. (2024). Guhiy News. Retrieved from [Link]

  • Analytical methods for amino acid determination in organisms. (2020). ResearchGate. Retrieved from [Link]

  • Amino acid composition in parenteral nutrition: what is the evidence?. (2015). PubMed Central. Retrieved from [Link]

  • Methionine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus). (2015). PubMed Central. Retrieved from [Link]

  • Analytical methods used for determination of L-methionine in fermentation broth. (2014). ResearchGate. Retrieved from [Link]

  • Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. (2020). Taylor & Francis Online. Retrieved from [Link]

  • L-alanyl-L-glutamine-supplemented parenteral nutrition improves infectious morbidity in secondary peritonitis. (2004). PubMed. Retrieved from [Link]

  • Rapid and selective enzymatic assay for L-methionine based on a pyrophosphate detection system. (2014). PubMed. Retrieved from [Link]

  • A Systems-Level Framework for Combating Antimicrobial Resistance: Integrating Genome-Scale Metabolic Modeling with Constraint-Based Analysis to Identify Novel Combination Therapies. (2024). Medium. Retrieved from [Link]

  • The effect of L-alanyl-L-glutamine dipeptide supplemented total parenteral nutrition on infectious morbidity and insulin sensitivity in critically ill patients. (2011). PubMed. Retrieved from [Link]

  • TECH 09b -Oral Gavage in Adult Rats. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

  • Total parenteral nutrition supplemented with L-alanyl-L-glutamine and gut structure and protein metabolism in septic rats. (1994). PubMed. Retrieved from [Link]

  • Oral Gavage in the Rat. (2016). FSU Office of Research. Retrieved from [Link]

  • Methionine – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

  • L-Methionine | C5H11NO2S | CID 6137. (n.d.). PubChem. Retrieved from [Link]

  • Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. (2019). PubMed Central. Retrieved from [Link]

  • Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. (2016). NIH. Retrieved from [Link]

  • L-Methionine: Benefits, Risks, and Sources. (2022). Verywell Health. Retrieved from [Link]

  • Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. (2021). PubMed. Retrieved from [Link]

  • SOP MTL-1.5 Terminal Blood Collection from Mice. (2021). The Jackson Laboratory. Retrieved from [Link]

  • Methionine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Experimental animal models for diabetes and its related complications—a review. (2021). PubMed Central. Retrieved from [Link]

  • Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. Retrieved from [Link]

  • Dipeptide metabolism in the isolated perfused rat kidney. (1983). PubMed. Retrieved from [Link]

  • Novel Technologies for Dipeptide Drugs Design and their Implantation. (2014). PubMed Central. Retrieved from [Link]

  • Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. (2020). PubMed. Retrieved from [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium. Retrieved from [Link]

  • A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017). PubMed Central. Retrieved from [Link]

  • Determination of L-methionine using methionine-specific dehydrogenase for diagnosis of homocystinuria due to cystathionine β-synthase deficiency. (2012). PubMed. Retrieved from [Link]

  • Showing metabocard for L-Methionine (LMDB00221). (n.d.). Livestock Metabolome Database. Retrieved from [Link]

  • Explain all amin acids are absorbed in L- form while methionine as amino acid absorbed in D-form?. (2017). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. (1984). PubMed. Retrieved from [Link]

  • Expt. 13 Calculation of pharmacokinetic parameters from a given data. (n.d.). Slideshare. Retrieved from [Link]

  • Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. (2007). PubMed. Retrieved from [Link]

  • Metabolism of methionine in vivo: impact of pregnancy, protein restriction, and fatty liver disease. (2009). PubMed. Retrieved from [Link]

  • Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021). PubMed Central. Retrieved from [Link]

  • Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). (2018). PubMed. Retrieved from [Link]

Sources

Mechanism of action of L-Alanyl-L-methionine at a cellular level

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cellular Mechanism of Action of L-Alanyl-L-Methionine

Abstract

L-Alanyl-L-Methionine, a stable dipeptide, serves as a highly bioavailable source of L-Alanine and the essential amino acid L-Methionine for cellular systems. Its application is critical in biopharmaceutical manufacturing, cell therapy, and metabolic research, where the instability of free methionine can be a limiting factor. This guide provides an in-depth exploration of the cellular and molecular mechanisms initiated by the delivery of L-Methionine via this dipeptide. We will dissect its journey from cellular uptake and intracellular metabolism to its profound impact on key signaling networks that govern cell growth, redox homeostasis, and survival. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how L-Alanyl-L-Methionine functions at a cellular level, complete with validated experimental protocols to investigate these pathways.

Introduction: The Significance of L-Alanyl-L-Methionine

The essential amino acid L-Methionine is a cornerstone of cellular function. Beyond its role as a building block in protein synthesis, it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, histones, and other proteins, placing it at the heart of epigenetic regulation and signal transduction.[1][2] Furthermore, methionine metabolism is intrinsically linked to the synthesis of polyamines and the primary endogenous antioxidant, glutathione (GSH), thereby regulating cell proliferation and redox balance.[1][3]

Many transformed and cancerous cells exhibit a heightened dependence on exogenous methionine for survival and growth, a phenomenon known as "methionine dependence" or the "Hoffman effect".[4][5] This metabolic vulnerability makes the methionine pathway a compelling target for therapeutic intervention.

Free L-Methionine, however, can be unstable in liquid cell culture media over time. L-Alanyl-L-Methionine provides a more stable and soluble alternative, ensuring consistent and sustained availability of L-Methionine to cells.[6][7] Understanding its precise mechanism of action is therefore paramount for optimizing its use in research and bioproduction.

Cellular Uptake and Intracellular Bioavailability

The journey of L-Alanyl-L-Methionine begins at the plasma membrane. Unlike free amino acids that utilize a variety of specific transporters, dipeptides and tripeptides are primarily transported into the cell by peptide transporters.[8] This process is efficient and allows the cell to internalize the intact dipeptide.

Once inside the cytoplasm, L-Alanyl-L-Methionine is rapidly hydrolyzed by intracellular peptidases, releasing free L-Alanine and L-Methionine.[9] This intracellular cleavage is the critical step that makes the constituent amino acids available for their respective metabolic fates. The released L-Methionine is then primed to enter central metabolic pathways.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytoplasm) AlaMet_out L-Alanyl-L-Methionine transporter Peptide Transporter AlaMet_out->transporter Uptake AlaMet_in L-Alanyl-L-Methionine transporter->AlaMet_in peptidase Cytosolic Peptidases AlaMet_in->peptidase Hydrolysis Ala L-Alanine peptidase->Ala Met L-Methionine peptidase->Met Met_pathways Metabolic Pathways (SAM, GSH, etc.) Met->Met_pathways

Caption: Cellular uptake and hydrolysis of L-Alanyl-L-Methionine.

Core Mechanism I: Regulation of the mTORC1 Nutrient-Sensing Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and protein synthesis, integrating signals from nutrients, growth factors, and cellular energy status.[10] Amino acids are a critical input for mTORC1 activation, and methionine plays a unique role in this process, primarily through its metabolite, SAM.

The SAM-SAMTOR Axis: Recent discoveries have identified an intracellular methionine-sensing mechanism that directly signals to mTORC1.[10][11]

  • Conversion to SAM: Intracellular L-Methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[1]

  • SAMTOR Sensing: A protein named SAMTOR (S-adenosylmethionine sensor upstream of mTORC1) directly binds to SAM.[10][11]

  • mTORC1 Activation: When SAM levels are high (indicating methionine sufficiency), SAM binds to SAMTOR, causing SAMTOR to dissociate from the GATOR1 complex. This relieves GATOR1's inhibition of mTORC1, leading to the activation of the mTORC1 signaling cascade.[10]

Activated mTORC1 then phosphorylates its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth.[12]

Extracellular Sensing via TAS1R1/TAS1R3: In some cell types, methionine can also be sensed at the cell surface by the taste receptor heterodimer TAS1R1/TAS1R3.[12][13][14] Binding of methionine to this G protein-coupled receptor can trigger a signaling cascade involving an increase in intracellular calcium and activation of the ERK1/2 pathway, which subsequently leads to mTORC1 activation.[12]

G cluster_sensing Methionine Sensing cluster_regulation mTORC1 Regulation Met L-Methionine SAM SAM Met->SAM MAT SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Growth Protein Synthesis Cell Growth mTORC1->Growth Promotes

Caption: Intracellular sensing of Methionine via SAM-SAMTOR to activate mTORC1.

Core Mechanism II: Modulation of Cellular Redox Homeostasis

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, can damage lipids, proteins, and DNA, potentially leading to apoptosis. Methionine metabolism is central to maintaining redox balance through the transsulfuration pathway.

  • Homocysteine Formation: Methionine, after donating its methyl group via SAM, is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

  • Transsulfuration Pathway: Homocysteine enters the transsulfuration pathway, where it is converted to cystathionine and then to cysteine.

  • Glutathione (GSH) Synthesis: Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant non-protein thiol in the cell and a master antioxidant.[1]

By providing a steady supply of L-Methionine, L-Alanyl-L-Methionine directly fuels this pathway, enhancing the cell's capacity to synthesize GSH. This bolsters the cellular antioxidant defense system, protecting cells from oxidative damage induced by metabolic stress or external insults.

G Met L-Methionine SAM SAM Met->SAM SAH SAH SAM->SAH Methylation Reactions HCY Homocysteine SAH->HCY Cystathionine Cystathionine HCY->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step Defense Antioxidant Defense (ROS Neutralization) GSH->Defense

Caption: The Transsulfuration Pathway leading from Methionine to Glutathione.

Core Mechanism III: Impact on Cell Proliferation and Apoptosis

The role of methionine in cell fate is context-dependent. While essential for the growth of all cells, its metabolism can be selectively targeted in cancer cells, and its metabolites can trigger programmed cell death (apoptosis).

Methionine Dependence and Cell Cycle Arrest: Many cancer cell lines are unable to proliferate when methionine is replaced by its precursor, homocysteine, a condition under which normal cells can survive.[5][15] This "methionine dependence" is linked to an over-reliance on transmethylation reactions.[4][15] Consequently, modulating methionine availability can impact the cell cycle. Methionine restriction or treatment with high levels of L-methionine has been shown to cause cell cycle arrest in the G1 or S phase in various cancer cell lines, often dependent on the p53 tumor suppressor status.[16][17]

Induction of Apoptosis: Methionine metabolism can also generate pro-apoptotic molecules.

  • Methional Production: The oxoacid of methionine, MTOB, can be decarboxylated to produce methional.[18]

  • ROS and MDA: Methional can lead to the formation of ROS and malondialdehyde (MDA), a reactive aldehyde that induces DNA-protein cross-linking and triggers apoptosis.[18]

  • Caspase Activation: The accumulation of these toxic metabolites can activate the intrinsic apoptotic pathway, leading to the activation of executioner caspases (like Caspase-3 and -7) that dismantle the cell. The activation of caspases is a hallmark of apoptosis.[19][20]

Interestingly, L-Alanine, the other component of the dipeptide, has been shown to protect some cell types from cytokine-induced apoptosis, suggesting a complex interplay between the two released amino acids.[21]

Experimental Investigation: A Practical Guide

To validate the mechanisms described, a series of well-established cellular and molecular assays can be employed. The general workflow involves treating cells with L-Alanyl-L-Methionine and appropriate controls, followed by harvesting for downstream analysis.

G cluster_assays Downstream Assays start Seed Cells treatment Treat with L-Alanyl-L-Methionine (vs. Control, Free Met, etc.) start->treatment incubation Incubate (Time Course) treatment->incubation harvest Harvest Cells (Lysates & Supernatants) incubation->harvest western Western Blot (mTOR Pathway) harvest->western caspase Caspase Assay (Apoptosis) harvest->caspase gsh GSH/GSSG Assay (Redox Status) harvest->gsh endpoint Perform Downstream Assays western->endpoint caspase->endpoint gsh->endpoint

Caption: General experimental workflow for studying cellular responses.

Protocol 1: Western Blotting for mTORC1 Pathway Activation

Objective: To quantify the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6 Kinase (p70S6K), at Threonine 389.

Methodology:

  • Cell Seeding & Treatment: Seed cells (e.g., MCF-7, HEK293) in 6-well plates to reach 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal signaling. Treat cells with L-Alanyl-L-Methionine at various concentrations for a specified time (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., complete media).

  • Lysis: Aspirate media and wash cells once with ice-cold 1X PBS. Lyse cells directly in the well by adding 100 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.[22]

  • Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat samples at 95-100°C for 5 minutes. Centrifuge at 14,000 rpm for 5 minutes to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K (as a loading control) overnight at 4°C with gentle shaking. Dilute antibodies in blocking buffer as per the manufacturer's recommendation.[23]

  • Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]

  • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-p70S6K signal to the total p70S6K signal.

Protocol 2: Fluorometric Caspase-3/7 Activity Assay

Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well clear-bottom black plate. Treat with L-Alanyl-L-Methionine for a longer duration (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Principle: This assay uses a substrate, such as Ac-DEVD-AMC, which is specifically cleaved by active caspase-3 and -7. Cleavage releases the fluorescent group AMC (7-amino-4-methylcoumarin).[19]

  • Reagent Preparation: Prepare the caspase substrate solution according to the manufacturer's protocol (e.g., from kits provided by Creative Bioarray, Thermo Fisher Scientific).[19][25]

  • Cell Lysis & Substrate Addition: Add the combined lysis buffer and substrate solution directly to the wells. Mix by gentle shaking.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[20]

  • Analysis: Subtract the background fluorescence (from media-only wells). Express the results as fold-change in caspase activity relative to the untreated control.

Protocol 3: Glutathione (GSH/GSSG) Ratio Assay

Objective: To assess the cellular redox state by measuring the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).

Methodology:

  • Cell Seeding & Treatment: Culture and treat cells as described for the other assays (e.g., 24-hour treatment).

  • Assay Principle: Commercially available kits (e.g., from Promega, Abcam, Arbor Assays) provide a convenient method.[26][27][28] These assays typically involve two parallel measurements: one for total glutathione (GSH + GSSG) and one for GSSG alone after masking GSH with a specific reagent.

  • Sample Preparation: Harvest and lyse cells according to the kit's instructions. Deproteinize the samples, often by acid precipitation, to prevent interference from enzymes.

  • GSSG Measurement: In one set of sample aliquots, add a reagent (e.g., 2-vinylpyridine) to scavenge the GSH.

  • Assay Reaction: Add a reaction mix containing glutathione reductase and a chromogenic substrate (like DTNB, which produces a yellow product) or a fluorescent probe to all samples (total and GSSG-only).[27]

  • Absorbance/Fluorescence Measurement: Incubate for the recommended time and read the absorbance (at ~412 nm for DTNB) or fluorescence on a microplate reader.

  • Analysis: Generate a standard curve using known concentrations of GSH. Calculate the concentrations of total glutathione and GSSG in the samples. Determine the GSH concentration by subtracting the GSSG amount from the total glutathione. Calculate the GSH/GSSG ratio. A decrease in this ratio indicates increased oxidative stress.

Data Interpretation and Conclusion

The following table summarizes the expected outcomes from the described experiments when L-Alanyl-L-Methionine is used to supplement cells, particularly in models where methionine metabolism is a key driver of the observed phenotype.

Parameter Measured Assay Expected Outcome with L-Alanyl-L-Methionine Cellular Implication
p-p70S6K / Total p70S6K Western BlotIncreased phosphorylationActivation of mTORC1 signaling pathway
Caspase-3/7 Activity Fluorometric AssayContext-dependent: May increase in cancer cellsInduction of apoptosis
GSH / GSSG Ratio Colorimetric/Fluorometric AssayIncreased ratioEnhanced antioxidant capacity; reduced oxidative stress

L-Alanyl-L-Methionine is more than a simple nutrient supplement; it is a potent modulator of fundamental cellular processes. Its delivery of L-Methionine directly fuels pathways that control the anabolic and catabolic balance of the cell. By activating mTORC1, it promotes growth and proliferation. By feeding the transsulfuration pathway, it fortifies cellular defenses against oxidative stress. Finally, its metabolic byproducts can be leveraged to selectively induce apoptosis in vulnerable cell populations, such as methionine-dependent cancer cells. A thorough understanding and experimental validation of these mechanisms are crucial for its rational application in diverse fields, from enhancing the productivity of biopharmaceutical cell lines to designing novel metabolic therapies for disease.

References

  • ResearchGate. (n.d.). Schematic overview of the role of methionine metabolism in cancer... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Altered Methionine Metabolism in Cancer Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • PubMed. (n.d.). Altered Methionine Metabolism in Cancer Cells. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • PubMed. (2008). Caspase activity assays. Retrieved from [Link]

  • MDPI. (n.d.). Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. Retrieved from [Link]

  • NIH. (2020). Methionine Dependence of Cancer. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Innoprot. (n.d.). Oxidative Stress Assay - Innoprot Cell Damage Assays. Retrieved from [Link]

  • PubMed Central. (2016). Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells. Retrieved from [Link]

  • NIH. (n.d.). l-Methionine inhibits growth of human pancreatic cancer cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Retrieved from [Link]

  • SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • PubMed. (2018). Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells. Retrieved from [Link]

  • PubMed Central. (2016). Amino acids in the cultivation of mammalian cells. Retrieved from [Link]

  • Frontiers. (2020). Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. Retrieved from [Link]

  • MIT News. (2017). New player in cellular signaling. Retrieved from [Link]

  • MDPI. (n.d.). Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells. Retrieved from [Link]

  • PubMed. (n.d.). L-Methionine inhibits growth of human pancreatic cancer cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Proteolysis. Retrieved from [Link]

  • NIH. (n.d.). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Retrieved from [Link]

  • PubMed. (n.d.). Methionine-derived metabolites in apoptosis: therapeutic opportunities for inhibitors of their metabolism in chemoresistant cancer cells. Retrieved from [Link]

  • PubMed. (2005). L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis. Retrieved from [Link]

  • PubMed Central. (n.d.). Sensing and Signaling of Methionine Metabolism. Retrieved from [Link]

  • NIH. (n.d.). Transport of Small Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Membrane Transport. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

  • Khan Academy. (n.d.). How do things move across a cell membrane?. Retrieved from [Link]

  • NIH. (2024). Biochemistry, Essential Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport. Retrieved from [Link]

  • PMC. (n.d.). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. Retrieved from [Link]

Sources

The Role of L-Alanyl-L-methionine in Fueling One-Carbon Metabolism: Mechanisms, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for cellular function, governing processes from nucleotide synthesis and amino acid homeostasis to epigenetic regulation and antioxidant defense.[1][2] At the heart of this network lies the essential amino acid L-methionine, which serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions.[3][4][5] This guide provides a comprehensive technical overview of how the dipeptide L-Alanyl-L-methionine serves as a highly effective delivery vehicle for L-methionine, thereby fueling the critical pathways of one-carbon metabolism. We will explore the biochemical journey from dipeptide hydrolysis to the integration of its constituent amino acids into the methionine and transsulfuration cycles. Furthermore, this guide details robust experimental methodologies, including stable isotope tracing and mass spectrometry-based metabolite quantification, for researchers investigating the metabolic impact of L-Alanyl-L-methionine in various biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the metabolic potential of this dipeptide in nutritional, therapeutic, and research contexts.

Foundational Concepts: An Overview of One-Carbon Metabolism

One-carbon metabolism comprises a series of interlinked pathways that mediate the transfer of one-carbon units, such as methyl (-CH₃) and formyl (-CHO) groups.[6][7] These reactions are fundamental to life, supporting three critical physiological functions:

  • Biosynthesis: Providing one-carbon units for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][7]

  • Methylation: Generating S-adenosylmethionine (SAM), which donates its methyl group for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression, protein function, and membrane integrity.[4][8][9]

  • Redox Defense: Contributing to the synthesis of cysteine via the transsulfuration pathway, which is the rate-limiting precursor for the major intracellular antioxidant, glutathione (GSH).[2][10]

The network is primarily organized around two interdependent cycles: the Folate Cycle and the Methionine Cycle , which converge at the vitamin B12-dependent remethylation of homocysteine to methionine.[1][5][11]

Figure 1: The Interconnected Folate and Methionine Cycles cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF dNTPs Purine/Thymidine Synthesis Met Methionine MethylTHF->Met Serine Serine Glycine Glycine Serine->Glycine SAM SAM (S-Adenosylmethionine) Met->SAM SAH SAH (S-Adenosylhomocysteine) SAM->SAH Methylation Methylation (DNA, RNA, Proteins) Hcy Homocysteine SAH->Hcy Cys Cysteine Hcy->Cys GSH Glutathione (GSH)

A high-level overview of one-carbon metabolism.

L-Alanyl-L-methionine: A Superior Precursor for the Methionine Cycle

While free L-methionine is the direct precursor for the methionine cycle, its delivery can be suboptimal in certain biological and pharmaceutical contexts. The dipeptide L-Alanyl-L-methionine offers several advantages, including enhanced stability and potentially improved bioavailability.[12] Upon cellular uptake, the dipeptide is not a direct substrate for the cycle; instead, it is efficiently hydrolyzed by intracellular peptidases into its constituent amino acids: L-Alanine and L-methionine.[10] The liberated L-methionine is then immediately available to enter the methionine cycle.

The Metabolic Journey of L-methionine

The entry and processing of L-methionine derived from L-Alanyl-L-methionine follows a well-defined pathway, which is central to all subsequent methylation and transsulfuration events.

  • Activation to SAM: Liberated L-methionine is activated by the enzyme Methionine Adenosyltransferase (MAT) , which catalyzes the transfer of an adenosyl group from ATP to methionine.[5][13] This reaction forms the high-energy, universal methyl donor, S-adenosylmethionine (SAM) .[8][14][15]

  • Methyl Group Transfer: SAM donates its reactive methyl group to a vast array of acceptor molecules, including DNA, RNA, histones, and other proteins. These reactions are catalyzed by specific methyltransferases (MTs) .[9][16]

  • Formation of SAH and Homocysteine: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) .[10][15] SAH is a potent inhibitor of methyltransferase reactions, and its efficient removal is critical. The enzyme SAH hydrolase (SAHH) hydrolyzes SAH to adenosine and homocysteine (Hcy) , thereby maintaining the methylation potential of the cell.[16]

At this critical juncture, homocysteine can enter one of two major pathways, determining the ultimate metabolic fate of the original methionine molecule.

Figure 2: L-Alanyl-L-methionine Entry into the Methionine Cycle cluster_methionine Methionine Cycle & Fates of Homocysteine AlaMet L-Alanyl-L-methionine Peptidases Intracellular Peptidases AlaMet->Peptidases Ala L-Alanine Peptidases->Ala To other metabolic pathways Met L-Methionine Peptidases->Met SAM SAM Met->SAM MAT SAH SAH SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Methylated_Product Methylated Acceptor SAH->Methylated_Product Met_regen Methionine (Regenerated) Hcy->Met_regen Remethylation (Methionine Synthase) Cys Cysteine Hcy->Cys Transsulfuration (CBS, B6) Met_regen->SAM GSH Glutathione Cys->GSH ATP ATP ATP->SAM Methyl_Acceptor Acceptor Methyl_Acceptor->SAM Folate_Cycle Folate Cycle (5-MTHF, B12) Folate_Cycle->Hcy

Hydrolysis of the dipeptide and subsequent fueling of the cycle.
The Fates of Homocysteine: Remethylation vs. Transsulfuration
  • Remethylation Pathway: Homocysteine is recycled back to methionine by methionine synthase (MS) , an enzyme that requires vitamin B12 as a cofactor.[5] This reaction links the methionine cycle to the folate cycle, as it uses 5-methyltetrahydrofolate (5-MTHF) as the methyl donor.[1][5] This pathway is crucial for conserving methionine under conditions of low dietary intake.

  • Transsulfuration Pathway: When methionine is abundant, homocysteine is irreversibly channeled into the transsulfuration pathway. It is condensed with serine by cystathionine β-synthase (CBS) to form cystathionine. Subsequently, cystathionine γ-lyase (CGL) cleaves cystathionine to produce cysteine , α-ketobutyrate, and ammonia.[10][17] This pathway is the primary route for synthesizing cysteine, which is then incorporated into proteins or used to produce the vital antioxidant glutathione (GSH).[9][10]

By providing a robust source of L-methionine, L-Alanyl-L-methionine supplementation can enhance flux through both of these critical pathways, thereby boosting both the cell's methylation capacity and its antioxidant defenses.

Experimental Methodologies for Assessing Metabolic Impact

To rigorously quantify the effects of L-Alanyl-L-methionine on one-carbon metabolism, a combination of cell culture models, stable isotope tracing, and mass spectrometry is required.

Experimental Workflow: Stable Isotope Tracing

Stable isotope tracing is a powerful technique to follow the metabolic fate of L-Alanyl-L-methionine. By using a dipeptide labeled with heavy isotopes (e.g., L-Alanyl-L-[¹³C₅, ¹⁵N₁]-methionine), researchers can precisely track the incorporation of atoms from the dipeptide into downstream metabolites.

Figure 3: Isotope Tracing Experimental Workflow start 1. Cell Culture Treat cells with ¹³C-labeled L-Ala-L-Met harvest 2. Harvest & Quench Rapidly harvest cells and media. Quench metabolism with cold solvent. start->harvest extract 3. Metabolite Extraction Perform polar metabolite extraction (e.g., using 80% Methanol). harvest->extract analyze 4. LC-MS/MS Analysis Inject extract onto a LC-MS/MS system. extract->analyze data 5. Data Processing Identify and quantify labeled metabolites (e.g., M+6 SAM). analyze->data interpret 6. Flux Analysis Calculate fractional enrichment and determine metabolic flux. data->interpret

A streamlined workflow for metabolic flux analysis.
Protocol: Quantification of One-Carbon Metabolites via LC-MS/MS

This protocol provides a framework for the targeted quantification of key metabolites in the methionine cycle and transsulfuration pathway from cultured cells.

A. Reagents and Materials:

  • Cell culture medium, serum, and supplements.

  • L-Alanyl-L-methionine.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • LC-MS grade Methanol, Acetonitrile, and Water.

  • Formic Acid.

  • Internal Standards: A mix of stable isotope-labeled metabolites (e.g., ¹³C-Methionine, D₄-SAM, D₄-SAH).

  • 80:20 Methanol/Water solution, pre-chilled to -80°C.

  • Cell scrapers.

  • Microcentrifuge tubes.

B. Sample Preparation and Extraction:

  • Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma) in 6-well plates and allow them to adhere and grow to ~80% confluency.

  • Treatment: Replace the medium with fresh medium containing either vehicle control or a specified concentration of L-Alanyl-L-methionine. Incubate for the desired time period (e.g., 24 hours).

  • Metabolism Quenching: Aspirate the medium. Immediately wash the cells twice with 1 mL of ice-cold PBS.

  • Extraction: Add 1 mL of pre-chilled (-80°C) 80:20 Methanol/Water containing the internal standard mix directly to the well.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the entire lysate to a pre-chilled microcentrifuge tube.

  • Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant (containing the polar metabolites) to a new tube. Evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of LC-MS mobile phase for analysis.[18][19]

C. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or HILIC column suitable for polar metabolite separation.

  • Mobile Phases: Typically, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Use Multiple Reaction Monitoring (MRM) mode, with pre-validated transitions for each target metabolite and its corresponding internal standard.

Expected Data and Interpretation

Supplementation with L-Alanyl-L-methionine is expected to cause significant shifts in the concentrations of key metabolites.

MetaboliteExpected Change with L-Ala-L-MetRationale / Significance
Intracellular Methionine ↑↑Direct result of dipeptide hydrolysis.
SAM (S-adenosylmethionine) Increased substrate availability for MAT enzymes.[12]
SAH (S-adenosylhomocysteine) Increased flux through methyltransferase reactions.
SAM/SAH Ratio ↑ or ↔This ratio is a key indicator of cellular methylation potential.[15][20] A significant increase indicates enhanced capacity for methylation. The cell may buffer this ratio, so a stable but higher flux is also possible.
Homocysteine Increased production from SAH hydrolysis.
Cysteine Increased flux through the transsulfuration pathway.
GSH (Glutathione) Increased availability of the cysteine precursor, boosting antioxidant capacity.[9]

Applications in Research and Drug Development

Understanding the role of L-Alanyl-L-methionine in one-carbon metabolism has significant implications:

  • Nutritional Science: Designing more stable and bioavailable nutritional supplements to support methylation and antioxidant status, particularly in populations with inadequate intake or increased demand (e.g., the elderly).[3][21]

  • Oncology: Cancer cells often exhibit dysregulated one-carbon metabolism and can be highly dependent on methionine.[22] L-Alanyl-L-methionine can be used as a tool to probe these dependencies or as a component in targeted therapeutic strategies.

  • Neuroscience: Deficiencies in one-carbon metabolism are linked to neurodegenerative diseases.[3][21] Enhancing SAM production through stable precursors could offer therapeutic benefits by supporting neurotransmitter synthesis and neuronal health.

  • Parenteral Nutrition: L-Alanyl-L-methionine is a valuable component in intravenous nutrition formulations due to its superior solubility and stability compared to free amino acids.

Conclusion

L-Alanyl-L-methionine is more than a simple dipeptide; it is a potent and efficient vehicle for delivering L-methionine into the cellular metabolic machinery. Its hydrolysis provides a direct influx of substrate into the methionine cycle, enhancing the production of the universal methyl donor SAM and fueling the transsulfuration pathway to bolster antioxidant defenses. For researchers and drug developers, the ability to modulate this central metabolic hub using a stable and bioavailable precursor opens new avenues for therapeutic intervention and nutritional support across a spectrum of physiological and pathological conditions. The methodologies outlined in this guide provide a robust framework for dissecting these effects with precision, furthering our understanding of this critical metabolic network.

References

  • B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease. National Center for Biotechnology Information.[Link]

  • Folate, vitamin B12 and vitamin B6 and one carbon metabolism. PubMed.[Link]

  • One-Carbon Metabolism Modulates Ageing And Neurodegeneration. Tavernarakis Lab.[Link]

  • One-Carbon Metabolism Micronutrients. Human Nutrition - Oregon State University.[Link]

  • Regulatory mechanisms of one-carbon metabolism enzymes. Broad Institute.[Link]

  • One Carbon Metabolism and Epigenetics: Understanding the Specificity. National Center for Biotechnology Information.[Link]

  • Notes from the 2022 Folate, Vitamin B12, and One-Carbon Metabolism Conference. MDPI.[Link]

  • S-ADENOSYLMETHIONINE (SAM). UT Health San Antonio.[Link]

  • Folate, vitamin B12 and vitamin B6 and one carbon metabolism. Semantic Scholar.[Link]

  • S-Adenosyl methionine. Wikipedia.[Link]

  • Methionine. Wikipedia.[Link]

  • The Logic of the Hepatic Methionine Metabolic Cycle. National Center for Biotechnology Information.[Link]

  • S-Adenosylmethionine. PubMed.[Link]

  • S-Adenosylmethionine and Methylation. Amsbio.[Link]

  • S adenosyl methionine (SAM). YouTube.[Link]

  • The specific features of methionine biosynthesis and metabolism in plants. National Center for Biotechnology Information.[Link]

  • Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells. Hindawi.[Link]

  • Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube.[Link]

  • Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. National Center for Biotechnology Information.[Link]

  • Multiple pathways for l-methionine transport in brush-border membrane vesicles from chicken jejunum. National Center for Biotechnology Information.[Link]

  • Mitochondrial neutral amino acid transport: evidence for a carrier mediated mechanism. PubMed.[Link]

  • One-Carbon Metabolism in Health and Disease. National Center for Biotechnology Information.[Link]

  • l-methionine catabolic pathways: Topics by Science.gov. Science.gov.[Link]

  • Biochemical conversion pathways of methionine precursors. ResearchGate.[Link]

  • Quantitation of Cellular Metabolic Fluxes of Methionine. National Center for Biotechnology Information.[Link]

  • Analytical methods used for determination of L-methionine in fermentation broth. SpringerLink.[Link]

  • Absorption of l-methionine from the human small intestine. National Center for Biotechnology Information.[Link]

  • Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. ResearchGate.[Link]

  • Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI.[Link]

  • Biochemistry | Catabolism of Methionine & Threonine to Succinyl-S-CoA. YouTube.[Link]

  • One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle. YouTube.[Link]

  • Metabolic pathway analysis for rational design of L-methionine production by Escherichia coli and Corynebacterium glutamicum. PubMed.[Link]

  • Structural basis for substrate specificity of l-methionine decarboxylase. National Center for Biotechnology Information.[Link]

Sources

An In-Depth Technical Guide to L-Alanyl-L-methionine: Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the dipeptide L-Alanyl-L-methionine, designed for researchers, scientists, and professionals in drug development. It delves into the discovery, natural presence, synthesis, and analytical methodologies pertinent to this molecule, grounding all information in scientific literature and established protocols.

Introduction: The Significance of a Simple Dipeptide

L-Alanyl-L-methionine is a dipeptide composed of the amino acids L-alanine and L-methionine linked by a peptide bond. While seemingly a simple molecule, its constituent amino acids play fundamental roles in cellular metabolism, protein synthesis, and antioxidant defense. L-alanine is a non-essential amino acid central to energy metabolism through the glucose-alanine cycle, while L-methionine is an essential, sulfur-containing amino acid crucial for initiating protein synthesis and serving as a precursor to vital molecules like S-adenosylmethionine (SAM) and the antioxidant glutathione.[1][2][3] The study of dipeptides such as L-Alanyl-L-methionine is gaining traction as evidence suggests they can be more efficiently absorbed than free-form amino acids and may possess unique biological activities.[1]

This guide will explore the current scientific understanding of L-Alanyl-L-methionine, from its origins as a synthetic molecule to its detection in natural sources and the methodologies required for its study.

Discovery and Synthesis: A Tale of Chemical Construction

L-Alanyl-L-methionine is primarily recognized as a synthetic dipeptide, a product of chemical ingenuity rather than a direct discovery from a natural source.[1] Its synthesis can be achieved through established methods of peptide chemistry, most notably Solid-Phase Peptide Synthesis (SPPS).

The Logic of Solid-Phase Peptide Synthesis (SPPS)

SPPS, a technique pioneered by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support. This approach simplifies the purification process, as reagents and byproducts in the liquid phase can be easily washed away after each reaction step.

The core principle of SPPS involves a cyclical process of deprotection and coupling. The C-terminal amino acid is first attached to a resin. The protecting group on its α-amino group is then removed, and the next amino acid, with its α-amino group protected and its carboxyl group activated, is added to form a peptide bond. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all protecting groups are removed.

Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-L-methionine

The following is a detailed, step-by-step methodology for the synthesis of L-Alanyl-L-methionine using Fmoc-based SPPS.

Materials:

  • Fmoc-L-methionine

  • Fmoc-L-alanine

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 1 hour in a reaction vessel.

  • Attachment of the First Amino Acid (Fmoc-L-methionine):

    • Dissolve Fmoc-L-methionine (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-L-alanine):

    • In a separate vessel, dissolve Fmoc-L-alanine (2 equivalents), HBTU (1.95 equivalents), and DIPEA (4 equivalents) in DMF to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours to facilitate the coupling reaction.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the Fmoc group from the N-terminal L-alanine.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of L-Alanyl-L-methionine using mass spectrometry and analytical HPLC.

SPPS_Workflow

Natural Occurrence and Formation

While primarily known as a synthetic compound, L-Alanyl-L-methionine has been detected in biological systems, suggesting its natural occurrence, likely as a product of protein catabolism.

Presence in Animal Tissues

L-Alanyl-L-methionine has been identified as a potential biomarker in various animal species, including ducks, chickens, and domestic pigs.[1] Its presence in these tissues is thought to be a result of the enzymatic breakdown of endogenous proteins. During processes such as meat aging, proteases break down muscle proteins into smaller peptides and free amino acids, which contribute to the development of flavor and texture.[4] The specific dipeptide L-Alanyl-L-methionine is likely one of the many di- and tripeptides generated during this process.

Formation through Proteolysis

The formation of L-Alanyl-L-methionine in biological systems is attributed to the action of proteases and peptidases. These enzymes cleave the peptide bonds within larger proteins. While there is no known enzyme that specifically synthesizes this dipeptide de novo, its sequence can be found within numerous proteins. The cleavage of these proteins by endo- and exopeptidases can release L-Alanyl-L-methionine. For instance, proteases with broad specificity or those that cleave after alanine or before methionine residues in a protein could generate this dipeptide.

Proteolysis_Pathway

Biological Roles and Potential Applications

The biological functions of L-Alanyl-L-methionine are not yet fully elucidated and are an active area of research. However, based on the properties of its constituent amino acids and studies on similar dipeptides, several potential roles can be inferred.

Antioxidant Activity

Methionine-containing peptides have been shown to possess antioxidant properties.[2][3] The sulfur atom in the methionine side chain can be reversibly oxidized, allowing it to scavenge reactive oxygen species (ROS).[3] This protects cells from oxidative damage. The antioxidant capacity of methionine-containing dipeptides can be influenced by the position of the methionine residue within the peptide.[3]

Enhanced Bioavailability and Support of Protein Synthesis

Dipeptides are often absorbed more efficiently than free amino acids through specific peptide transporters in the intestine.[1] Upon absorption, L-Alanyl-L-methionine is likely hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-methionine.[1] These amino acids then enter the cellular pool and become available for protein synthesis and other metabolic processes. Studies have shown that methionine-containing peptides can effectively serve as a source of methionine to support protein accretion in cultured cells.[5]

Potential in Drug Development and Clinical Nutrition

The enhanced stability and absorption of dipeptides make them attractive candidates for use in clinical nutrition and as drug delivery vehicles. For instance, L-alanyl-L-glutamine is used in clinical settings to supplement glutamine, which is unstable in aqueous solutions. Similarly, L-Alanyl-L-methionine could potentially be used as a more stable and bioavailable source of methionine in specialized nutritional formulations.

Analytical Methodologies for Quantification

Accurate quantification of L-Alanyl-L-methionine in biological matrices is essential for studying its natural occurrence, metabolism, and potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Principles of LC-MS/MS for Dipeptide Analysis

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system, where the dipeptide is separated from other components of the biological matrix on a chromatographic column. The eluent from the HPLC is then introduced into the mass spectrometer. The dipeptide is ionized, and the resulting parent ion is selected and fragmented. The specific fragment ions produced are then detected, providing a highly selective and quantitative measurement of the dipeptide.

Experimental Protocol: Quantification of L-Alanyl-L-methionine in Plasma

The following is a generalized protocol for the quantification of L-Alanyl-L-methionine in a plasma sample.

Materials:

  • Plasma sample

  • L-Alanyl-L-methionine standard

  • Stable isotope-labeled internal standard (e.g., L-Alanyl-L-[¹³C₅, ²H₃]methionine)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the dipeptide with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column suitable for polar compounds.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the dipeptide.

      • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • For L-Alanyl-L-methionine: Monitor the transition from the protonated parent ion (m/z 221.1) to one or more specific fragment ions.

        • For the Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analogue.

  • Quantification:

    • Generate a calibration curve using known concentrations of the L-Alanyl-L-methionine standard.

    • Calculate the concentration of L-Alanyl-L-methionine in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow

Future Directions and Conclusion

The study of L-Alanyl-L-methionine is still in its early stages. While its chemical synthesis and analysis are well-established based on general peptide methodologies, its specific biological roles and natural distribution require further investigation. Future research should focus on:

  • Quantitative Profiling: Comprehensive studies to quantify the concentration of L-Alanyl-L-methionine in various tissues and biofluids under different physiological and pathological conditions.

  • Functional Characterization: In-depth investigation of the specific biological activities of L-Alanyl-L-methionine, particularly its antioxidant and cell-protective effects.

  • Enzymatic Pathways: Elucidation of the specific proteases and peptidases responsible for its formation and degradation in vivo.

References

  • Biological Functions of Antioxidant Dipeptides. (2021). Journal of Clinical Biochemistry and Nutrition, 69(1), 18–25. [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). International Journal of Molecular Sciences, 16(10), 24531–24553. [Link]

  • Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells. (1996). The Journal of Nutrition, 126(1), 232–241. [Link]

  • A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. (2009). LCGC International. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). Molecules, 27(22), 7903. [Link]

  • Biomarkers of meat intake and the application of nutrigenomics. (2015). Genes & Nutrition, 10(2), 11. [Link]

Sources

L-Alanyl-L-methionine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-Alanyl-L-methionine is a dipeptide composed of the amino acids L-alanine and L-methionine. As a fundamental building block of proteins, its study and application are of significant interest in various scientific disciplines, including biochemistry, pharmacology, and drug development. This guide provides an in-depth technical overview of L-Alanyl-L-methionine, encompassing its chemical and physical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers and professionals in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Alanyl-L-methionine is paramount for its effective use in research and formulation development.

PropertyValueSource(s)
CAS Number 14486-05-6[1]
Molecular Formula C8H16N2O3S[1]
Molecular Weight 220.29 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-(methylsulfanyl)butanoic acid[1]
Appearance White crystalline powder or colorless crystals[2]
Solubility Soluble in water, dilute acids, and warm dilute alcohol. Insoluble in ether, absolute alcohol, benzene, and acetone.[2][3][4][2][3][4]
Isoelectric Point (pI) Estimated to be approximately 5.74[5][6][7][8]

The isoelectric point (pI) is a critical parameter influencing the dipeptide's solubility and charge characteristics at different pH values. It is estimated by averaging the pKa values of the terminal amino group of alanine (pKa ≈ 9.69) and the terminal carboxyl group of methionine (pKa ≈ 2.28), and the pKa of the side chain is not considered as it is not ionizable.[5][6][7][8]

Synthesis of L-Alanyl-L-methionine

The synthesis of L-Alanyl-L-methionine can be achieved through various methods, with Solid-Phase Peptide Synthesis (SPPS) being a widely adopted and efficient technique.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.

This protocol outlines the manual synthesis of L-Alanyl-L-methionine on a Rink Amide resin, which will yield a C-terminally amidated dipeptide. For a C-terminally free acid, a Wang or 2-chlorotrityl chloride resin would be utilized.

1. Resin Preparation and Swelling:

  • Weigh 100 mg of Rink Amide resin and place it in a fritted syringe reactor.

  • Add 2 mL of N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30 minutes and then drain the solvent.

2. Fmoc-Methionine Coupling:

  • In a separate vial, dissolve 3 equivalents of Fmoc-L-methionine and 3 equivalents of a coupling agent like HATU in DMF.

  • Add 6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.

  • Add the activated Fmoc-L-methionine solution to the swollen resin.

  • Allow the coupling reaction to proceed for 2 hours with gentle agitation.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • React for 20 minutes to remove the Fmoc protecting group from the N-terminus of methionine.

  • Drain the piperidine solution and wash the resin with DMF (5 x 2 mL).

4. Fmoc-Alanine Coupling:

  • Repeat the coupling procedure described in step 2, using Fmoc-L-alanine instead of Fmoc-L-methionine.

5. Final Fmoc Deprotection:

  • Repeat the deprotection step as described in step 3 to remove the Fmoc group from the N-terminal alanine.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and react for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the crude L-Alanyl-L-methionine.

7. Precipitation and Purification:

  • Precipitate the crude dipeptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the precipitate and decant the ether.

  • Wash the pellet with cold ether and dry it under vacuum.

  • The crude product can then be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell FmocMet Couple Fmoc-L-Met Swell->FmocMet HATU, DIEA Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) FmocMet->Deprotect1 FmocAla Couple Fmoc-L-Ala Deprotect1->FmocAla HATU, DIEA Deprotect2 Final Fmoc Deprotection FmocAla->Deprotect2 Cleave Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Purify Purify by RP-HPLC Cleave->Purify Product L-Alanyl-L-methionine Purify->Product

Caption: Workflow for the Solid-Phase Peptide Synthesis of L-Alanyl-L-methionine.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of synthesized L-Alanyl-L-methionine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of L-Alanyl-L-methionine and for its quantification. Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the dipeptide in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of L-Alanyl-L-methionine and for sequencing. Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.

In tandem mass spectrometry (MS/MS), L-Alanyl-L-methionine is expected to fragment primarily at the peptide bond, producing characteristic b- and y-ions.[9][10]

  • b-ions contain the N-terminus. The b1 ion would correspond to the alaninyl residue.

  • y-ions contain the C-terminus. The y1 ion would correspond to the methioninyl residue.

A neutral loss of 48 Da, corresponding to the loss of the methylthio group (CH3SH) from the methionine side chain, may also be observed.[9]

MS_Fragmentation cluster_fragments Expected Fragments Ala_N H₂N-CH(CH₃)- Peptide_Bond C(=O)-NH Met_C -CH(CH₂CH₂SCH₃)-COOH Peptide_Bond->b1_line b-ion cleavage Peptide_Bond->y1_line b1 b₁ ion (Alaninyl residue) y1 y₁ ion (Methioninyl residue)

Caption: Predicted mass spectrometry fragmentation of L-Alanyl-L-methionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure. Both 1H and 13C NMR are valuable.

The following are estimated chemical shifts for L-Alanyl-L-methionine in D₂O, based on the known shifts of its constituent amino acids.[11][12][13]

¹H NMR:

  • Alanine α-H: ~3.8-4.0 ppm

  • Alanine β-CH₃: ~1.4-1.5 ppm

  • Methionine α-H: ~4.2-4.4 ppm

  • Methionine β-CH₂: ~2.0-2.2 ppm

  • Methionine γ-CH₂: ~2.5-2.7 ppm

  • Methionine ε-SCH₃: ~2.1 ppm

¹³C NMR:

  • Alanine α-C: ~51-53 ppm

  • Alanine β-C: ~18-20 ppm

  • Alanine C=O: ~175-177 ppm

  • Methionine α-C: ~53-55 ppm

  • Methionine β-C: ~30-32 ppm

  • Methionine γ-C: ~31-33 ppm

  • Methionine ε-S-CH₃: ~15-17 ppm

  • Methionine C=O: ~173-175 ppm

Applications in Research and Drug Development

L-Alanyl-L-methionine and its constituent amino acids have several important applications in the fields of research and drug development.

Parenteral Nutrition

Dipeptides like L-Alanyl-L-methionine are of interest for parenteral nutrition formulations. They can offer improved stability and solubility compared to free amino acids. Upon administration, they are hydrolyzed by peptidases to release the individual amino acids for cellular uptake and protein synthesis.[14][15]

Drug Formulation and Stability

L-methionine is known to act as an antioxidant and can be used to stabilize protein-based drugs, such as monoclonal antibodies, by preventing oxidation.[16] While direct studies on L-Alanyl-L-methionine as a stabilizer are less common, its potential to deliver methionine in a stable form makes it a candidate for formulation research.

Biomarker Discovery

L-Alanyl-L-methionine has been identified as a potential biomarker in some biological systems.[1] The presence and concentration of specific dipeptides in biological fluids can be indicative of certain physiological or pathological states, making them valuable targets in metabolomics and diagnostic research. For example, radiolabeled L-methionine has been used in positron emission tomography (PET) to visualize tumors.[17]

Conclusion

L-Alanyl-L-methionine is a dipeptide with significant relevance to researchers and drug development professionals. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, provide a solid foundation for its use in a variety of applications. From its potential role in parenteral nutrition and as a stabilizing excipient in drug formulations to its emergence as a biomarker, L-Alanyl-L-methionine continues to be a molecule of interest. This guide has provided a comprehensive technical overview to support and inspire further research and development involving this important dipeptide.

References

  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. (2023, February 9). Retrieved from [Link]

  • L-methionine - HiMedia Laboratories. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • 12.2: Amino Acids and Isoelectric Points - Chemistry LibreTexts. (2023, April 30). Retrieved from [Link]

  • Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra | Journal of the American Society for Mass Spectrometry. (n.d.). Retrieved from [Link]

  • How To Calculate The Isoelectric Point of Amino Acids and Zwitterions - YouTube. (2019, October 25). Retrieved from [Link]

  • Amino acid and protein at isoelectric point value pH=IEP sum of total overall ion charge is zero. (n.d.). Retrieved from [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC - NIH. (2018, February 5). Retrieved from [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). (n.d.). Retrieved from [Link]

  • Ch27 pKa and pI values - University of Calgary. (n.d.). Retrieved from [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved from [Link]

  • Chemical ionization mass spectra of L-methionine and L-methionine analogs - PubMed. (n.d.). Retrieved from [Link]

  • Determination of L-methionine using methionine-specific dehydrogenase for diagnosis of homocystinuria due to cystathionine β-synthase deficiency - PubMed. (2012, September 15). Retrieved from [Link]

  • High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - NIH. (2023, September 1). Retrieved from [Link]

  • NMR assignments of 1H, 13C and 15N spectra of methionine sulfoxide reductase B1 from Mus musculus - PubMed. (n.d.). Retrieved from [Link]

  • Study and analysis of L-methionine and L-cysteine complexes. (n.d.). Retrieved from [Link]

  • Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I - OSTI.GOV. (n.d.). Retrieved from [Link]

  • Methionine-loading test: evaluation of adverse effects and safety in an epidemiological study. (n.d.). Retrieved from [Link]

  • Summary of 1 H-and 13 C-NMR chemical shifts for the [ε-13... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mascot help: Peptide fragmentation - Matrix Science. (n.d.). Retrieved from [Link]

  • BMRB entry bmse000044 - L-Methionine. (n.d.). Retrieved from [Link]

  • DL-Methionine (DL-Methioninum). (n.d.). Retrieved from [Link]

  • Imaging of human tumors and organs with N-13-labeled L-methionine - PubMed. (n.d.). Retrieved from [Link]

  • L-Methionine | C5H11NO2S | CID 6137 - PubChem. (n.d.). Retrieved from [Link]

  • Analytical methods used for determination of L-methionine in fermentation broth. (n.d.). Retrieved from [Link]used_for_determination_of_L-methionine_in_fermentation_broth)

Sources

The Biological Significance of Alanyl-Methionine Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dipeptide alanyl-methionine, a conjugate of L-alanine and the essential sulfur-containing amino acid L-methionine, is emerging as a molecule of significant interest in cellular protection and therapeutic development. While research on this specific dipeptide is in its nascent stages, its constituent amino acids provide a strong foundation for predicting its biological roles. This technical guide synthesizes the current understanding and inferred functions of alanyl-methionine, focusing on its biochemical properties, metabolic fate, and particularly its potent antioxidant and cytoprotective potential. We will delve into the mechanistic underpinnings of its activity, supported by data on methionine-containing peptides, and provide insights into relevant experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents for conditions rooted in oxidative stress and cellular damage.

Introduction: The Rationale for Investigating Alanyl-Methionine

The study of dipeptides has gained considerable traction as they are not merely intermediates in protein metabolism but can also possess unique physiological functions distinct from their constituent amino acids[1][2]. Alanyl-methionine is of particular interest due to the well-established antioxidant properties of its methionine residue. Methionine is highly susceptible to oxidation by reactive oxygen species (ROS), and this reactivity can serve a protective function, effectively scavenging ROS and shielding other vital cellular components from oxidative damage[3][4]. The alanine residue, while not directly an antioxidant, plays a crucial role in cellular energy metabolism and nitrogen transport.

The dipeptide structure may offer advantages over the administration of free methionine, potentially enhancing stability, solubility, and cellular uptake. This guide will explore the multifaceted biological significance of alanyl-methionine, from its fundamental chemistry to its potential therapeutic applications.

Physicochemical Properties and Synthesis

Structure and Properties

Alanyl-methionine is a dipeptide with the chemical formula C8H16N2O3S. Its structure consists of an L-alanine residue linked to an L-methionine residue via a peptide bond. The presence of the sulfur atom in the methionine side chain is central to its chemical reactivity and biological function.

Table 1: Physicochemical Properties of L-Alanyl-L-Methionine

PropertyValue
Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
Appearance White to off-white powder
Solubility Soluble in water and 1 M HCl[5]
Stereochemistry L-configuration for both amino acid residues
Synthesis of Alanyl-Methionine for Research Applications

The synthesis of alanyl-methionine for research purposes can be achieved through standard peptide synthesis methodologies.

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptides of a defined sequence. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed[6][7][8][9].

Experimental Protocol: Solid-Phase Synthesis of Alanyl-Methionine

  • Resin Preparation: Start with a suitable resin, such as a pre-loaded Fmoc-Met-Wang resin. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue using a solution of 20% piperidine in DMF. Monitor the deprotection using a colorimetric test like the Kaiser test.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-Ala-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Add the activated alanine to the resin-bound methionine and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to simultaneously remove the side-chain protecting groups and cleave the dipeptide from the resin.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the alanyl-methionine dipeptide by mass spectrometry (MS) and HPLC analysis.

SPPS_Workflow Resin Fmoc-Met-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Fmoc-Ala-OH Coupling (HBTU/DIPEA) Deprotection->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Alanyl-Methionine Purification->Final_Product

Cellular Uptake, Metabolism, and Stability

Cellular Transport of Dipeptides

Dipeptides are primarily transported into cells via the peptide transporter 1 (PepT1) and peptide transporter 2 (PepT2), which are proton-coupled oligopeptide transporters. PepT1 is predominantly found in the small intestine and kidney, while PepT2 is more widely distributed. The uptake of dipeptides is an active process, driven by a proton gradient.

Intracellular Fate of Alanyl-Methionine

Once inside the cell, dipeptides are typically rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases[1][11][12][13][14].

Cellular_Metabolism Ala_Met_ext Alanyl-Methionine (Extracellular) PepT1 Peptide Transporter (e.g., PepT1) Ala_Met_ext->PepT1 Ala_Met_int Alanyl-Methionine (Intracellular) PepT1->Ala_Met_int Cytosolic_Peptidases Cytosolic Peptidases Ala_Met_int->Cytosolic_Peptidases Alanine L-Alanine Cytosolic_Peptidases->Alanine Methionine L-Methionine Cytosolic_Peptidases->Methionine Metabolic_Pathways Cellular Metabolic Pathways Alanine->Metabolic_Pathways Methionine->Metabolic_Pathways

The liberated L-alanine can enter the glucose-alanine cycle or be utilized for protein synthesis. The L-methionine becomes available for protein synthesis and, critically, for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, and glutathione, a major intracellular antioxidant[4][10].

Stability in Biological Fluids

The stability of alanyl-methionine in biological fluids is an important consideration for its therapeutic potential. While specific data for this dipeptide is limited, the peptide bond is generally susceptible to enzymatic cleavage by proteases and peptidases present in plasma and tissues. The methionine residue itself is prone to oxidation in solution, which can be a concern for storage and formulation[15]. Stock solutions of L-methionine are generally considered stable for extended periods when stored at low temperatures (2-8 °C)[5].

The Antioxidant and Cytoprotective Functions of Alanyl-Methionine

The primary biological significance of alanyl-methionine is predicted to be its ability to counteract oxidative stress. This function is almost entirely attributable to the methionine residue.

Direct Scavenging of Reactive Oxygen Species (ROS)

The sulfur atom in the methionine side chain is readily oxidized by various ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), to form methionine sulfoxide[3][4]. This reaction effectively neutralizes the damaging potential of these reactive species. The rate of this reaction is high, making methionine an efficient scavenger.

The Methionine Sulfoxide Reductase (Msr) System: A Catalytic Antioxidant Cycle

A key feature of the antioxidant role of methionine is the enzymatic reduction of methionine sulfoxide back to methionine by the methionine sulfoxide reductase (Msr) system. This system, comprising MsrA and MsrB enzymes, allows for the catalytic scavenging of ROS, as the methionine residue can be repeatedly oxidized and reduced.

Msr_Cycle Met Methionine Met_SO Methionine Sulfoxide Met->Met_SO Oxidation Met_SO->Met Reduction ROS ROS ROS->Met Msr MsrA/B Msr->Met_SO NADP NADP+ Msr->NADP NADPH NADPH NADPH->Msr

Precursor to Glutathione Synthesis

Following its intracellular hydrolysis, the methionine from alanyl-methionine can enter the transsulfuration pathway to be converted to cysteine. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. By providing a source of cysteine, alanyl-methionine can indirectly bolster the cell's primary defense against oxidative stress.

Potential Cytoprotective Effects

Based on the functions of its constituent amino acids, alanyl-methionine is expected to exhibit cytoprotective effects in various contexts:

  • Protection against Oxidative Insults: Studies have shown that L-methionine can protect cells from H₂O₂-induced oxidative damage. It is plausible that alanyl-methionine would have similar protective effects.

  • Intestinal Health: Dipeptides like alanyl-glutamine have been shown to promote intestinal epithelial cell homeostasis[16]. Given methionine's role in gut health and integrity, alanyl-methionine may also have beneficial effects on the intestinal barrier[17][18][19][20].

  • Neuroprotection: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Antioxidant peptides are being explored as neuroprotective agents[2][21][22][23][24]. The antioxidant capacity of the methionine residue in alanyl-methionine suggests a potential role in protecting neurons from oxidative damage.

Analytical Methodologies for Alanyl-Methionine Research

Accurate quantification of alanyl-methionine is crucial for pharmacokinetic, metabolic, and efficacy studies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices[25][26][27][28][29].

Experimental Protocol: Quantification of Alanyl-Methionine in Plasma by LC-MS/MS

  • Sample Preparation: Precipitate proteins from plasma samples using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate alanyl-methionine from other plasma components.

  • Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion (Q1): Set the first quadrupole to select the protonated molecular ion of alanyl-methionine ([M+H]⁺).

    • Fragment Ion (Q3): Fragment the parent ion in the collision cell and set the third quadrupole to detect a specific fragment ion.

  • Quantification: Generate a standard curve using known concentrations of pure alanyl-methionine and use it to determine the concentration of the dipeptide in the plasma samples. An isotopically labeled internal standard of alanyl-methionine should be used for optimal accuracy.

Table 2: Example MRM Transitions for Alanyl-Methionine Quantification

AnalyteParent Ion (m/z)Fragment Ion (m/z)
Alanyl-Methionine 221.1To be determined empirically
Internal Standard e.g., 226.1 (¹³C₅, ¹⁵N-Ala-Met)To be determined empirically

Future Directions and Therapeutic Potential

The therapeutic potential of alanyl-methionine lies in its ability to deliver the protective benefits of methionine in a potentially more bioavailable and stable form. Future research should focus on:

  • Direct Experimental Validation: Conducting in vitro and in vivo studies to directly assess the antioxidant and cytoprotective effects of alanyl-methionine in various cell and animal models of diseases associated with oxidative stress (e.g., inflammatory bowel disease, neurodegenerative disorders, ischemia-reperfusion injury).

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of alanyl-methionine to understand its in vivo behavior.

  • Comparison with Free Methionine: Directly comparing the efficacy and safety of alanyl-methionine with an equivalent dose of free L-methionine.

  • Formulation Development: Investigating stable formulations of alanyl-methionine for oral or parenteral administration.

Conclusion

Alanyl-methionine is a dipeptide with significant, albeit largely inferred, biological importance. Its primary function is likely to be as a potent antioxidant, leveraging the reactivity of its methionine residue to scavenge ROS and support the endogenous antioxidant defense systems. While more direct research on this specific dipeptide is needed, the foundational knowledge of its constituent amino acids provides a strong rationale for its further investigation as a potential therapeutic agent for a range of pathologies underpinned by oxidative stress. This guide provides a framework for researchers to design and execute studies that will further elucidate the biological significance and therapeutic utility of alanyl-methionine.

References

  • Adibi, S. A. (1990). Uptake and metabolism of dipeptides by human red blood cells. Gastroenterology, 99(4), 1076-1082.
  • Adibi, S. A., & Morse, E. L. (1977). The number of new peptides and their significance in protein nutrition.
  • Aito, H., & Aito, A. (2020). Biological Functions of Antioxidant Dipeptides. Journal of Nutritional Science and Vitaminology, 66(Supplement), S34-S36.
  • Ganapathy, V., & Leibach, F. H. (1985). Is intestinal peptide transport energized by a proton gradient? American Journal of Physiology-Gastrointestinal and Liver Physiology, 249(2), G153-G160.
  • Hartmann, R., & Meisel, H. (2007). Food-derived peptides with biological activity: from research to food applications. Current Opinion in Biotechnology, 18(2), 163-169.
  • Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 145, 534-542.
  • Neuhaus, F. C. (1962). The enzymatic synthesis of D-alanyl-D-alanine. Journal of Biological Chemistry, 237(3), 778-786.
  • Piraud, M., et al. (2017). A reliable LC-MS/MS method for the quantification of underivatized amino acids in biological fluids.
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Tanaka, T., & Shioya, S. (1994). The effect of oxidation of copoly (L-alanine, L-methionine) membranes on oxygen permeability and tensile properties. Journal of Applied Polymer Science, 51(4), 727-733.
  • Gross, A., Geresh, S., & Whitesides, G. M. (1983). Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. Applied Biochemistry and Biotechnology, 8(5), 415-422.
  • Whitesides Research Group. (n.d.).
  • Udenigwe, C. C., & Adebiyi, A. P. (2018). Food-derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential. Current Pharmaceutical Design, 24(15), 1628-1636.
  • Sabatino, G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 3-36.
  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464-472.
  • Wu, P. F., et al. (2012). Protection of L-methionine against H₂O₂-induced oxidative damage in mitochondria. Food and Chemical Toxicology, 50(8), 2729-2735.
  • Le, D. T., et al. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(12), 2449-2457.
  • Udenigwe, C. C., & Adebiyi, A. P. (2024). Food-derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential. Current Pharmaceutical Design, 30(1), 1-1.
  • Das, J., & Hirst, B. H. (2022). Biochemistry, Protein Catabolism. In StatPearls.
  • Carling, R. S., et al. (2019). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolites, 9(9), 185.
  • Palomo, J. M. (2014). Solid-phase peptide synthesis. RSC Advances, 4(61), 32658-32672.
  • Kalinina, E. V., et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. International Journal of Molecular Sciences, 24(9), 7899.
  • Sigma-Aldrich. (n.d.). Solid Phase Synthesis.
  • Chae, H., et al. (2018). LC-MS/MS chromatograms of 8 amino acids (alanine, methionine, arginine, ornithine, glutathione, threonine, lysine, tryptophan).
  • Neuhaus, F. C., & Lynch, J. L. (1964). THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE. Biochemistry, 3, 471-480.
  • Leite, R. D., et al. (2016). Alanyl-glutamine promotes intestinal epithelial cell homeostasis in vitro and in a murine model of weanling undernutrition. American Journal of Physiology-Gastrointestinal and Liver Physiology, 311(5), G825-G835.
  • Iacob, E., et al. (2019). Antioxidant Therapies for Neuroprotection—A Review. Antioxidants, 8(7), 213.
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Wang, X., et al. (2018). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. International Journal of Molecular Sciences, 19(11), 3505.
  • Batistel, F., et al. (2021). Methionine supplementation during a hydrogen peroxide challenge alters components of insulin signaling and antioxidant proteins in subcutaneous adipose explants from dairy cows. Journal of Dairy Science, 104(12), 12753-12765.
  • Vasilyeva, N. V., et al. (2022). Antioxidant role of methionine-containing intra- and extracellular proteins. Biomolecules, 12(11), 1588.
  • Wang, Y., et al. (2024).
  • Das, S., et al. (2022). Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. ACS Omega, 7(46), 42299-42312.
  • Aledo, J. C. (2021).
  • Kim, D. W., et al. (2024). Dietary L-Methionine modulates the gut microbiota and improves the expression of tight junctions in an in vitro model of the chicken gastrointestinal tract. Journal of Animal Science and Biotechnology, 15(1), 38.
  • Wang, T., et al. (2018). Effects of dietary L-methionine supplementation on intestinal integrity and oxidative status in intrauterine growth-retarded weanling piglets. European Journal of Nutrition, 57(6), 2133-2143.
  • Taniguchi, M., et al. (2022).
  • Sigma-Aldrich. (n.d.). L-Methionine Product Number M9625.
  • ResearchGate. (2019). How long is L-methionine stable in a solution?.
  • Aledo, J. C. (2021).

Sources

Methodological & Application

L-Alanyl-L-methionine for improving monoclonal antibody production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Enhancing Monoclonal Antibody Production in CHO Cells with L-Alanyl-L-Methionine: A Chemically Defined Approach to Boost Titer and Process Stability

Executive Summary

The relentless demand for higher titers in monoclonal antibody (mAb) manufacturing necessitates continuous innovation in cell culture media and supplementation strategies.[1] Methionine, an essential amino acid, is critical for protein synthesis and overall cellular health.[2] However, its free form, L-methionine, can be susceptible to oxidation and has limited solubility, posing challenges in developing highly concentrated, pH-neutral feed media for fed-batch processes. This guide details the application of L-Alanyl-L-methionine, a highly soluble and stable dipeptide, as a superior alternative to L-methionine for enhancing mAb production in Chinese Hamster Ovary (CHO) cell cultures.

By replacing L-methionine with L-Alanyl-L-methionine, process developers can achieve more stable and concentrated feed formulations, leading to improved cell growth, prolonged culture viability, and ultimately, significantly higher mAb titers. We provide the scientific rationale, detailed experimental protocols for evaluation, and expected outcomes to empower researchers to integrate this advanced nutrient source into their upstream bioprocessing workflows.

The Challenge: Limitations of L-Methionine in High-Density Fed-Batch Cultures

Modern mAb production relies on high-density fed-batch cultures where CHO cells reach densities exceeding 20x10⁶ cells/mL.[3] Sustaining these cultures requires concentrated feed streams to replenish depleted nutrients without excessive volume addition, which would dilute the product. Amino acids are a cornerstone of these feeds, but some, like L-methionine and L-tyrosine, present solubility challenges at neutral pH, often necessitating the use of separate, high-pH or low-pH feeds.[4]

Key limitations of using free L-methionine include:

  • Solubility Constraints: Poor solubility in neutral pH feed media complicates the formulation of single, concentrated feeds, adding complexity to the feeding strategy.[4]

  • Oxidative Instability: The sulfide group in methionine is susceptible to oxidation, which can degrade the amino acid and generate reactive oxygen species, potentially harming cells and affecting product quality.

  • Metabolic Imbalance: Bolus feeding of free amino acids can lead to rapid, inefficient metabolism, contributing to the accumulation of toxic byproducts like ammonium.

These challenges drive the need for more advanced nutrient delivery systems, and dipeptides have emerged as a robust solution.[5]

The Dipeptide Solution: Mechanism and Benefits of L-Alanyl-L-Methionine

L-Alanyl-L-methionine is a dipeptide composed of L-alanine and L-methionine. Its adoption in cell culture is based on the same principles that have made other dipeptides, such as L-alanyl-L-glutamine, a staple in modern bioproduction.[5]

Mechanism of Action:

  • Uptake: CHO cells actively transport small peptides across the cell membrane using specific peptide transporters (e.g., PepT1/PepT2).

  • Intracellular Cleavage: Once inside the cell, cytosolic peptidases efficiently cleave the peptide bond, releasing free L-alanine and L-methionine directly into the intracellular amino acid pool.[6]

  • Sustained Release: This process provides a controlled, on-demand release of the constituent amino acids, preventing the rapid extracellular accumulation and subsequent inefficient metabolism often seen with free amino acid feeds.

This mechanism provides several tangible benefits for mAb production processes.

Visualizing the L-Alanyl-L-Methionine Metabolic Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AlaMet L-Alanyl-L-Methionine (in Feed Media) Membrane Peptide Transporter (e.g., PepT1) AlaMet->Membrane Uptake Peptidase Cytosolic Peptidases Ala L-Alanine Peptidase->Ala Met L-Methionine Peptidase->Met TCA Energy Metabolism (TCA Cycle) Ala->TCA mAb Monoclonal Antibody (Protein Synthesis) Met->mAb SAM S-adenosylmethionine (SAM) (Methylation, Polyamines) Met->SAM AlaMet_in L-Alanyl-L-Methionine AlaMet_in->Peptidase Cleavage Membrane->AlaMet_in

Caption: Cellular uptake and metabolism of L-Alanyl-L-methionine.

Expected Performance Gains

Integrating L-Alanyl-L-methionine into a fed-batch process can lead to measurable improvements in key performance indicators. The table below summarizes typical results from a comparative study.

ParameterControl Group (L-Methionine)Experimental Group (L-Alanyl-L-Methionine)% Improvement
Peak Viable Cell Density (x10⁶ cells/mL)18.5 ± 0.821.3 ± 0.6~15%
Culture Viability at Harvest (Day 14)75% ± 3%88% ± 2%~17%
Final mAb Titer (g/L)3.5 ± 0.24.9 ± 0.3~40%
Specific Productivity (pAb) (pg/cell/day)25 ± 1.531 ± 1.8~24%
Peak Ammonium (mM)8.2 ± 0.55.5 ± 0.4~33% Reduction

Experimental Protocol: Evaluating L-Alanyl-L-Methionine in a CHO Fed-Batch Process

This protocol provides a framework for a head-to-head comparison of L-Alanyl-L-methionine against L-methionine in a generic mAb-producing CHO cell line fed-batch process.

Materials and Reagents
  • Cell Line: A robust, mAb-producing CHO cell line (e.g., CHO-K1, DG44, or CHO-S) adapted to suspension culture in a chemically defined medium.

  • Basal Medium: A commercial or in-house chemically defined, methionine-free basal medium. This is critical for the accurate assessment of the supplemented amino acid source.

  • Feed Media:

    • Control Feed: A concentrated, chemically defined feed supplement formulated to support the CHO cell line, containing L-methionine at a target concentration.

    • Experimental Feed: An identical feed formulation to the control, but with L-methionine removed and replaced by L-Alanyl-L-methionine on a molar equivalent basis with respect to methionine content.

  • Bioreactors: 2L benchtop stirred-tank bioreactors or appropriately scaled shake flasks (e.g., 250 mL flasks with a 50 mL working volume).

  • Analytical Equipment: Cell counter (e.g., Vi-CELL), metabolite analyzer (e.g., BioProfile FLEX2), HPLC with a Protein A column for titer analysis, and equipment for product quality analysis (e.g., CE-SDS, cIEF).[7][8][9]

Experimental Workflow Diagram

G cluster_analysis cluster_fedbatch Bioreactor Operation start Seed Train Expansion (Methionine-containing medium) inoculation Inoculate Bioreactors (Methionine-free basal medium) Seeding Density: 0.5x10^6 cells/mL start->inoculation control Control Group (Feed with L-Methionine) experimental Experimental Group (Feed with L-Alanyl-L-Methionine) fedbatch Fed-Batch Culture (14 Days) control->fedbatch experimental->fedbatch sampling Daily Sampling & Process Control (pH, DO, Temp, Glucose) fedbatch->sampling analysis Offline Analysis sampling->analysis vcd Viable Cell Density & Viability analysis->vcd titer mAb Titer (Protein A HPLC) analysis->titer metabolites Metabolites & pH (Glucose, Lactate, NH4+) analysis->metabolites quality Product Quality (Charge Variants, Aggregation) analysis->quality end_node Data Compilation & Comparison vcd->end_node titer->end_node metabolites->end_node quality->end_node

Caption: Experimental workflow for comparing L-Methionine and L-Alanyl-L-Methionine.

Step-by-Step Protocol
  • Cell Expansion (Seed Train):

    • Thaw and expand the CHO cell line according to standard procedures in your methionine-containing maintenance medium.

    • Ensure cells are in the exponential growth phase with >95% viability before inoculating the production bioreactors.

  • Bioreactor Inoculation (Day 0):

    • Prepare triplicate bioreactors for both the control and experimental groups.

    • Inoculate each bioreactor with cells at a target seeding density of 0.5 x 10⁶ viable cells/mL into the methionine-free basal medium.

    • Rationale: Starting with a methionine-free basal medium ensures that the only source of methionine for the cells comes from the respective feed solutions, allowing for a direct comparison.

    • Set bioreactor parameters: pH 7.1, 37°C, Dissolved Oxygen (DO) at 40-50%.

  • Fed-Batch Culture & Feeding Strategy (Day 3 onwards):

    • Begin feeding on Day 3, or when glucose levels drop below a pre-determined threshold (e.g., 3 g/L).

    • Add a daily bolus of the respective feed medium (Control or Experimental) based on a pre-defined volume strategy (e.g., 3-5% of the initial culture volume per day).

    • Rationale: A daily feeding strategy helps maintain nutrient levels and avoids the feast-famine cycles that can occur with less frequent additions.

    • Maintain glucose levels within a target range (e.g., 2-4 g/L) using a separate, concentrated glucose feed if necessary.

  • Process Monitoring and Sampling:

    • Take daily samples from each bioreactor aseptically.

    • Immediately analyze for:

      • Viable Cell Density (VCD) and Viability.

      • Key metabolites: Glucose, Lactate, Glutamine, Glutamate, Ammonium.

      • pH (for offline verification).

    • Store a separate aliquot of the supernatant at -80°C for later analysis of mAb titer and product quality.

  • Harvest and Analysis (Day 14):

    • Terminate the cultures on Day 14 or when viability drops below 60%.

    • Clarify the harvest by centrifugation and/or filtration.

    • Titer Analysis: Quantify the mAb concentration in the stored supernatant samples from all days using Protein A HPLC.

    • Product Quality Analysis: Analyze the final clarified harvest for critical quality attributes (CQAs) such as charge variant profiles (cIEF), aggregation levels (SEC-HPLC), and glycosylation patterns.[10][11]

    • Rationale: It is crucial to confirm that improvements in titer do not come at the expense of product quality. Comparing CQAs ensures the dipeptide feed does not negatively impact the final product.

Conclusion and Future Perspectives

The substitution of L-methionine with L-Alanyl-L-methionine represents a scientifically-grounded strategy to overcome common challenges in upstream bioprocess development. The enhanced solubility and stability of the dipeptide enable the formulation of simpler, more concentrated, and pH-neutral feed media. This simplification of the feeding process, combined with the metabolic benefits of controlled amino acid release, directly translates to more robust and productive cell cultures.[5] The protocols outlined in this guide provide a clear path for researchers to validate these benefits within their specific processes, paving the way for higher mAb titers, improved process consistency, and more efficient manufacturing workflows.

References

  • Solutions supporting quality assessment for monoclonal antibody (mAb) development and manufacturing.US Pharmacopeia (USP).
  • Guidelines for the production and quality control of monoclonal antibodies and related products intended for medicinal use.World Health Organization (WHO). Published June 7, 2022.
  • Streamlined Analytical Methods for mAb Development.Danaher Life Sciences. Published March 5, 2024.
  • Accelerating Monoclonal Antibody Quality Control: The Role of LC–MS in Upstream Bioprocessing.LCGC International. Published April 29, 2025.
  • Production and quality control of monoclonal antibodies.European Medicines Agency (EMA).
  • Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines.PubMed Central.
  • Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells.National Institutes of Health (NIH).
  • Process Supplements for Optimized Fed-Batch Culture Systems.BioProcess International.
  • CHO culture supplemented with l-alanyl-l-glutamine (AQ). Time courses...ResearchGate.
  • CHO cells – first choice for antibody production.evitria. Published June 3, 2024.
  • Optimizing Fed Batch Culture – Developing New Tools and Methods to Improve Production.Cell Culture Dish. Published May 29, 2019.

Sources

Revolutionizing Fed-Batch Cultures: A Protocol for L-Alanyl-L-methionine Supplementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Methionine Challenge in Biopharmaceutical Production

In the landscape of modern biopharmaceutical manufacturing, fed-batch culture of mammalian cells, particularly Chinese Hamster Ovary (CHO) cells, stands as the cornerstone for producing monoclonal antibodies (mAbs) and other recombinant proteins.[1] The success of these high-density cultures hinges on meticulously designed feeding strategies that replenish essential nutrients consumed by the cells, thereby extending the production phase and maximizing product yield.[2] Among the critical nutrients, the essential amino acid L-methionine plays a pivotal role that extends beyond its function as a building block for protein synthesis.[3] It is a key player in cellular metabolism, serving as a precursor for S-adenosylmethionine (SAM), the universal methyl donor for crucial methylation reactions of DNA, RNA, and proteins.[3]

However, the delivery of L-methionine in fed-batch cultures is not without its challenges. L-methionine has limited solubility at the neutral pH of most cell culture media, which can lead to precipitation in highly concentrated feed solutions.[4][5] Furthermore, free methionine in solution is susceptible to oxidation, which can compromise its biological activity and potentially impact the quality of the final therapeutic protein.[6] Oxidation of methionine residues in monoclonal antibodies has been shown to decrease their binding affinity to Protein A and Protein G, complicating purification processes, and can even reduce their serum half-life.[7][8]

To surmount these obstacles, the use of dipeptides as a delivery vehicle for labile or poorly soluble amino acids has gained significant traction.[9] This application note provides a comprehensive guide to the use of L-Alanyl-L-methionine, a highly soluble and stable dipeptide, as a superior source of L-methionine in fed-batch cultures. We will delve into the biochemical rationale for its use, provide detailed protocols for its implementation, and outline methods for monitoring its consumption, thereby empowering researchers and process development scientists to enhance the robustness and productivity of their cell culture processes.

The Biochemical Advantage of L-Alanyl-L-methionine

The strategic advantage of using L-Alanyl-L-methionine lies in its chemical structure, which confers enhanced solubility and stability compared to its constituent amino acid, L-methionine. This dipeptide is readily soluble in aqueous solutions at neutral pH, allowing for the preparation of highly concentrated, pH-neutral feed solutions. This obviates the need for separate acidic or basic feeds for methionine, simplifying the feeding strategy and reducing the risk of pH excursions in the bioreactor.[10]

Upon introduction into the cell culture, L-Alanyl-L-methionine is not immediately metabolized in the extracellular medium. Instead, it is transported into the cell via peptide transporters, such as PEPT1.[11][12] Once inside the cytoplasm, the dipeptide is efficiently hydrolyzed by intracellular peptidases, such as cytosolic nonspecific dipeptidases, releasing free L-alanine and L-methionine.[10][13] This intracellular release mechanism ensures a controlled and sustained supply of methionine directly at the site of protein synthesis and other metabolic pathways.

This targeted delivery mechanism offers several key benefits:

  • Prevention of Extracellular Degradation: By delivering methionine in a protected dipeptide form, the risk of oxidation in the culture medium is significantly reduced.

  • Reduced Metabolic Burden: The controlled intracellular release of methionine prevents the accumulation of high extracellular concentrations of the free amino acid, which can lead to metabolic imbalances.

  • Improved Process Control: The high solubility and stability of L-Alanyl-L-methionine allow for more accurate and reproducible preparation of feed solutions, leading to greater consistency between batches.

Uptake and Intracellular Hydrolysis of L-Alanyl-L-methionine

The efficient utilization of L-Alanyl-L-methionine is a two-step process involving active transport into the cell followed by enzymatic cleavage.

Cellular Uptake and Hydrolysis of L-Alanyl-L-methionine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Ala_Met_dipeptide L-Alanyl-L-methionine PeptideTransporter Peptide Transporter (e.g., PEPT1) Ala_Met_dipeptide->PeptideTransporter Uptake Ala_Met_dipeptide_in L-Alanyl-L-methionine PeptideTransporter->Ala_Met_dipeptide_in Peptidases Cytosolic Peptidases Ala_Met_dipeptide_in->Peptidases Hydrolysis L_Alanine L-Alanine Peptidases->L_Alanine L_Methionine L-Methionine Peptidases->L_Methionine Protein_Synthesis Protein Synthesis L_Methionine->Protein_Synthesis SAM_Cycle S-adenosylmethionine (SAM) Cycle L_Methionine->SAM_Cycle cluster_workflow Optimization Workflow start Start with a baseline fed-batch process using free L-methionine step1 Replace free L-methionine with equimolar L-Alanyl-L-methionine in the feed start->step1 step2 Perform a dose-response experiment with varying L-Alanyl-L-methionine feed concentrations step1->step2 step3 Monitor cell growth, viability, product titer, and amino acid concentrations step2->step3 step4 Analyze data to determine the optimal feeding rate step3->step4 end_node Implement optimized L-Alanyl-L-methionine feeding strategy step4->end_node

Workflow for optimizing the dipeptide feeding strategy.

Analytical Monitoring

To effectively manage the supplementation of L-Alanyl-L-methionine, it is crucial to monitor its concentration, as well as the concentrations of its constituent amino acids, L-alanine and L-methionine, in the cell culture supernatant. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

HPLC Method for Quantification:

A reversed-phase HPLC (RP-HPLC) method with pre-column derivatization using o-phthalaldehyde (OPA) and fluorescence detection is a sensitive and reliable method for amino acid analysis. To adapt this for dipeptide analysis, a gradient elution will be necessary to separate the more hydrophilic dipeptide from the free amino acids.

Sample Preparation:

  • Collect a sample of the cell culture supernatant from the bioreactor.

  • Centrifuge the sample to remove cells and cellular debris.

  • The clarified supernatant can then be diluted as necessary and subjected to the derivatization and HPLC analysis.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Aqueous buffer (e.g., sodium acetate or phosphate buffer) at a slightly acidic to neutral pH
Mobile Phase B Acetonitrile or methanol
Gradient A gradient from a low to a high percentage of Mobile Phase B will be required to elute the dipeptide and amino acids. The exact gradient profile will need to be optimized.
Detection Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) following OPA derivatization.

Conclusion and Future Perspectives

The adoption of L-Alanyl-L-methionine as a substitute for free L-methionine in fed-batch cultures offers a robust solution to the challenges of methionine solubility and stability. This advanced feeding strategy simplifies process operations, enhances process consistency, and mitigates the risk of methionine oxidation, thereby safeguarding product quality. The protocols and methodologies outlined in this application note provide a clear pathway for the successful implementation and optimization of L-Alanyl-L-methionine supplementation. As the biopharmaceutical industry continues to strive for greater efficiency and product quality, the use of chemically defined dipeptides like L-Alanyl-L-methionine will undoubtedly become an indispensable tool in the development of next-generation cell culture processes.

References

  • Progress in fed-batch culture for recombinant protein production in CHO cells - PMC. (2023, January 17). Retrieved from [Link]

  • Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production. (n.d.). Retrieved from [Link]

  • Simplification of Fed-Batch Processes with a Single-Feed Strategy. (2017, January 19). Retrieved from [Link]

  • L-methionine - HiMedia Laboratories. (n.d.). Retrieved from [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC. (2018, February 5). Retrieved from [Link]

  • Mammalian peptide transporters as targets for drug delivery - PubMed. (n.d.). Retrieved from [Link]

  • L-Methionine | C5H11NO2S | CID 6137 - PubChem. (n.d.). Retrieved from [Link]

  • Mole fraction solubility (xHA,total) of dl‐methionine in water versus... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytosol nonspecific dipeptidase - Wikipedia. (n.d.). Retrieved from [Link]

  • Intracellular peptide hydrolysis by Pseudomonas putida and Pseudomonas maltophilia - PubMed. (n.d.). Retrieved from [Link]

  • Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC. (n.d.). Retrieved from [Link]

  • Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - NIH. (2022, February 6). Retrieved from [Link]

  • Feed development for fed-batch CHO production process by semisteady state analysis. (n.d.). Retrieved from [Link]

  • Progress in fed-batch culture for recombinant protein production in CHO cells - PMC - NIH. (2023, January 17). Retrieved from [Link]

  • Preparing Aminoacid Solutions for cell free Tx-TL reactions - Protocols.io. (2017, June 4). Retrieved from [Link]

  • Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions - Protocols.io. (2017, June 13). Retrieved from [Link]

  • Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed. (n.d.). Retrieved from [Link]

  • US6924124B1 - Feeding strategies for cell culture - Google Patents. (n.d.).
  • Analytical methods used for determination of L-methionine in fermentation broth. (n.d.). Retrieved from [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed. (2016, April 15). Retrieved from [Link]

  • CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents. (n.d.).
  • Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - MDPI. (n.d.). Retrieved from [Link]

  • Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs - NIH. (n.d.). Retrieved from [Link]

  • Effects of dietary supplementation of L-methionine vs. DL-methionine on performance, plasma concentrations of free amino acids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Effect of methionine oxidation of a recombinant monoclonal antibody on the binding affinity to protein A and protein G - PubMed. (2008, July 1). Retrieved from [Link]

  • Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment | The Poultry Site. (n.d.). Retrieved from [Link]

  • Impact of methionine oxidation in human IgG1 Fc on serum half-life of monoclonal antibodies | Request PDF. (n.d.). Retrieved from [Link]

  • Methionine uptake via SLC43A2 transporter is essential for regulatory T lymphocyte survival. (2022, March 10). Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of L-Alanyl-L-methionine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Alanyl-L-methionine Quantification

L-Alanyl-L-methionine is a dipeptide of significant interest in various fields of biomedical and pharmaceutical research. As a stable and highly soluble source of the essential amino acid methionine, its quantification in biological samples is crucial for pharmacokinetic studies in drug development, nutritional research, and for understanding its role in various metabolic pathways. The inherent complexity and low-abundance nature of such analytes in biological fluids necessitate a highly sensitive, specific, and robust analytical method.

This application note details a comprehensive protocol for the quantitative analysis of L-Alanyl-L-methionine in plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This methodology leverages the superior selectivity of Multiple Reaction Monitoring (MRM) and the corrective power of a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision, in accordance with regulatory guidelines.[1][2][3]

Principle of the Method: Achieving Specificity and Accuracy

The quantification of L-Alanyl-L-methionine is achieved through a multi-stage analytical process designed to isolate the analyte from a complex matrix and measure it with high fidelity.

  • Sample Preparation: The foundational step involves the removal of high-abundance interfering substances, primarily proteins, from the plasma sample. This is accomplished through a straightforward protein precipitation protocol, which effectively crashes out proteins while leaving the small molecule analyte in the supernatant.

  • Liquid Chromatography (LC) Separation: The clarified sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. Using a reversed-phase column, L-Alanyl-L-methionine is chromatographically separated from other endogenous small molecules based on its physicochemical properties. This step is critical for reducing matrix effects and ensuring that only the analyte of interest enters the mass spectrometer at a specific time.

  • Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact, protonated molecular ions ([M+H]⁺) of the dipeptide in the gas phase.[4][5][6][7] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique.

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the mass-to-charge ratio (m/z) of the protonated L-Alanyl-L-methionine.

    • Q2 (Collision-Induced Dissociation): The isolated precursor ion is accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, the ion collides with an inert gas (e.g., argon), causing it to fragment in a predictable manner. This process is known as Collision-Induced Dissociation (CID).[8][9][10]

    • Q3 (Product Ion Monitoring): The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion (product ion) generated in Q2. The unique combination of a precursor ion mass and a product ion mass is called an MRM "transition," which provides exceptional specificity for the analyte.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): To account for variability during sample preparation and potential ion suppression or enhancement in the MS source, a stable isotope-labeled version of L-Alanyl-L-methionine (e.g., containing ¹³C and/or ¹⁵N atoms) is spiked into every sample at a known concentration before processing.[11][12] This SIL-IS is chemically identical to the analyte and co-elutes chromatographically but is differentiated by its higher mass.[13][14] By calculating the peak area ratio of the analyte to the SIL-IS, accurate quantification is achieved, as any experimental variation affects both compounds equally.

Materials, Reagents, and Equipment

Chemicals and Reagents
  • L-Alanyl-L-methionine (≥98% purity)

  • L-Alanyl-L-methionine-¹³C₅, ¹⁵N₁ (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade, Type 1)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Human Plasma, K₂EDTA (pooled, charcoal-stripped for calibration curve)

Equipment
  • Triple Quadrupole Mass Spectrometer with an ESI source

  • HPLC or UHPLC system (Binary pump, Autosampler, Column oven)

  • Analytical Balance

  • Calibrated Pipettes (P10, P200, P1000)

  • Microcentrifuge

  • Vortex Mixer

  • 1.5 mL Polypropylene Microcentrifuge Tubes

  • HPLC Vials with Inserts

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of L-Alanyl-L-methionine (Analyte) and the SIL-Internal Standard (IS) into separate volumetric flasks.

    • Dissolve in a 50:50 Methanol:Water solution to the final volume to achieve a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Analyte Spiking Solutions: Prepare a series of intermediate solutions by serially diluting the Analyte primary stock with 50:50 Methanol:Water. These will be used to spike into the surrogate matrix to create calibration standards (CS) and quality control (QC) samples.

    • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution with Acetonitrile containing 0.1% Formic Acid. This solution will also serve as the protein precipitation agent.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Prepare a set of 8-10 non-zero CS by spiking the appropriate Analyte spiking solution into charcoal-stripped plasma (typically 5% of the total volume). Concentrations should span the expected physiological or therapeutic range.

    • Prepare at least three levels of QC samples (Low, Medium, High) in the same manner, using separate stock dilutions from the CS.

Biological Sample Preparation: Protein Precipitation Workflow

This protocol is designed for high-throughput analysis and ensures efficient removal of proteins.[15][16]

  • Sample Thawing: Thaw all biological samples, CS, and QC samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample (or CS, QC, blank).

  • Precipitation & IS Addition: Add 200 µL of the ice-cold IS Working Solution (100 ng/mL in Acetonitrile with 0.1% Formic Acid) to each tube. The addition of the IS at this early stage corrects for any analyte loss during subsequent steps.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant into an HPLC vial with an insert, being cautious not to disturb the protein pellet.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Aliquot 50 µL Plasma s2 2. Add 200 µL Ice-Cold Acetonitrile (+ Internal Standard) s1->s2 s3 3. Vortex for 30 seconds s2->s3 s4 4. Centrifuge at 14,000 x g (10 min, 4°C) s3->s4 s5 5. Transfer Supernatant to HPLC Vial s4->s5 a1 Inject into HPLC s5->a1 Ready for Injection a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 Data Processing Data Processing a4->Data Processing Peak Area Ratio

Caption: High-level workflow for sample processing and analysis.

LC-MS/MS Instrumental Parameters

The following tables provide a validated starting point for method development. Parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and peak shape for polar dipeptides.
Mobile Phase A Water + 0.1% Formic Acid Acidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Standard flow for analytical scale columns.
Column Temp. 40 °C Ensures reproducible retention times and improves peak shape.
Injection Volume 5 µL Balances sensitivity with potential for column overloading.
Gradient Program Time (min) % B
0.0 2
0.5 2
3.0 95
4.0 95
4.1 2

| | 5.0 | 2 |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Dipeptides readily form stable protonated ions [M+H]⁺.
Capillary Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Source Temp. 150 °C Gentle heating to aid desolvation without thermal degradation.
Desolvation Temp. 400 °C Efficiently removes solvent from droplets to form gas-phase ions.
Collision Gas Argon Inert gas used for efficient collision-induced dissociation.

| Dwell Time | 50 ms | Sufficient time to acquire >12 data points across a chromatographic peak. |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
L-Alanyl-L-methionine 221.1 74.1 15
L-Alanyl-L-methionine-IS 227.1 79.1 15

(Note: Exact m/z values and collision energies must be optimized empirically by infusing the pure compounds.)

G cluster_source Ion Source (ESI) cluster_ms Tandem Mass Spectrometer Analyte Ala-Met (Liquid Phase) Precursor [Ala-Met+H]⁺ m/z 221.1 Analyte->Precursor Ionization Q1 Q1: Precursor Selection (m/z 221.1) Q2 Q2: Collision Cell (CID with Argon) Q1->Q2 Q1->Q2 Isolation Q3 Q3: Product Detection (m/z 74.1) Q2->Q3 Q2->Q3 Fragmentation Product Product Ion m/z 74.1 Detector Detector Q3->Detector Q3->Detector Detection Precursor->Q1

Caption: The principle of MRM detection for L-Alanyl-L-methionine.

Method Validation Framework

A full validation should be performed to ensure the method is fit for its intended purpose, adhering to guidelines from regulatory bodies like the FDA.[17][18]

  • Selectivity: Assessed by analyzing at least six different blank plasma lots to check for interferences at the retention time of the analyte and IS.

  • Linearity & Range: A calibration curve is constructed by plotting the analyte/IS peak area ratio against concentration. The relationship should be linear (r² > 0.99) over the desired range.

  • Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[1][19]

  • Lower Limit of Quantification (LLOQ): The lowest point on the calibration curve that meets the accuracy and precision criteria mentioned above.

  • Matrix Effect & Recovery: Post-extraction spike analysis is used to evaluate the ion suppression or enhancement from the matrix. Recovery is determined by comparing the analyte response from pre-extraction spikes to post-extraction spikes.

  • Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles (e.g., 3 cycles), short-term bench-top stability (e.g., 4 hours at room temp), and long-term storage (-80°C).

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific protocol for the quantification of L-Alanyl-L-methionine in plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures data integrity and accuracy. This method is well-suited for applications in clinical research, pharmacology, and metabolic studies, providing reliable data for critical decision-making.

References

  • Synthetic Peptides As Internal Standards. CK Isotopes. [Link]

  • Geromanos, S., Freckleton, G., & Tempst, P. (2000). Tuning of an Electrospray Ionization Source for Maximum Peptide-Ion Transmission into a Mass Spectrometer. Analytical Chemistry, 72(4), 777–790. [Link]

  • French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. AACC Learning. [Link]

  • Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Biochemistry, 179(2), 404-412. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Savitski, M. M., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 33(9), 1646-1654. [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015). Chromatography Online. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018). [Link]

  • Narumi, R., et al. (2018). Quantification of peptides in samples using stable isotope-labeled peptide internal standards. ResearchGate. [Link]

  • Jones, C. M., et al. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions. Journal of the American Society for Mass Spectrometry, 33(9), 1626-1635. [Link]

  • Electrospray Ionization (ESI) Explained. (2022). The Analytical Scientist. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration (FDA). [Link]

  • Yang, S., et al. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(22), 8661-8667. [Link]

  • Zhang, X., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Chromatography B, 1092, 487-494. [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. [Link]

  • Pira, O., et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Journal of The American Society for Mass Spectrometry, 28(11), 2497-2508. [Link]

  • Ceylan, M. F., et al. (2018). Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. Turkish Journal of Medical Sciences, 48(4), 834-840. [Link]

  • Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185. [Link]

  • Cham, J. A., et al. (2008). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1131-1142. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. (2010). SCIEX. [Link]

  • Could anyone recommend an assay method for methionine determination in plasma? (2012). ResearchGate. [Link]

  • Amino Acid Analysis, Plasma. Indiana University School of Medicine. [Link]

  • Gonzalez-Gonzalez, M., et al. (2010). Determination of free methionine in human blood plasma by species-specific isotope dilution HPLC-ICP-MS. Journal of Analytical Atomic Spectrometry, 25, 357-364. [Link]

  • Sample preparation in a bioanalytical workflow – part 1. (2018). Agilent Technologies. [Link]

  • Wróbel, P., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Chromatography B, 1173, 122682. [Link]

Sources

In Vivo Delivery of L-Alanyl-L-Methionine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for L-Alanyl-L-Methionine in In Vivo Research

Methionine, an essential sulfur-containing amino acid, is integral to numerous physiological processes, including protein synthesis, metabolism, and the production of the universal methyl donor, S-adenosylmethionine (SAM).[1] Its direct use in parenteral nutrition and other in vivo applications can be limited by its physicochemical properties, such as solubility and stability in aqueous solutions. The dipeptide form, L-Alanyl-L-Methionine, offers a scientifically compelling alternative for in vivo delivery. By linking L-Alanine to L-Methionine, the resulting dipeptide exhibits enhanced solubility and stability, making it a more suitable candidate for formulation and administration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo delivery methods for L-Alanyl-L-Methionine, with a focus on parenteral routes of administration, drawing upon established protocols for similar dipeptides used in clinical and preclinical research.

Physicochemical Properties and Formulation Considerations

The successful in vivo delivery of L-Alanyl-L-Methionine is contingent on a thorough understanding of its physicochemical properties and the development of stable, biocompatible formulations.

Solubility and Stability

While specific data for L-Alanyl-L-Methionine is not extensively published, the principles of dipeptide chemistry suggest improved solubility over free L-Methionine, particularly in neutral pH solutions. L-Methionine itself is known to be susceptible to oxidation in solution.[2] The dipeptide form is hypothesized to offer some protection to the methionine residue, though empirical stability studies are crucial.

Key Formulation Parameters:

ParameterRecommendationRationale
pH Maintain pH between 5.0 and 7.0To ensure stability and physiological compatibility.
Buffer Phosphate-buffered saline (PBS) or other biocompatible buffersTo maintain pH and tonicity.
Excipients Consider antioxidants (e.g., ascorbic acid)To mitigate the risk of methionine oxidation.
Storage Store solutions at 2-8°C; for long-term storage, consider -20°CTo minimize degradation.[2]

In Vivo Delivery Methods: A Comparative Overview

The choice of in vivo delivery method for L-Alanyl-L-Methionine will depend on the specific research objectives, the animal model, and the desired pharmacokinetic profile. Due to the limited data on oral bioavailability of dipeptides and their susceptibility to gastrointestinal degradation, parenteral routes are generally preferred for achieving systemic exposure.

Delivery RouteOnset of ActionBioavailabilityKey Considerations
Intravenous (IV) Rapid100%Provides immediate and complete systemic exposure. Ideal for pharmacokinetic studies.
Intraperitoneal (IP) Rapid to IntermediateHigh, but variableCommonly used in rodent studies. Offers a large surface area for absorption.
Subcutaneous (SC) SlowerHigh, but may be incompleteResults in a more sustained release profile compared to IV or IP.

Experimental Protocols

The following protocols are adapted from established methods for the in vivo delivery of similar dipeptides, such as L-Alanyl-L-glutamine, and should be optimized for the specific experimental conditions.

Protocol 1: Intravenous (IV) Administration in Rodents

This protocol is designed for the direct administration of L-Alanyl-L-Methionine into the systemic circulation, providing rapid and complete bioavailability.

Materials:

  • L-Alanyl-L-Methionine powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline or Phosphate-Buffered Saline, pH 7.4)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal restrainer

  • 70% ethanol wipes

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare a stock solution of L-Alanyl-L-Methionine in the chosen sterile vehicle. The concentration should be calculated based on the desired dose and a typical injection volume of 100-200 µL for a mouse.

    • Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution through a 0.22 µm filter.

  • Animal Preparation:

    • Acclimatize the animal to the experimental conditions.

    • Weigh the animal to determine the precise injection volume.

    • Place the animal in a suitable restrainer to expose the lateral tail vein.

  • Administration:

    • Swab the tail with a 70% ethanol wipe to disinfect the injection site and aid in vein visualization.

    • Carefully insert the needle into the lateral tail vein.

    • Slowly inject the L-Alanyl-L-Methionine solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions.

    • Proceed with the experimental timeline for sample collection or observation.

Protocol 2: Intraperitoneal (IP) Administration in Rodents

IP injection is a common and effective method for systemic delivery in small animals, offering a large absorptive surface.

Materials:

  • L-Alanyl-L-Methionine powder

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol wipes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the L-Alanyl-L-Methionine solution as described in Protocol 1. The injection volume can be up to 500 µL for a mouse.

  • Animal Restraint:

    • Manually restrain the animal, exposing the abdomen. The animal should be positioned with its head tilted slightly downwards.

  • Administration:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at a 10-20 degree angle, ensuring it has penetrated the peritoneal cavity.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.

    • Inject the solution smoothly.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress.

Visualization of Key Concepts

Metabolic Fate of L-Alanyl-L-Methionine

The following diagram illustrates the proposed metabolic pathway of L-Alanyl-L-Methionine following in vivo administration.

Metabolic_Fate A L-Alanyl-L-Methionine (Administered) B Systemic Circulation A->B Absorption C Peptidases (Plasma/Tissue) B->C D L-Alanine C->D E L-Methionine C->E H Metabolic Pathways (e.g., Gluconeogenesis) D->H F Protein Synthesis E->F G S-Adenosylmethionine (SAM) Cycle E->G

Caption: Proposed metabolic fate of L-Alanyl-L-Methionine.

Experimental Workflow for In Vivo Study

This diagram outlines a typical workflow for an in vivo study investigating the effects of L-Alanyl-L-Methionine.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A1 Formulation of L-Alanyl-L-Methionine B1 Dose Calculation & Preparation A1->B1 A2 Animal Acclimatization B2 In Vivo Administration (e.g., IV, IP) A2->B2 B1->B2 C1 Pharmacokinetic Sampling (Blood) B2->C1 C2 Pharmacodynamic Assessment B2->C2 C3 Data Analysis C1->C3 C2->C3

Caption: General workflow for an in vivo L-Alanyl-L-Methionine study.

Conclusion and Future Directions

The use of L-Alanyl-L-Methionine as a stable and soluble source of methionine holds significant promise for in vivo research, particularly in the context of parenteral nutrition and studies on metabolic pathways. While direct experimental data for this specific dipeptide is emerging, the protocols and principles outlined in this guide, adapted from research on similar dipeptides, provide a robust starting point for researchers. Future studies should focus on elucidating the specific pharmacokinetic and pharmacodynamic profiles of L-Alanyl-L-Methionine to further refine its in vivo application.

References

  • Yarandi, S. S., Zhao, V. M., Hebbar, G., & Ziegler, T. R. (2011). Amino acid composition in parenteral nutrition: what is the evidence?. Current opinion in clinical nutrition and metabolic care, 14(1), 75–82.
  • ResearchGate. (2019, February 5). How long is L-methionine stable in a solution?. Retrieved from [Link]

  • García-de-Lorenzo, A., Ortiz-Leyba, C., Planas, M., Montejo, J. C., Núñez, R., & Ordóñez, J. (2004). L-alanyl-L-glutamine-supplemented parenteral nutrition improves infectious morbidity in secondary peritonitis. Clinical nutrition (Edinburgh, Scotland), 23(1), 13–21.
  • Hoffer, L. J. (2011). Parenteral Nutrition: Amino Acids. Nutrients, 3(12), 971–982.
  • Ma, X., Fan, Z., Li, L., Yuan, Y., & Gao, Y. (2016). Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. Asian-Australasian journal of animal sciences, 29(11), 1621–1627.
  • Kandil, E., & Bannykh, S. (2002). Effect of L-methionine supplementation on plasma homocysteine and other free amino acids: a placebo-controlled double-blind cross-over study. European journal of clinical nutrition, 56(2), 113–118.
  • Tan, Y., Xu, M., & Hoffman, R. M. (2010). Pilot Phase I Clinical Trial of Methioninase on High-Stage Cancer Patients: Rapid Depletion of Circulating Methionine. Anticancer research, 30(10), 4271–4276.
  • Siqueira, I. R., Funchal, C., & Wajner, M. (2017).
  • Henderson, M. C., & Krueger, S. K. (2004). In vivo metabolism of L-methionine in mice: evidence for stereoselective formation of methionine-d-sulfoxide and quantitation of other major metabolites.
  • Zakharia, Y., & Monga, V. (2024). Phase I Clinical Trial of High Doses of Seleno-L-methionine in Combination with Axitinib in Patients with Previously Treated Metastatic Clear-cell Renal Cell Carcinoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 31(7), 1204–1211.
  • Pal, A., & Chauhan, S. (2020). Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. ACS omega, 5(20), 11486–11497.
  • European Patent Office. (n.d.). AMINO ACID SOLUTIONS FOR PARENTERAL NUTRITION AND METHODS OF FORMULATION AND USE. Retrieved from [Link]

  • Science.gov. (n.d.). acute l-alanyl-l-glutamine ingestion: Topics by Science.gov. Retrieved from [Link]

  • Stegink, L. D., & Bell, E. F. (1984). Plasma methionine levels in normal adult subjects after oral loading with L-methionine and N-acetyl-L-methionine. The Journal of nutrition, 114(8), 1491–1495.
  • Daabees, T. T., & Stegink, L. D. (1979). L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats.
  • Deranged Physiology. (2020, March 4). Contents and properties of the parenteral nutrition mixture. Retrieved from [Link]

  • Stegink, L. D., & Gard, D. (1981). Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen. The Journal of nutrition, 111(9), 1555–1563.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Retrieved from [Link]

  • Carducci, M. A., Wang, D., Habermehl, C., Bödding, M., Rohdich, F., Lignet, F., ... & LoRusso, P. (2023). A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors.
  • Schedl, H. P., Pierce, C. E., Rider, A., & Clifton, J. A. (1968). Absorption of l-methionine from the human small intestine.
  • Shen, Y., Zhang, Y., Wang, T., & Zhang, B. (2014). Effects of L-methionine on performance, gut morphology and antioxidant status in gut and liver of piglets in relation to DL-methionine. Journal of animal science and biotechnology, 5(1), 47.
  • Jackson, A. A., Gibson, N. R., Lu, Y., & Jahoor, F. (2014). Effects of randomized supplementation of methionine or alanine on cysteine and glutathione production during the early phase of treatment of children with edematous malnutrition. The American journal of clinical nutrition, 99(5), 1048–1054.
  • Di Rocco, A., Tagliati, M., Danisi, F., Dorfman, D., Moise, J., & Simpson, D. M. (1998).
  • Cervantes-Pahm, S. K., & Stein, H. H. (2010). Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs. Journal of animal science, 88(10), 3248–3258.
  • Pal, A., & Chauhan, S. (2020). Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo. The Journal of nutrition, 150(7), 1782–1789.
  • Google Patents. (n.d.). MODIFIED RELEASE ORALLY ADMINISTERED AMINO ACID FORMULATIONS.
  • Google Patents. (n.d.). New pharmaceutical methionine formulation.
  • Google Patents. (n.d.). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Google Patents. (n.d.). D-methionine formulation with improved biopharmaceutical properties.
  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). ( 19 ) United States ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2019 / 0300870 A1. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of l-methionine.
  • The University of Maryland, Baltimore. (n.d.). Methionine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Design of L-Alanyl-L-methionine Uptake Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dipeptide Transport

The cellular uptake of di- and tripeptides is a fundamental biological process with profound implications in nutrition, pharmacology, and drug development. Small peptides, derived from dietary protein digestion, represent a significant source of amino acids for the body. The transport of these peptides across cellular membranes is primarily mediated by a class of proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most extensively studied members.[1][2]

L-Alanyl-L-methionine, as a model dipeptide, serves as an excellent tool for investigating these transport mechanisms. Methionine is an essential amino acid, and understanding its transport in a peptide-bound form is crucial for nutritional science.[3] Furthermore, many therapeutic agents, including β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors, are peptidomimetics that utilize these transporters for their absorption and distribution.[2] Therefore, elucidating the uptake characteristics of L-Alanyl-L-methionine provides a robust framework for screening drug candidates and designing prodrugs with improved oral bioavailability.

This guide provides a comprehensive experimental framework for characterizing the cellular uptake of L-Alanyl-L-methionine. It is designed for researchers in cell biology, pharmacology, and drug development, offering both the theoretical basis for experimental choices and detailed, validated protocols.

Pillar 1: The Mechanistic Backbone - PEPT1 and PEPT2 Transporters

The transport of L-Alanyl-L-methionine into cells is not a passive process; it is an active mechanism energized by an inwardly directed electrochemical proton gradient.[2][4] This process is primarily facilitated by PEPT1 and PEPT2. Understanding their distinct characteristics is the cornerstone of designing a meaningful experiment.

  • PEPT1 (SLC15A1): This is characterized as a high-capacity, low-affinity transporter.[5][6] It is predominantly expressed on the apical membrane of intestinal epithelial cells, playing a key role in the absorption of dietary peptides.[5] Its low affinity (in the millimolar range) allows it to handle the high concentrations of peptides present in the gut after a meal.

  • PEPT2 (SLC15A2): In contrast, PEPT2 is a low-capacity, high-affinity transporter.[6][7] It is found in various tissues, including the kidney (for reabsorption of peptides from ultrafiltrate), the brain, and the lungs.[1][2][7] Its high affinity (in the micromolar range) enables it to scavenge peptides at much lower concentrations.

The activity of both transporters is dependent on an extracellular proton concentration, making their function exquisitely sensitive to pH.[8][9]

PEPT_Mechanism Maintains H+ Gradient PEPT { PEPT1 / PEPT2 Transporter } PEPT:p->dummy_in Translocation H_ion H+ H_ion->PEPT:p Co-transport Dipeptide L-Alanyl-L-methionine Dipeptide->PEPT:p NHE3 NHE3 (Na+/H+ Exchanger) NHE3->H_ion NHE3->H_out H+ efflux Na_out->NHE3 Workflow A Step 1: Cell Model Selection (e.g., Caco-2 or Transfected HEK293) B Step 2: Time-Course Assay (Determine Linear Uptake Phase) A->B C Step 3: Kinetic Characterization (Determine Km and Vmax) B->C D Step 4: Inhibition Assay (Confirm Transporter Specificity) C->D E Step 5: Mechanistic Validation (pH and Ion Dependency) D->E F Data Analysis & Interpretation E->F

Caption: Logical workflow for characterizing dipeptide uptake.

Choosing the Right Cellular Model

The choice of cell line is critical and depends on the experimental question.

  • For Physiologically Relevant Intestinal Absorption: Caco-2 cells are the gold standard. [10]Derived from human colorectal adenocarcinoma, they differentiate into a polarized monolayer of enterocytes, expressing apical microvilli and tight junctions. [11][12]This model is ideal for studying intestinal transport as it expresses PEPT1 and mimics the gut epithelium. [10][12]* For Studying a Specific Transporter in Isolation: Human Embryonic Kidney 293 (HEK293) cells are highly suitable. [13]These cells have low endogenous expression of most transporters, making them an excellent "blank slate" for transient or stable transfection of a single transporter, such as PEPT1 or PEPT2. [14][15]This allows for the unambiguous characterization of the transport properties of an individual transporter without interference from others.

Selecting a Sensitive Detection Method

Quantifying the intracellular concentration of L-Alanyl-L-methionine requires a sensitive and specific analytical method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high specificity, sensitivity, and ability to quantify the intact dipeptide, distinguishing it from its constituent amino acids. [16][17][18]This ensures you are measuring actual transport, not uptake of amino acids following extracellular hydrolysis.

  • Radiolabeled Uptake Assays: A classic and highly sensitive approach involves using radiolabeled L-Alanyl-L-[³H]methionine or L-[¹⁴C]Alanyl-L-methionine. [19][20]The amount of uptake is quantified by scintillation counting. While powerful, this method requires specialized facilities and does not distinguish the intact peptide from radiolabeled metabolites without further chromatographic separation.

Pillar 3: Core Experimental Protocols

The following protocols provide step-by-step guidance for conducting uptake experiments. The primary detection method described is LC-MS/MS, but the principles can be adapted for radiolabeled compounds.

General Reagents:

  • Uptake Buffer (pH 7.4): Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.

  • Uptake Buffer (pH 6.0): HBSS supplemented with 10 mM MES.

  • Stop Solution (Ice-cold): Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: Methanol:Acetonitrile:Water (50:30:20) with an internal standard (e.g., a stable isotope-labeled version of the dipeptide).

Protocol 1: Time-Dependent Uptake Assay

Objective: To determine the time window during which the uptake of L-Alanyl-L-methionine is linear. All subsequent kinetic and inhibition experiments must be performed within this linear range to ensure initial uptake rates are measured.

Procedure:

  • Cell Seeding: Seed cells (e.g., Caco-2 or transfected HEK293) in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for the appropriate time (e.g., 2-3 days for HEK293, ~21 days for Caco-2 differentiation).

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with 0.5 mL of pre-warmed Uptake Buffer (pH 6.0).

  • Initiate Uptake: Add 0.25 mL of pre-warmed Uptake Buffer (pH 6.0) containing a fixed concentration of L-Alanyl-L-methionine (e.g., 100 µM, a concentration below the expected Km) to each well.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 2, 5, 10, 15, 30 minutes).

  • Stop Uptake: At each time point, rapidly aspirate the uptake solution and immediately wash the monolayer three times with 1 mL of ice-cold Stop Solution (PBS). This step is critical to remove extracellular substrate.

  • Cell Lysis: After the final wash, add 100 µL of ice-cold Lysis Buffer to each well. Incubate on a shaker for 10 minutes at 4°C.

  • Sample Collection: Collect the lysate and transfer to a microcentrifuge tube. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of L-Alanyl-L-methionine.

  • Normalization: In a parallel set of wells, determine the protein content using a BCA assay to normalize the uptake (e.g., in pmol/mg protein).

Protocol 2: Concentration-Dependent (Kinetic) Assay

Objective: To determine the kinetic parameters of transport, Michaelis-Menten constant (Km) and maximum velocity (Vmax). Km represents the substrate concentration at half-maximal transport velocity and is an inverse measure of the transporter's affinity.

Procedure:

  • Cell Seeding & Preparation: Follow steps 1 and 2 from Protocol 1.

  • Initiate Uptake: Add 0.25 mL of pre-warmed Uptake Buffer (pH 6.0) containing a range of L-Alanyl-L-methionine concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 2500, 5000 µM). The range should bracket the expected Km.

  • Incubation: Incubate at 37°C for a fixed time determined to be in the linear range from Protocol 1 (e.g., 5 minutes).

  • Stop, Lyse, and Analyze: Follow steps 5 through 9 from Protocol 1.

  • Data Analysis: Plot the uptake rate (pmol/mg/min) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Concentration (µM)Uptake Rate (pmol/mg/min)
1015.2
5068.5
100121.3
250230.1
500335.8
1000450.2
2500555.6
5000610.4
Table 1: Example data for a concentration-dependent uptake experiment.
Protocol 3: Inhibition (Competition) Assay

Objective: To confirm that the uptake is mediated by a specific peptide transporter. This is achieved by measuring the uptake of L-Alanyl-L-methionine in the presence of a known PEPT1/2 substrate or inhibitor. A significant reduction in uptake indicates competition for the same transporter.

Procedure:

  • Cell Seeding & Preparation: Follow steps 1 and 2 from Protocol 1.

  • Pre-incubation: Add 0.25 mL of pre-warmed Uptake Buffer (pH 6.0) containing the inhibitor (e.g., 5 mM Glycyl-sarcosine, a classic PEPT substrate) or vehicle control. Incubate for 5-10 minutes at 37°C.

  • Initiate Uptake: To the wells already containing the inhibitor/vehicle, add L-Alanyl-L-methionine to a final concentration near its Km value (determined in Protocol 2).

  • Incubation: Incubate at 37°C for the pre-determined linear time (e.g., 5 minutes).

  • Stop, Lyse, and Analyze: Follow steps 5 through 9 from Protocol 1.

  • Data Analysis: Compare the uptake of L-Alanyl-L-methionine in the presence and absence of the competitor. Express the result as a percentage of the control (vehicle) uptake.

ConditionUptake Rate (pmol/mg/min)% of Control
Control (Vehicle)230.1100%
+ 5 mM Glycyl-sarcosine25.311%
Table 2: Example data showing competitive inhibition of uptake.
Protocol 4: pH and Ion Dependency Assay

Objective: To validate the proton-coupled nature of the transport mechanism. Since PEPTs use the H+ gradient as a driving force, uptake should be significantly higher at an acidic extracellular pH.

Procedure:

  • Cell Seeding & Preparation: Follow step 1 from Protocol 1.

  • pH Conditions: Prepare two sets of wells. Wash one set with Uptake Buffer at pH 6.0 and the other with Uptake Buffer at pH 7.4.

  • Initiate Uptake: Add 0.25 mL of the respective pH buffer containing L-Alanyl-L-methionine (at its Km concentration) to the wells.

  • Incubation: Incubate at 37°C for the linear time point (e.g., 5 minutes).

  • Stop, Lyse, and Analyze: Follow steps 5 through 9 from Protocol 1.

  • Data Analysis: Compare the uptake rate at pH 6.0 versus pH 7.4. A significantly higher uptake at the more acidic pH confirms the involvement of a proton-coupled transporter.

Conclusion

The experimental design detailed in these application notes provides a rigorous and validated pathway to characterize the cellular uptake of L-Alanyl-L-methionine. By systematically determining the time-course, kinetics, specificity, and pH dependency of transport, researchers can build a comprehensive profile of the dipeptide's interaction with cellular machinery. This knowledge is not only fundamental to understanding nutrient absorption but is also invaluable for the rational design and screening of peptide-based drugs, ultimately accelerating the development of new therapeutics with enhanced efficacy and delivery.

References

  • Uptake and metabolism of dipeptides by human red blood cells. PubMed, [Link]

  • Downregulation of peptide transporters PEPT1 and PEPT2 by oxidative stress responsive kinase OSR1. PubMed, [Link]

  • Transport mechanisms of PepT1 and PepT2 in intestinal epithelial cells. ResearchGate, [Link]

  • Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. Frontiers in Pharmacology, [Link]

  • Uptake Assay for Radiolabeled Peptides in Yeast. Journal of Visualized Experiments, [Link]

  • Localization of PEPT1 and PEPT2 proton-coupled oligopeptide transporter mRNA and protein in rat kidney. American Journal of Physiology-Renal Physiology, [Link]

  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, [Link]

  • PEPT1 - Transporters. Solvo Biotechnology, [Link]

  • Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Clinical Science, [Link]

  • Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick. PubMed, [Link]

  • Transport, Cellular Uptake and Bioavailability of Food Peptides. Royal Society of Chemistry, [Link]

  • Study of Peptide Transport through Engineered Protein Channels. ACS Publications, [Link]

  • The influence of peptide structure on transport across Caco-2 cells. PubMed, [Link]

  • Endogenous gene and protein expression of drug-transporting proteins in cell lines routinely used in drug discovery programs. PubMed, [Link]

  • Peptide uptake by Caco-2 cells in vitro. ResearchGate, [Link]

  • Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. Food & Nutrition Research, [Link]

  • Identification of Immune-Active Peptides in Casein Hydrolysates and Its Transport Mechanism on a Caco-2 Monolayer. MDPI, [Link]

  • Paradigms for studying peptide transport across intestinal barriers. ResearchGate, [Link]

  • Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience, [Link]

  • Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B11a) and variant OATP1B11b and OATP1B1*15. PubMed, [Link]

  • HEK293 cell line: a vehicle for the expression of recombinant proteins. ResearchGate, [Link]

  • Expression of TH transporters and TRs in HEK293 cell lines. ResearchGate, [Link]

  • Characterization and Cellular Uptake of Peptides Derived from In Vitro Digestion of Meat Analogues Produced by a Sustainable Extrusion Process. Journal of Agricultural and Food Chemistry, [Link]

  • LC-MS/MS Peptide Analysis: Complete Protocol. Technologynetworks.com, [Link]

  • Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI, [Link]

  • Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. PubMed, [Link]

  • Peptide-derived Method to Transport Genes and Proteins Across Cellular and Organellar Barriers in Plants. Journal of Visualized Experiments, [Link]

  • Mechanisms of pH-gradient driven transport mediated by organic anion polypeptide transporters. American Journal of Physiology-Cell Physiology, [Link]

  • Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, [Link]

  • Functional and structural determinants of reverse operation in the pH-dependent oligopeptide transporter PepT1. The Journal of Physiological Sciences, [Link]

  • Mass spectrometry for the quantification of bioactive peptides in biological fluids. Dr. Rainer Glaser, [Link]

  • Specific Labeling With Potent Radiolabels Alters the Uptake of Cell-Penetrating Peptides. Wiley Online Library, [Link]

  • Peptide transporters and their roles in physiological processes and drug disposition. ResearchGate, [Link]

  • A simple approach for accurate peptide quantification in MS-based proteomics. bioRxiv, [Link]

  • Strategies to reduce uptake of radiolabeled peptides. Radboud Repository, [Link]

  • Peptide PET Imaging: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine. Molecules, [Link]

  • molecular simulation studies of peptide transport across the mitochondrial membrane. UNH Scholars' Repository, [Link]

  • Bridge-It® L-Methionine (L-Met) Fluorescence Assay Kit. Mediomics, [Link]

  • Methionine HPLC Method. SIELC Technologies, [Link]

  • Sensing of L-methionine in biological samples through fully 3D-printed electrodes. ResearchGate, [Link]

  • Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. PubMed, [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI, [Link]

  • Determination of L-methionine using methionine-specific dehydrogenase for diagnosis of homocystinuria due to cystathionine β-synthase deficiency. PubMed, [Link]

  • Analysis of 11C-methionine Uptake in Low-Grade Gliomas and Correlation with Proliferative Activity. Journal of Korean Neurosurgical Society, [Link]

  • Sensing and Signaling of Methionine Metabolism. Journal of Molecular Biology, [Link]

Sources

Application Notes and Protocols for L-Alanyl-L-methionine in Serum-Free Media Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Methionine Challenge in Modern Bioprocessing

In the landscape of biopharmaceutical production, particularly with the use of chemically defined, serum-free media, the stability of individual components is paramount for process consistency and product quality.[1][2] Chinese Hamster Ovary (CHO) cells, the workhorse of the industry for producing monoclonal antibodies (mAbs) and other recombinant proteins, have complex nutritional requirements.[3][4] Methionine, an essential sulfur-containing amino acid, plays a critical role beyond being a simple building block for protein synthesis; it is a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes.[5][6]

However, the free form of L-methionine is susceptible to oxidation in aqueous solutions, a problem exacerbated by the conditions found in bioreactors, such as exposure to dissolved oxygen, light, and trace metals.[1][7] The thioether side chain of methionine can be oxidized to form methionine sulfoxide and subsequently methionine sulfone.[8][9] This degradation has two major detrimental consequences:

  • Depletion of a critical nutrient: The loss of available methionine can become a limiting factor for cell growth and protein production, especially in high-density fed-batch cultures.[10]

  • Impact on product quality: Oxidation of methionine residues within the therapeutic protein itself, particularly in the complementarity-determining regions (CDRs) or the Fc region of monoclonal antibodies, can compromise antigen binding, stability, and in vivo half-life.[1][11]

These challenges necessitate a more stable and reliable source of methionine for demanding cell culture applications. This guide introduces L-Alanyl-L-methionine as a superior alternative to free L-methionine, offering enhanced stability and solubility for robust and reproducible serum-free media formulations.

The Dipeptide Solution: L-Alanyl-L-methionine

L-Alanyl-L-methionine is a dipeptide composed of L-alanine and L-methionine. By protecting the reactive amino group of methionine within a peptide bond, this dipeptide form offers significant advantages in liquid media formulations. The general benefits of using dipeptides to deliver labile or poorly soluble amino acids, such as L-glutamine and L-tyrosine, are well-documented and provide a strong rationale for the use of L-Alanyl-L-methionine.[12][13]

Key Advantages of L-Alanyl-L-methionine:
  • Enhanced Stability Against Oxidation: The peptide bond in L-Alanyl-L-methionine sterically hinders the oxidation of the methionine thioether group, leading to significantly greater stability in liquid media and during cell culture compared to free L-methionine. This ensures a consistent and predictable supply of methionine to the cells throughout the bioprocess.

  • Improved Solubility: While L-methionine has limited solubility in neutral pH aqueous solutions, dipeptides generally exhibit improved solubility characteristics.[14][15] This allows for the formulation of more concentrated, pH-neutral feed solutions, which is critical for modern high-density fed-batch and perfusion cultures.

  • Efficient Cellular Uptake and Utilization: Mammalian cells possess specific peptide transporters, such as PepT1 and PepT2, which actively transport di- and tripeptides into the cell.[16] Once inside the cell, intracellular peptidases efficiently cleave the peptide bond, releasing free L-alanine and L-methionine for their respective metabolic functions.[17] This ensures that the stabilized dipeptide is readily bioavailable to the cells.

Diagram of Methionine Degradation vs. Dipeptide Stability

cluster_0 Free L-Methionine Pathway cluster_1 L-Alanyl-L-methionine Pathway Met Free L-Methionine in Media MetO Methionine Sulfoxide (Inactive/Reduced Bioavailability) Met->MetO Oxidation Oxidants Oxidative Stress (O₂, Light, Metals) Oxidants->Met MetO2 Methionine Sulfone (Inactive) MetO->MetO2 Further Oxidation AlaMet L-Alanyl-L-methionine in Media (Stable) Cell Cell Membrane AlaMet->Cell Peptide Transporter IntraAlaMet Intracellular L-Alanyl-L-methionine Cell->IntraAlaMet FreeMet Free L-Methionine (Available for Metabolism) IntraAlaMet->FreeMet Hydrolysis FreeAla Free L-Alanine IntraAlaMet->FreeAla Hydrolysis Peptidases Intracellular Peptidases Peptidases->IntraAlaMet

Caption: Comparative pathways of free L-methionine and L-Alanyl-L-methionine in cell culture media.

Experimental Protocols

The following protocols provide a framework for evaluating and implementing L-Alanyl-L-methionine in serum-free CHO cell culture for monoclonal antibody production.

Protocol 1: Comparative Stability Assessment of L-methionine and L-Alanyl-L-methionine

Objective: To quantitatively compare the stability of L-methionine and L-Alanyl-L-methionine in a chemically defined cell culture medium under typical incubation conditions.

Materials:

  • Cell culture grade L-methionine[18][19]

  • Cell culture grade L-Alanyl-L-methionine

  • Chemically defined, methionine-free CHO cell culture basal medium

  • Sterile, conical tubes (50 mL)

  • Humidified incubator at 37°C

  • Analytical method for quantifying methionine and L-Alanyl-L-methionine (e.g., HPLC with pre-column derivatization, LC-MS)[20][21]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of L-methionine in sterile, deionized water.

    • Prepare a 100 mM stock solution of L-Alanyl-L-methionine in sterile, deionized water.

    • Sterile filter both solutions through a 0.22 µm filter.

  • Prepare Media Samples:

    • In triplicate, supplement the methionine-free basal medium with the L-methionine stock solution to a final concentration of 2 mM.

    • In triplicate, supplement the methionine-free basal medium with the L-Alanyl-L-methionine stock solution to a final concentration of 2 mM.

    • Aliquot 20 mL of each prepared medium into sterile 50 mL conical tubes.

  • Incubation:

    • Loosen the caps of the tubes to allow for gas exchange.

    • Place the tubes in a humidified incubator at 37°C.

  • Sampling and Analysis:

    • At designated time points (e.g., Day 0, 2, 4, 7, 10, and 14), remove a 1 mL aliquot from each tube under sterile conditions.

    • Immediately analyze the samples for the concentration of L-methionine or L-Alanyl-L-methionine using a validated analytical method.

    • Also, analyze for the appearance of methionine sulfoxide in the L-methionine samples.

Expected Outcome: A significantly slower degradation rate for L-Alanyl-L-methionine compared to L-methionine over the 14-day period, demonstrating its superior stability.

Time Point (Days)L-methionine Conc. (mM)Methionine Sulfoxide Conc. (mM)L-Alanyl-L-methionine Conc. (mM)
02.000.002.00
21.850.141.99
41.680.301.98
71.400.551.97
101.150.781.96
140.851.051.95
Note: The data in this table is illustrative and represents expected trends.
Protocol 2: Substitution of L-methionine with L-Alanyl-L-methionine in a Fed-Batch CHO Cell Culture

Objective: To evaluate the impact of replacing L-methionine with L-Alanyl-L-methionine in a fed-batch culture on CHO cell growth, viability, and monoclonal antibody production.

Materials:

  • CHO cell line producing a monoclonal antibody, adapted to serum-free suspension culture.

  • Chemically defined basal medium (methionine-free).

  • Chemically defined feed medium (methionine-free).

  • L-methionine and L-Alanyl-L-methionine stock solutions (as prepared in Protocol 1).

  • Shake flasks or benchtop bioreactors.

  • Cell counter and viability analyzer.

  • Analyzers for glucose, lactate, and ammonia.

  • Assay for quantifying mAb titer (e.g., Protein A HPLC, ELISA).

Experimental Workflow

cluster_0 Cell Culture Setup cluster_1 Fed-Batch Culture cluster_2 Analysis A Seed CHO cells in basal medium B Control Group: Basal + L-methionine Feed + L-methionine A->B C Test Group: Basal + L-Alanyl-L-methionine Feed + L-Alanyl-L-methionine A->C D Incubate at 37°C with agitation B->D C->D E Monitor cell density, viability, and metabolites D->E F Add feed based on pre-defined schedule E->F F->D G Measure mAb titer at harvest F->G I Compare performance of Control vs. Test Group G->I H Analyze product quality (e.g., oxidation levels) H->I

Caption: Workflow for evaluating L-Alanyl-L-methionine in a fed-batch process.

Procedure:

  • Media Preparation:

    • Control Group: Prepare basal and feed media by supplementing the methionine-free versions with L-methionine to your standard final concentration (e.g., 2 mM in basal, 20 mM in feed).

    • Test Group: Prepare basal and feed media by supplementing the methionine-free versions with L-Alanyl-L-methionine on an equimolar basis to the L-methionine in the control group.

  • Cell Culture Inoculation:

    • Seed shake flasks or bioreactors with the CHO cell line at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in either the control or test basal medium.

  • Fed-Batch Culture:

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, 120 rpm).

    • Begin feeding with the respective control or test feed medium on a pre-determined schedule (e.g., starting on day 3 and feeding every other day). The feeding strategy should be designed to maintain key nutrients like glucose at target levels.[13][22]

  • Process Monitoring:

    • Daily, take samples to measure viable cell density, viability, glucose, lactate, and ammonia concentrations.

  • Harvest and Titer Analysis:

    • Harvest the cultures when viability drops below a specified threshold (e.g., 60%).

    • Clarify the supernatant and measure the final mAb titer.

  • Product Quality Analysis (Optional but Recommended):

    • Purify the mAb from both groups.

    • Analyze the purified mAb for methionine oxidation using methods like peptide mapping with LC-MS to assess the protective effect of using the dipeptide.

Expected Outcome: The L-Alanyl-L-methionine group is expected to show comparable or improved peak viable cell density and extended culture viability due to the stable supply of methionine and potentially lower oxidative stress. This should translate into a higher final monoclonal antibody titer.

ParameterControl (L-methionine)Test (L-Alanyl-L-methionine)
Peak Viable Cell Density (x10^6 cells/mL)15.216.5
Day of Harvest1416
Viability at Harvest58%65%
Final mAb Titer (g/L)3.24.1
Methionine Oxidation in Product8%2%
Note: The data in this table is illustrative and represents expected trends based on the known benefits of dipeptides.

Conclusion and Future Perspectives

The adoption of L-Alanyl-L-methionine in serum-free media formulations presents a scientifically sound strategy to mitigate the inherent instability of free L-methionine. By ensuring a stable and bioavailable source of this essential amino acid, researchers and process development scientists can achieve greater process robustness, leading to more consistent cell culture performance and higher product quality. The protocols outlined in this guide provide a clear path for the evaluation and implementation of L-Alanyl-L-methionine, enabling the full potential of high-density CHO cell cultures to be realized in the production of therapeutic proteins. Further optimization of feed strategies incorporating L-Alanyl-L-methionine and other stabilized dipeptides will continue to be a key enabler for next-generation bioprocessing.

References

  • Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. PubMed. [Link]

  • Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies. PubMed. [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]

  • L-Methionine, from non-animal. SLS. [Link]

  • In pursuit of the optimal fed-batch process for monoclonal antibody production. PubMed. [Link]

  • A Beginner's Guide to CHO Culture Bioprocess Modes Batch Fed-Batch and Perfusion. Bioprocess Online. [Link]

  • Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production. PubMed. [Link]

  • Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. PubMed Central. [Link]

  • Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies. PMC. [Link]

  • Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. PubMed Central. [Link]

  • Oxidation of methionine-containing peptides by (OH)-O-center dot radicals: Is sulfoxide the only product? Study by mass spectrometry and IRMPD spectroscopy. ResearchGate. [Link]

  • Fed-Batch Cell Culture Process Development: Implementing a Novel Nutrient Additive for a Robust, High-Titer, Scalable Process. BioProcess International. [Link]

  • Comparison of methionine oxidation profiles before and after spiking... ResearchGate. [Link]

  • Selection of chemically defined media for CHO cell fed-batch culture processes. PubMed Central. [Link]

  • Progress in fed-batch culture for recombinant protein production in CHO cells. PubMed Central. [Link]

  • Effect of methionine oxidation of a recombinant monoclonal antibody on the binding affinity to protein A and protein G. PubMed. [Link]

  • Strategies for fed-batch cultivation of t-PA producing CHO cells: Substitution of glucose and glutamine and rational design of culture medium. ResearchGate. [Link]

  • Metabolic Engineering. AMBIC. [Link]

  • Methionine. SIELC Technologies. [Link]

  • Solubility and Metastable Zone Width of the Methionine Enantiomers and Their Mixtures in Water. ResearchGate. [Link]

  • Amino acid metabolism in CHO cells. American Chemical Society. [Link]

  • Alanine transport by Chinese hamster ovary cells with altered phospholipid acyl chain composition. PubMed. [Link]

  • L-Methionine Production. PubMed. [Link]

  • DL-Methionine (DL-Methioninum). WHO. [Link]

  • L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. Indian Journal of Physiology and Allied Sciences. [Link]

  • Short Peptides for Hydrolase Supramolecular Mimicry and Their Potential Applications. MDPI. [Link]

  • New pharmaceutical methionine formulation.
  • Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. PubMed Central. [Link]

  • Exploration of Diverse Interactions of l -Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. ResearchGate. [Link]

  • L-Methionine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of L-Alanyl-L-methionine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Alanyl-L-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of L-Alanyl-L-methionine in aqueous solutions during experimental workflows. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for L-Alanyl-L-methionine in aqueous solutions?

L-Alanyl-L-methionine, like other peptides containing methionine, is susceptible to several degradation pathways in aqueous environments. The two most significant are:

  • Oxidation: The methionine residue is particularly prone to oxidation.[1][2][3] The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone.[3] This is a major cause of chemical instability and can be accelerated by exposure to oxygen, transition metal ions, and certain buffer components.[2][3]

  • Hydrolysis: The peptide bond between L-Alanine and L-methionine can be cleaved through hydrolysis. This reaction is highly dependent on the pH of the solution, with extremes in pH (both acidic and alkaline) significantly increasing the rate of hydrolysis.[1][4]

Understanding these pathways is the first step in designing stable formulations and experimental conditions.

L-Alanyl-L-methionine L-Alanyl-L-methionine Oxidation Oxidation L-Alanyl-L-methionine->Oxidation O2, Metal Ions Hydrolysis Hydrolysis L-Alanyl-L-methionine->Hydrolysis H2O, pH extremes Methionine Sulfoxide Methionine Sulfoxide Oxidation->Methionine Sulfoxide L-Alanine + L-methionine L-Alanine + L-methionine Hydrolysis->L-Alanine + L-methionine

Caption: Primary degradation pathways of L-Alanyl-L-methionine.

How does pH influence the stability of L-Alanyl-L-methionine solutions?

The pH of an aqueous solution is a critical factor governing the stability of L-Alanyl-L-methionine. Extreme pH conditions can accelerate the hydrolysis of the peptide bond.[1] Generally, peptides are most stable in neutral or slightly acidic solutions.[1] It is crucial to determine the optimal pH for your specific application and maintain it using an appropriate buffer system. The choice of buffer is also important, as some buffer components can catalyze degradation reactions.[5][6]

What is the impact of temperature on the stability of L-Alanyl-L-methionine solutions?

Higher temperatures accelerate the rate of chemical degradation, including both oxidation and hydrolysis.[1] For short-term storage (hours to days), it is advisable to keep L-Alanyl-L-methionine solutions at 4°C. For long-term storage, freezing the solution at -20°C or -80°C is recommended to minimize degradation.[1] However, it is important to avoid repeated freeze-thaw cycles, as this can also lead to peptide degradation.[1]

Troubleshooting Guides

Problem 1: I am observing a loss of potency or unexpected results in my cell-based assay using an L-Alanyl-L-methionine solution.

This is a common issue that often points to the degradation of the dipeptide. Here’s a systematic approach to troubleshoot this problem:

Step 1: Verify the Integrity of Your Stock Solution

  • Question: When was the stock solution prepared and how has it been stored?

  • Rationale: L-Alanyl-L-methionine solutions can degrade over time, even when stored at 4°C. If the stock is old, it's possible a significant portion has degraded.

  • Action: Prepare a fresh stock solution of L-Alanyl-L-methionine.

Step 2: Assess the Stability in Your Assay Medium

  • Question: What is the pH and composition of your cell culture medium? Are there any components that could accelerate degradation?

  • Rationale: Cell culture media are complex aqueous solutions. Components like metal ions can catalyze oxidation. The pH of the medium can also influence hydrolysis.

  • Action: Perform a time-course stability study. Incubate the L-Alanyl-L-methionine in your assay medium at the experimental temperature (e.g., 37°C) and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples by a suitable analytical method like HPLC to quantify the remaining intact dipeptide.

Step 3: Consider Oxidation as a Primary Culprit

  • Question: Are you taking precautions to prevent oxidation?

  • Rationale: The methionine residue is highly susceptible to oxidation.[1][2][3]

  • Action:

    • Prepare solutions using deoxygenated water or buffer.

    • Consider adding an antioxidant, such as N-acetylcysteine, to your solution. However, ensure the antioxidant is compatible with your experimental system.

    • Minimize the headspace in your storage vials and consider purging with an inert gas like nitrogen or argon.

cluster_0 Troubleshooting Workflow A Unexpected Assay Results B Verify Stock Solution Integrity A->B C Assess Stability in Assay Medium B->C E Prepare Fresh Stock B->E D Consider Oxidation C->D F Perform Time-Course Study C->F G Implement Anti-Oxidation Measures D->G H Re-run Assay E->H F->H G->H

Caption: Troubleshooting workflow for unexpected assay results.

Problem 2: My HPLC analysis shows multiple peaks for my L-Alanyl-L-methionine sample that was stored in solution.

The appearance of extra peaks in your chromatogram is a strong indicator of degradation.

Step 1: Identify the Degradation Products

  • Question: What are the retention times of the new peaks relative to the main peak?

  • Rationale: The primary degradation products will have different polarities and thus different retention times.

    • Oxidation Product (Methionine Sulfoxide): The addition of an oxygen atom to the sulfur in methionine increases its polarity. Therefore, the L-Alanyl-L-methionine sulfoxide peak will likely elute earlier than the parent compound in a reversed-phase HPLC system.

    • Hydrolysis Products (L-Alanine and L-methionine): These individual amino acids are more polar than the dipeptide and will also elute earlier.

  • Action: If you have access to mass spectrometry (LC-MS), this is the most definitive way to identify the degradation products by their mass-to-charge ratio.

Step 2: Quantify the Extent of Degradation

  • Question: What is the area percentage of the degradation peaks relative to the total peak area?

  • Rationale: This will give you a quantitative measure of the instability of your solution under the storage conditions.

  • Action: Integrate all peaks in your chromatogram and calculate the percentage of each.

Step 3: Optimize Storage and Handling Conditions

  • Question: How was the sample stored (temperature, pH, buffer, exposure to light and air)?

  • Rationale: Based on the identified degradation products, you can pinpoint the cause of instability. If oxidation is the primary issue, focus on measures to prevent it. If hydrolysis is dominant, re-evaluate the pH and buffer of your solution.

  • Action: Implement the improved storage conditions as discussed in the FAQs and troubleshooting guide for Problem 1.

Experimental Protocols

Protocol 1: Stability Assessment of L-Alanyl-L-methionine by RP-HPLC

This protocol outlines a general method for assessing the stability of L-Alanyl-L-methionine in an aqueous solution.

1. Materials:

  • L-Alanyl-L-methionine
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Buffer of choice (e.g., phosphate buffer)
  • HPLC system with a C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of L-Alanyl-L-methionine (e.g., 1 mg/mL) in the desired aqueous buffer.
  • Prepare mobile phase A: 0.1% TFA in water.
  • Prepare mobile phase B: 0.1% TFA in ACN.

3. Stability Study Setup:

  • Aliquot the L-Alanyl-L-methionine solution into several vials.
  • Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial for analysis.

4. HPLC Analysis:

  • Set up a gradient elution method. For example:
  • 0-5 min: 5% B
  • 5-25 min: 5-50% B
  • 25-30 min: 50% B
  • 30-35 min: 5% B
  • Set the flow rate to 1 mL/min and the detection wavelength to 214 nm.
  • Inject the samples and record the chromatograms.

5. Data Analysis:

  • Identify the peak corresponding to intact L-Alanyl-L-methionine.
  • Calculate the peak area at each time point.
  • Plot the percentage of remaining L-Alanyl-L-methionine against time to determine the degradation rate.
Time (hours)Temperature (°C)% Remaining L-Alanyl-L-methionine
04100
24498.5
48497.2
025100
242592.1
482585.3
037100
243775.6
483758.9

Table 1: Example stability data for L-Alanyl-L-methionine in aqueous buffer at different temperatures.

References

  • Pepamino. (2025-01-17). Peptide Stability: Factors That Affect Research Outcomes. Retrieved from [Link]

  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935.
  • Zapadka, K. L., Becher, F. J., Dos Santos, A. L. G., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030.
  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved from [Link]

  • Stability of selected peptides in PBS buffer and culture medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI. Retrieved from [Link]

  • Gokarn, Y. R., Matthew, J. K., & Perez-Ramirez, B. (2017). Role of Buffers in Protein Formulations. Journal of Pharmaceutical Sciences, 106(1), 33-46.
  • L-methionine in fermentation broth. (n.d.). ResearchGate. Retrieved from [Link]

  • How long is L-methionine stable in a solution? (2019). ResearchGate. Retrieved from [Link]

  • The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. (n.d.). PubMed Central. Retrieved from [Link]

  • Buffers to keep peptides stable? (2024). Reddit. Retrieved from [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (n.d.). European Union. Retrieved from [Link]

  • Maintaining protein stability through buffers, freezing, and lyophilization. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. (n.d.). NIH. Retrieved from [Link]

  • Oxidation increases the strength of the methionine-aromatic interaction. (2017). PMC. Retrieved from [Link]

  • Protein hydrolysis and fermentation under methanogenic and acidifying conditions. (2019). NIH. Retrieved from [Link]

  • Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. (2023). ACS Omega. Retrieved from [Link]

  • A study of the temperature effect on the IR spectra of crystalline amino acids, dipeptids, and polyamino acids. VI. L-alanine and DL-alanine. (2025). ResearchGate. Retrieved from [Link]

  • Methionine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. (n.d.). PMC - NIH. Retrieved from [Link]

  • Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. (2012). PubMed. Retrieved from [Link]

  • L-methionine. (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating. (n.d.). PubMed. Retrieved from [Link]

  • superpathway of L-methionine salvage and degradation. (n.d.). PubChem. Retrieved from [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. Retrieved from [Link]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi. (n.d.). IRIS. Retrieved from [Link]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). NIH. Retrieved from [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. (2025). ResearchGate. Retrieved from [Link]

  • The dependence of the enthalpy of solution of L-methionine on the composition of water-alcohol binary solvents at 298.15 K. (2025). ResearchGate. Retrieved from [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). PMC - NIH. Retrieved from [Link]

  • Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. (2020). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting L-Alanyl-L-methionine solubility issues in media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Cell Culture Media

Welcome to the technical support center for L-Alanyl-L-methionine. As Senior Application Scientists, we understand that seemingly simple steps like media supplementation can sometimes lead to frustrating complications. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the nuances of L-Alanyl-L-methionine solubility. Our goal is to move beyond simple instructions and explain the underlying physicochemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is L-Alanyl-L-methionine and why is it used as a supplement instead of free L-methionine?

L-Alanyl-L-methionine is a synthetic dipeptide composed of the amino acids L-alanine and L-methionine.[1] In cell culture, it serves as a highly stable and soluble source of L-methionine. Free L-methionine, a sulfur-containing essential amino acid, can be prone to oxidation in liquid media, forming methionine sulfoxide and sulfone, which can affect its biological availability and introduce variability into experiments.[2][3] The dipeptide form protects the methionine residue, ensuring a more consistent and reliable delivery to the cells, which then cleave the peptide bond to release the free amino acids for protein synthesis and other metabolic functions.[1]

Q2: I've added L-Alanyl-L-methionine directly to my media and it's not dissolving or has formed a precipitate. What's happening?

This is a common issue that typically stems from several interrelated physicochemical factors:

  • Concentration and Solubility Limits: Every compound has a saturation point in a given solvent. Adding the powder directly to a complex, multi-component solution like cell culture media can easily create localized high concentrations that exceed its solubility limit, causing it to precipitate.[4][5]

  • pH Effects: The solubility of amino acids and peptides is highly dependent on pH.[5] Cell culture media is buffered to a physiological pH (typically 7.2-7.4), which is often close to the isoelectric point of dipeptides, their least soluble zwitterionic form.[5]

  • Interactions with Media Components: Cell culture media is a rich mixture of salts, ions, and other biomolecules. High concentrations of salts can lead to a "salting-out" effect, reducing the solubility of the dipeptide.[6][7] Furthermore, the dipeptide can interact with other components, leading to the formation of insoluble complexes.[6][8]

  • Temperature: Temperature shifts, such as adding a room-temperature powder to refrigerated media, can decrease the solubility of some compounds.[7]

The most reliable method to avoid these issues is to never add the dry powder directly to your final volume of media . Instead, the best practice is to prepare a concentrated stock solution.[4]

Q3: What is the best practice for preparing a soluble and sterile stock solution of L-Alanyl-L-methionine?

Preparing a concentrated stock solution is the cornerstone of successful supplementation. This approach minimizes the volume of solvent added to your culture and ensures the dipeptide is fully dissolved before it is diluted into the complex media environment.[4]

See Protocol 1: Preparation of a Concentrated L-Alanyl-L-methionine Stock Solution for a detailed methodology. The key is to use a solvent in which the dipeptide is highly soluble, such as sterile, purified water or a dilute acid like 0.1 N HCl, and then sterile-filter the concentrate.[9][10]

Q4: I prepared a stock solution, but a precipitate formed immediately after adding it to my media. What went wrong?

This indicates an issue with either the addition method or an incompatibility with the media components.

  • Improper Dilution: Adding the stock solution too quickly or without adequate mixing can recreate the problem of localized high concentrations, causing the dipeptide to crash out of solution. The stock should be added slowly, drop-by-drop, to the vortex of the stirring media.

  • Media Composition: Certain media formulations, especially those with high concentrations of specific salts or supplements, may be incompatible.[6][7] Components in fetal bovine serum (FBS), such as albumin, have also been known to cause precipitation of peptides.[6]

For a systematic approach to resolving this, refer to the Troubleshooting Workflow for Immediate Precipitation .

Q5: My media was clear after adding the L-Alanyl-L-methionine stock, but I see a precipitate after incubation or storage. Why?

Delayed precipitation is often caused by changes in the media over time.

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium. A significant shift in pH can be enough to decrease the dipeptide's solubility below its working concentration.[4]

  • Temperature Changes: Moving media between a warm incubator and cold storage can cause components to fall out of solution. Repeated freeze-thaw cycles are particularly detrimental and should be avoided.[7][8]

  • Evaporation: Inadequate humidity control in an incubator can lead to evaporation, concentrating all media components and potentially exceeding the solubility limit of the dipeptide.[8]

  • Contamination: While often appearing cloudy, bacterial or fungal contamination can sometimes be mistaken for a chemical precipitate.[8] It is crucial to rule this out via microscopy.

Data Presentation

Table 1: Physicochemical Properties of L-Alanyl-L-methionine and its Constituents

PropertyL-Alanyl-L-methionineL-AlanineL-Methionine
Molecular Formula C₈H₁₆N₂O₃SC₃H₇NO₂C₅H₁₁NO₂S
Molecular Weight 220.29 g/mol [1]89.09 g/mol 149.21 g/mol [11]
Key Characteristics Stable source of L-methionineHydrophobic[12]Sulfur-containing, relatively hydrophobic[2][9]
Aqueous Solubility Varies with pH and temperature15.8 g/100 mL[12]Soluble in water (with heat), very slightly soluble in ethanol[9][13]
Recommended Solvent Purified Water, 0.1 N HClWater1 M HCl (50 mg/mL), Water (50 mg/mL with heat)[9]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated L-Alanyl-L-methionine Stock Solution

This protocol outlines the standard, validated method for preparing a dipeptide supplement to minimize solubility issues.

Materials:

  • L-Alanyl-L-methionine powder

  • Sterile, cell culture grade purified water

  • Sterile 0.22 µm low protein-binding syringe filter (e.g., PVDF)

  • Sterile conical tubes or media bottles

Procedure:

  • Calculate the Required Mass: Determine the mass of L-Alanyl-L-methionine powder needed to make a 100x to 1000x stock solution. A common stock concentration is 22.03 mg/mL (100 mM).

  • Initial Dissolution: Aseptically add the weighed powder to a sterile conical tube. Add approximately 80% of the final required volume of sterile water.

  • Ensure Complete Solubilization: Vortex the solution vigorously. If the powder does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Causality Note: Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break the solute's crystal lattice structure.

  • pH Adjustment (If Necessary): If solubility issues persist in water, an alternative is to use a dilute acid. Prepare the stock in sterile 0.1 N HCl. This protonates the carboxyl groups, increasing solubility. The small volume of acidic stock will be neutralized by the buffering capacity of the bulk media.

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile water.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm low protein-binding filter into a final sterile storage container. Trustworthiness Note: This step is critical. Never autoclave peptide solutions, as this can cause degradation. A low protein-binding filter ensures minimal loss of your dipeptide.

  • Storage: Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

G cluster_prep Stock Solution Preparation cluster_addition Media Supplementation A Prepare 100x Stock (Protocol 1) B Store Aliquots at -20°C A->B C Thaw Stock Aliquot F Add Stock Dropwise to Vortex C->F D Warm Media to RT or 37°C E Place Media on Stir Plate D->E E->F G Stir for 5-10 min F->G H Use Supplemented Media G->H

Caption: Workflow for preparing and adding L-Alanyl-L-methionine.

Troubleshooting Workflow for Precipitation

If you encounter a precipitate, this decision tree provides a logical path to identify and solve the problem.

G A Precipitate Observed B When did it appear? A->B C Immediately After Addition B->C D After Incubation or Storage B->D E Review Addition Protocol: - Was media stirring? - Was stock added slowly? C->E K Check for Contamination (Microscopy) D->K F Test Lower Concentration E->F G Prepare Stock in 0.1 N HCl F->G H Test in Serum-Free Media G->H I Problem Solved H->I Yes J Suspect Media Incompatibility H->J No L Measure Media pH K->L No N Contamination Found K->N Yes M Review Storage: - Avoid freeze-thaw - Check incubator humidity L->M No O pH Shift Detected L->O Yes P Storage Issue Identified M->P

Caption: Troubleshooting decision tree for precipitation issues.

References
  • BenchChem. (n.d.). How to avoid peptide precipitation in media with Ziram.
  • BenchChem. (n.d.). L-Alanyl-L-methionine | CAS 14486-05-6.
  • Various Authors. (2022). How can i avoid the peptide precipitation in the media? ResearchGate.
  • National Center for Biotechnology Information. (n.d.). L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl-. PubChem.
  • Various Authors. (2015). How come peptide dissolve in water but precipitate in TC medium? How can this be solved? ResearchGate.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • National Center for Biotechnology Information. (n.d.). L-Methionine, L-alanyl-L-alanyl-. PubChem.
  • Hecklau, C., et al. (2016). Amino acids in the cultivation of mammalian cells. PubMed Central.
  • HiMedia Laboratories. (n.d.). L-Methionine.
  • University of Arizona. (n.d.). Amino Acids - Methionine. The Biology Project.
  • National Center for Biotechnology Information. (n.d.). L-Methionine. PubChem.
  • Sigma-Aldrich. (n.d.). L-Methionine Product Information Sheet.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.
  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media.
  • Thermo Fisher Scientific. (n.d.). Determination of Amino Acids in Cell Cultures and Fermentation Broths.
  • Springer Lab. (2000). Preparing a Selenomethionyl Protein.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Study and analysis of L-methionine and L-cysteine complexes.
  • Selleck Chemicals. (n.d.). L-methionine.
  • Various Authors. (2016). How to prepare and store Amino acid stock solution? ResearchGate.
  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. PubMed Central.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Study and analysis of L-methionine and L- cysteine complexes.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐methionine produced by fermentation with Corynebacterium glutamicum KCCM 80184 and Escherichia coli KCCM 80096 for all animal species. PubMed Central.
  • van den Berg, C., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PubMed Central.
  • Kumar, D., & Gomes, J. (2015). Methionine production—a critical review. ResearchGate.
  • van der Fels-Klerx, H. J., et al. (2022). Amino Acid Modifications During the Production (Shearing, Sterilization) of Plant-Based Meat Analogues. ACS Food Science & Technology.
  • USDA National Organic Program. (2017). National Organic Standards Board Handling Subcommittee Petitioned Material Proposal L-Methionine.
  • Tan, B., et al. (2015). Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. NIH.

Sources

L-Alanyl-L-methionine Technical Support Center: A Guide to Degradation Products and Their Impact

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with L-Alanyl-L-methionine. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios related to the degradation of this dipeptide. Understanding and mitigating degradation is critical for ensuring experimental reproducibility, the stability of biopharmaceutical formulations, and the integrity of cell culture systems.

Frequently Asked Questions (FAQs)

Q1: What is L-Alanyl-L-methionine and why is its stability a concern?

L-Alanyl-L-methionine is a dipeptide composed of the amino acids L-alanine and L-methionine.[1] It is often used in cell culture media as a more stable source of L-methionine, an essential amino acid crucial for protein synthesis and various cellular processes.[2][3][4][5] The primary concern regarding its stability stems from the methionine residue, which is highly susceptible to oxidation.[6][7] This degradation can lead to the formation of impurities that may have unintended effects on your experiments or product formulations.[8]

Q2: What are the primary degradation products of L-Alanyl-L-methionine?

The thioether side chain of the methionine residue is the primary site of degradation through oxidation. This process typically occurs in two steps:

  • Methionine Sulfoxide Formation: The initial oxidation product is L-Alanyl-L-methionine sulfoxide. This reaction introduces an oxygen atom to the sulfur of the methionine side chain.

  • Methionine Sulfone Formation: Further oxidation of the sulfoxide can lead to the formation of L-Alanyl-L-methionine sulfone, where a second oxygen atom is added to the sulfur.

This primary degradation pathway is a significant concern for the stability of methionine-containing peptides and proteins.[9]

Q3: What factors can cause the degradation of L-Alanyl-L-methionine?

Several factors can accelerate the oxidation of L-Alanyl-L-methionine:

  • Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.[10]

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze oxidation reactions.[11]

  • Light Exposure: Photodegradation can occur, particularly in the presence of photosensitizers.[12]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.[6]

  • pH: While methionine oxidation itself is not strongly pH-dependent, extreme pH values can influence the stability of the peptide bond and the activity of other reactive species.[7]

  • Oxidizing Agents: Contaminants such as peroxides in buffers or excipients can directly oxidize methionine.[13]

Q4: What is the impact of L-Alanyl-L-methionine degradation products on my experiments?

The presence of L-Alanyl-L-methionine sulfoxide and sulfone can have several negative consequences:

  • Altered Physicochemical Properties: Oxidation increases the polarity of the dipeptide, which can affect its solubility and chromatographic behavior.[14] This can lead to unexpected peaks and difficulty in analytical quantification.

  • Reduced Bioavailability of Methionine: The primary purpose of using L-Alanyl-L-methionine is to deliver methionine to cells. The formation of oxidized forms may impair its uptake and metabolism by cells, leading to a functional deficiency of this essential amino acid.

  • Cellular Effects: High concentrations of methionine sulfoxide have been shown to have cytotoxic effects on cells and can lead to depletion of glutathione, a key cellular antioxidant.[9][15] While low levels may be managed by cellular enzymes like methionine sulfoxide reductases, an accumulation can be detrimental.[16][17]

  • Impact on Protein Therapeutics: In the context of biopharmaceutical formulations, the oxidation of methionine residues in proteins can lead to a loss of conformational stability, increased aggregation, and a potential for altered immunogenicity.[8][18][19] While L-Alanyl-L-methionine is not the therapeutic itself, its degradation could contribute to an overall oxidative environment in a formulation.

Troubleshooting Guide

Problem 1: I observe unexpected peaks in my HPLC analysis of an L-Alanyl-L-methionine containing solution.

Possible Cause: You are likely detecting the oxidized forms of the dipeptide, L-Alanyl-L-methionine sulfoxide and/or sulfone.

Troubleshooting Steps:

  • Confirm Peak Identity with Mass Spectrometry (MS): The most definitive way to identify the unexpected peaks is to use LC-MS.

    • L-Alanyl-L-methionine has a molecular weight of approximately 220.29 g/mol .[1]

    • L-Alanyl-L-methionine sulfoxide will have a mass increase of +16 Da.

    • L-Alanyl-L-methionine sulfone will have a mass increase of +32 Da.

    • During tandem MS (MS/MS), peptides containing methionine sulfoxide often show a characteristic neutral loss of 64 Da (methanesulfenic acid).[17][20]

  • Optimize HPLC Separation:

    • Oxidized forms are more polar and will typically elute earlier than the parent dipeptide in reversed-phase HPLC (RP-HPLC).

    • A shallow gradient may be necessary to resolve the parent peptide from its sulfoxide and sulfone forms.

  • Perform a Forced Degradation Study: To confirm that the unexpected peaks are indeed degradation products, you can intentionally degrade a sample of your L-Alanyl-L-methionine and compare the chromatograms.[16][21][22][23]

    • Oxidative Stress: Treat a solution of L-Alanyl-L-methionine with a mild oxidizing agent like hydrogen peroxide (e.g., 0.01-0.1% H₂O₂) for a set period (e.g., 1-24 hours) at room temperature.

    • Analyze the stressed sample by HPLC. The peaks corresponding to the degradation products should increase in area.

Experimental Protocol: Forced Oxidation of L-Alanyl-L-methionine

  • Prepare a stock solution of L-Alanyl-L-methionine (e.g., 1 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • To an aliquot of the stock solution, add hydrogen peroxide to a final concentration of 0.1%.

  • Incubate the solution at room temperature for 4 hours.

  • Analyze the sample by RP-HPLC and compare the chromatogram to that of an unstressed control sample.

Problem 2: My cell cultures supplemented with L-Alanyl-L-methionine are showing poor growth or viability.

Possible Cause: The L-Alanyl-L-methionine in your culture medium may have degraded, leading to a deficiency in bioavailable methionine and/or the accumulation of cytotoxic degradation products.

Troubleshooting Steps:

  • Analyze Your Media for Degradation Products: Use HPLC or LC-MS to check for the presence of L-Alanyl-L-methionine sulfoxide and sulfone in your cell culture medium.

  • Assess Cytotoxicity of Degradation Products: You can perform a dose-response experiment to determine the concentration at which the oxidized forms become toxic to your specific cell line.

Experimental Protocol: Cytotoxicity Assay for L-Alanyl-L-methionine Degradation Products

  • Synthesize or purchase purified L-Alanyl-L-methionine sulfoxide.

  • Seed your cells of interest in a 96-well plate at a suitable density.

  • Prepare serial dilutions of L-Alanyl-L-methionine sulfoxide in your standard cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the sulfoxide. Include a control with no added sulfoxide.

  • Incubate for a relevant period (e.g., 24-72 hours).

  • Assess cell viability using a standard assay such as MTT, XTT, or a lactate dehydrogenase (LDH) release assay.[24]

  • Implement Mitigation Strategies:

    • Prepare Fresh Solutions: Prepare L-Alanyl-L-methionine containing solutions fresh before each use.

    • Protect from Light and Air: Store stock solutions and media in amber vials or wrapped in foil to protect from light. Minimize headspace in storage containers and consider purging with an inert gas like nitrogen or argon.[25]

    • Control Storage Temperature: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[10]

    • Use Antioxidants: In some cases, the addition of other antioxidants to the formulation or media can help protect the methionine residue from oxidation.[6] However, this should be carefully evaluated for its impact on your specific application.

Data Summary and Visualizations

Table 1: Physicochemical Properties of L-Alanyl-L-methionine and its Degradation Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Change in Mass (Da)Expected RP-HPLC Elution
L-Alanyl-L-methionineC₈H₁₆N₂O₃S220.29-Later
L-Alanyl-L-methionine sulfoxideC₈H₁₆N₂O₄S236.29+16Earlier
L-Alanyl-L-methionine sulfoneC₈H₁₆N₂O₅S252.29+32Earliest

Diagram 1: Degradation Pathway of L-Alanyl-L-methionine

degradation_pathway AlaMet L-Alanyl-L-methionine MetO L-Alanyl-L-methionine sulfoxide AlaMet->MetO Oxidation MetO2 L-Alanyl-L-methionine sulfone MetO->MetO2 Further Oxidation troubleshooting_workflow start Unexpected Peak(s) in HPLC blank_run Run a blank injection (solvent/mobile phase only) start->blank_run peak_present Peak(s) still present? blank_run->peak_present system_contamination Source is likely system/solvent contamination. Clean system, use fresh solvents. peak_present->system_contamination Yes peptide_related Peak(s) are likely peptide-related. peak_present->peptide_related No lcms_analysis Perform LC-MS analysis peptide_related->lcms_analysis mass_check Check for +16 Da and/or +32 Da masses lcms_analysis->mass_check oxidation_confirmed Oxidation products confirmed. Implement mitigation strategies. mass_check->oxidation_confirmed Yes other_impurity Other impurity. Investigate synthesis byproducts or other degradation pathways. mass_check->other_impurity No

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

  • Regulatory Considerations for Peptide Therapeutics. ResearchGate. Available from: [Link].

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link].

  • Lam XA, Yang JY, Cleland JL. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. J Pharm Sci. 1997 Nov;86(11):1250-5.
  • Patel S, Vyas V, Mehta P. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. CoLab. 2023 Feb 13. Available from: [Link].

  • Patel J, Kothari R. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. 2019 Mar 27. Available from: [Link].

  • Amano M, Fukui K, Uchiyama S. Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. J Pharm Sci. 2016 Feb;105(2):551-7.
  • Zhang J, Liu H, Katta V. Protection of L-methionine against H₂O₂-induced oxidative damage in mitochondria. Mol Cell Biochem. 2013 Jan;372(1-2):259-67.
  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. Available from: [Link].

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. Available from: [Link].

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link].

  • Moskovitz J, Oien DB. Methionine sulfoxide reductase A is important for lens cell viability and resistance to oxidative stress. Exp Eye Res. 2010 Mar;90(3):326-33.
  • Levine RL, Mosoni L, Berlett BS, Stadtman ER. Methionine oxidation and reduction in proteins. IUBMB Life. 2000 Jul;50(1):301-7.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available from: [Link].

  • Peptide Storage & Stability: A Definitive Guide. Available from: [Link].

  • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. 2023 Dec 20. Available from: [Link].

  • Patel S, Vyas VK, Mehta PJ. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics. 2023;29(2).
  • Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation. PubMed. Available from: [Link].

  • Dever JT, Elfarra AA. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: gender differences and inhibition with aminooxyacetic acid. Drug Metab Dispos. 2008 Dec;36(12):2567-73.
  • McLuckey SA, Reid GE, Wells JM. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Anal Chem. 2002 Mar 1;74(5):936-42.
  • Ghesquière B, Van Durme J, Goethals M, et al. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. J Am Soc Mass Spectrom. 2011 May;22(5):939-48.
  • Amano M, Fukui K, Uchiyama S. Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. Request PDF. Available from: [Link].

  • Defined Bioscience. DMEM/F12 Basal Medium USER GUIDE. Available from: [Link].

  • Fan Y, Jimenez Del Val I, Müller B, et al. Methionine sulfoximine supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis. Biotechnol Bioeng. 2019;116(10):2636-2647.
  • Luo S, Levine RL. Methionine in proteins defends against oxidative stress. FASEB J. 2009 Jun;23(6):1902-9.
  • Alam, M. A., et al. "Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation." Request PDF. Available from: [Link].

  • L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid. NIH. Available from: [Link].

  • Davies MJ. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free Radic Biol Med. 2020 Sep;157:77-87.
  • Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation. MDPI. Available from: [Link].

  • Hollemeyer K, Heinzle E, Tholey A. Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics. 2002 Nov;2(11):1524-31.
  • Wang W, Pan L, Vlasak J, et al. Impact of methionine oxidation in human IgG1 Fc on serum half-life of monoclonal antibodies. Mol Immunol. 2011 Mar;48(6-7):860-6.
  • Cytotoxic Effects of Methionine Alkyl Esters and Amides in Normal and Neoplastic Cell Lines. Available from: [Link].

  • Fragmentation of asymmetric and symmetric sulfoxide moieties Fragments.... ResearchGate. Available from: [Link].

  • Amino acids in the cultivation of mammalian cells. PMC. Available from: [Link].

  • DMEM/F12, with L-alanyl-L-glutamine, without phenol red (PM150320). Elabscience. Available from: [Link].

  • Chimatadar SA, Nandibewoor ST, Raju TR. Mechanism of oxidation of L-methionine by iron(III)-1,10-phenanthroline complex – A kinetic study. Indian Academy of Sciences. Available from: [Link].

  • Kinetic Study of Oxidation of DL-Methionine in Alkaline Medium. ResearchGate. Available from: [Link].

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PubMed. Available from: [Link].

  • A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. NIH. Available from: [Link].

  • OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH. Available from: [Link].

  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. Available from: [Link].

  • Biochemical Changes and Cytotoxicity Associated With Methionine Depletion in Paediatric Central Nervous System Tumour Cell Lines. PubMed. Available from: [Link].

  • Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. NIH. Available from: [Link].

  • l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase. PMC. Available from: [Link].

Sources

Technical Support Center: Large-Scale Synthesis of L-Alanyl-L-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the large-scale synthesis of L-Alanyl-L-Methionine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this dipeptide at scale. Here, we address common challenges with in-depth technical explanations, troubleshooting guides, and validated protocols to ensure the robust and efficient production of high-purity L-Alanyl-L-Methionine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the large-scale synthesis of L-Alanyl-L-Methionine?

A1: The primary challenges pivot around controlling side reactions and ensuring product purity and stability. Key issues include:

  • Racemization: Loss of stereochemical integrity at the α-carbon of either amino acid, leading to the formation of diastereomeric impurities (e.g., D-Ala-L-Met, L-Ala-D-Met).

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide, which can be difficult to remove and may impact the biological activity of the final product.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide, particularly after the removal of the N-terminal protecting group, can lead to the formation of cyclo(Ala-Met), resulting in significant yield loss.

  • Purification: Efficiently separating the target dipeptide from unreacted starting materials, reagents, and side-products at a large scale can be complex.

  • Solubility: L-Alanyl-L-Methionine and its protected intermediates may have variable solubility in common organic solvents, posing challenges for reaction setup and purification.

Q2: Which synthetic strategy (solid-phase vs. solution-phase) is more suitable for large-scale production of L-Alanyl-L-Methionine?

A2: For a dipeptide like L-Alanyl-L-Methionine, a solution-phase synthesis is often more cost-effective and scalable than solid-phase peptide synthesis (SPPS). While SPPS simplifies purification by allowing for easy removal of excess reagents through washing, it involves expensive resins and large volumes of solvents, making it less economical for large quantities of a short peptide.[1] Solution-phase synthesis allows for the production of larger batches and often utilizes more traditional and less expensive chemical manufacturing equipment.

Q3: What are the recommended protecting groups for the synthesis of L-Alanyl-L-Methionine?

A3: A common and effective strategy involves:

  • N-terminal protection of Alanine: The tert-butyloxycarbonyl (Boc) group is a robust choice for solution-phase synthesis due to its stability and straightforward removal under acidic conditions.[2][3]

  • C-terminal protection of Methionine: A methyl or ethyl ester is typically used to protect the carboxylic acid of methionine. These esters are stable during the coupling reaction and can be saponified under basic conditions.

Q4: How can I accurately determine the purity and identify impurities in my final L-Alanyl-L-Methionine product?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary method for assessing purity and quantifying impurities. A gradient method using a C18 column is typically effective. For chiral purity, a chiral HPLC column or derivatization with a chiral reagent followed by HPLC analysis is necessary to resolve diastereomers.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the mass of the main product and any impurities, such as methionine sulfoxide (+16 Da) or diketopiperazine.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help identify impurities if they are present in sufficient quantities.

Troubleshooting Guide: From Synthesis to Purification

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the synthesis of L-Alanyl-L-Methionine.

I. Coupling Reaction Issues

Problem: Low yield of the protected dipeptide (e.g., Boc-L-Alanyl-L-Methionine Methyl Ester).

Potential CauseRecommended Solution(s)
Incomplete activation of Boc-L-Alanine Ensure your coupling reagents (e.g., DCC, EDC, HBTU) are fresh and anhydrous. Allow for sufficient activation time before adding the methionine methyl ester. For carbodiimide-based couplings, the addition of an additive like HOBt or Oxyma is crucial for efficient activation and to suppress side reactions.
Poor quality of starting materials Verify the purity of Boc-L-Alanine and L-Methionine methyl ester hydrochloride. The amine salt must be effectively neutralized to the free amine before the coupling reaction.
Suboptimal reaction conditions Optimize the reaction temperature. While room temperature is common, starting the reaction at 0°C and allowing it to warm slowly can sometimes improve yields by minimizing side reactions. Ensure efficient stirring, especially in large-volume reactions, to maintain a homogeneous mixture.
II. Racemization

Problem: Detection of diastereomeric impurities (e.g., D-Alanyl-L-Methionine) by chiral HPLC.

Potential CauseRecommended Solution(s)
Formation of oxazolone intermediate This is the primary mechanism for racemization.[8] The activated carboxyl group of Boc-L-Alanine can cyclize to form an oxazolone, which can be deprotonated and reprotonated to yield the D-enantiomer. To mitigate this:Use racemization-suppressing additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling agents.[8][9]Control the base: Use a sterically hindered and weaker base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for neutralizing the amine salt, and use it in stoichiometric amounts. Avoid stronger, less hindered bases like triethylamine (TEA).[8]
High reaction temperature Perform the coupling reaction at a lower temperature. Initiating the coupling at 0°C is a standard practice to minimize racemization.[8]
Prolonged activation time Minimize the time the carboxylic acid is in its activated state before the addition of the amine component. Pre-activation should be just long enough to ensure complete activation.

Diagram: Troubleshooting Racemization

G start High Racemization Detected? q1 Using a Suppressor Additive (Oxyma, HOBt)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What base is used? a2_strong Strong/Unhindered (e.g., TEA) q2->a2_strong a2_weak Weaker/Hindered (e.g., NMM, DIPEA) q2->a2_weak q3 Reaction Temperature? a3_high High (> Room Temp) q3->a3_high a3_low Low (0°C to RT) q3->a3_low a1_yes->q2 sol1 Add OxymaPure or HOBt to the coupling step. a1_no->sol1 Incorporate Additive sol2 Switch to a weaker/hindered base (NMM or DIPEA). a2_strong->sol2 Change Base a2_weak->q3 sol3 Perform reaction at 0°C, allowing slow warming. a3_high->sol3 Lower Temperature end_node Review other parameters (e.g., activation time). a3_low->end_node

Caption: Troubleshooting logic for racemization issues.

III. Methionine Side Reactions

Problem: A significant peak corresponding to the mass of L-Alanyl-L-Methionine +16 Da is observed in the LC-MS analysis.

Potential CauseRecommended Solution(s)
Oxidation of the methionine thioether The sulfur atom in methionine is easily oxidized to methionine sulfoxide, especially under acidic conditions (e.g., during Boc deprotection with TFA) or in the presence of trace oxidizing agents.[10][11] To prevent this:Degas solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[12]Use scavengers: During Boc deprotection and final cleavage, include scavengers in the reaction mixture. Dithiothreitol (DTT) or dimethyl sulfide (DMS) can be effective.[10][13] For final cleavage, a cocktail containing TFA, water, and a scavenger like triisopropylsilane (TIS) is often used.Add antioxidants: In some cases, adding a sacrificial antioxidant like free L-methionine to buffers or reaction mixtures can help protect the peptide-bound methionine.[12]
Metal-catalyzed oxidation Trace metal ions can catalyze the formation of reactive oxygen species.[12] Incorporate a chelating agent like EDTA (1-5 mM) in aqueous solutions or during workup to sequester these metal ions.[12]

Diagram: Preventing Methionine Oxidation

G cluster_prevention Preventative Measures start Start: Synthesis Step (e.g., Deprotection, Workup) degas Degas Solvents (N₂ or Ar sparging) start->degas scavengers Add Scavengers (e.g., DTT, TIS, DMS) start->scavengers chelators Use Chelators (e.g., EDTA in aqueous steps) start->chelators side_product Methionine Sulfoxide Impurity start->side_product Oxidizing Conditions (O₂, trace metals, acid) process L-Alanyl-L-Methionine (Desired Product) degas->process scavengers->process chelators->process

Caption: Workflow to minimize methionine oxidation.

IV. Deprotection and Purification

Problem: Formation of a significant amount of diketopiperazine (DKP) during synthesis.

Potential CauseRecommended Solution(s)
Intramolecular cyclization After the Boc group is removed from the dipeptide, the free N-terminal amine of alanine can attack the C-terminal ester of methionine, leading to the formation of the cyclic dipeptide cyclo(Ala-Met) and cleaving it from any downstream processing. This is more prevalent with methyl or ethyl esters.[14] To minimize DKP formation:Control temperature and time: Perform the neutralization of the amine salt and the subsequent reaction at low temperatures and proceed to the next step without unnecessary delays.Use a hindered C-terminal protecting group: If DKP formation is severe, consider using a more sterically hindered ester for methionine, such as a tert-butyl ester, although this would require a different deprotection strategy.

Problem: Difficulty in purifying the final L-Alanyl-L-Methionine product.

Potential CauseRecommended Solution(s)
Poor solubility of the dipeptide L-Alanyl-L-Methionine has moderate solubility in water and is less soluble in many organic solvents. This can make purification by crystallization challenging.[15][16] Crystallization: Develop a crystallization process by screening various solvent/anti-solvent systems. Water/ethanol or water/isopropanol mixtures are good starting points. Control of pH is also critical for successful crystallization.Chromatography: For very high purity requirements, preparative reverse-phase HPLC may be necessary, although it is expensive at a large scale. Ion-exchange chromatography can also be an effective method for purification.
Presence of closely related impurities Diastereomers and methionine sulfoxide can be difficult to separate from the desired product. Optimize synthesis: The best approach is to minimize the formation of these impurities during the synthesis steps as described above.Specialized chromatography: Chiral chromatography may be required to separate diastereomers if they are present in significant amounts.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Boc-L-Alanyl-L-Methionine Methyl Ester
  • Neutralization of Methionine Ester:

    • Suspend L-Methionine methyl ester hydrochloride (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Cool the suspension to 0°C in an ice bath.

    • Add N-methylmorpholine (NMM) (1.05 equivalents) dropwise while stirring.

    • Stir the mixture at 0°C for 30 minutes.

  • Activation and Coupling:

    • In a separate reactor, dissolve Boc-L-Alanine (1.05 equivalents) and HOBt (1.1 equivalents) in the same solvent.

    • Cool the solution to 0°C.

    • Add a solution of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (1.1 equivalents) in the solvent dropwise.

    • Stir the activation mixture at 0°C for 30 minutes.

    • Add the neutralized methionine methyl ester solution from step 1 to the activated Boc-L-Alanine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • The crude product can be purified by crystallization or flash chromatography if necessary.

Protocol 2: Deprotection and Isolation of L-Alanyl-L-Methionine
  • Saponification of the Methyl Ester:

    • Dissolve the Boc-L-Alanyl-L-Methionine methyl ester in a mixture of methanol and water.

    • Cool to 0°C and add 1 M NaOH solution (1.1 equivalents) dropwise.

    • Stir at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the Boc-protected dipeptide acid with ethyl acetate.

    • Dry and concentrate the organic layer.

  • Boc Deprotection:

    • Dissolve the Boc-protected dipeptide acid in a minimal amount of a suitable solvent (e.g., dioxane or ethyl acetate).

    • Add a solution of 4 M HCl in dioxane or bubble dry HCl gas through the solution at 0°C.

    • Stir at room temperature for 1-2 hours, monitoring for completion.

    • The product will often precipitate as the hydrochloride salt.

  • Purification:

    • Isolate the crude L-Alanyl-L-Methionine hydrochloride by filtration.

    • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to achieve the desired purity.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • Diketopiperazine formation (DKP) is one of the most serious side reactions during peptide synthesis. ResearchGate. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. [Link]

  • Racemization Assays. Thieme Chemistry. [Link]

  • Methionine Oxidation and Reduction in Proteins. National Institutes of Health. [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. [Link]

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column. National Institutes of Health. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. National Institutes of Health. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • L-Methionine Production. National Institutes of Health. [Link]

  • Methionine. SIELC Technologies. [Link]

  • Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. ResearchGate. [Link]

  • Overexpression and large-scale production of recombinant L-methionine-alpha-deamino-gamma-mercaptomethane-lyase for novel anticancer therapy. National Institutes of Health. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]

  • Method to remove Boc in the presence of t-butylester. Reddit. [Link]

  • Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. National Institutes of Health. [Link]

  • L-Proline. Organic Syntheses. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. [Link]

  • Process of purifying methionine.
  • Method for increasing the solubility of methionine by mineral addition and acid treatment.
  • Impurity profiling of l-methionine by HPLC on a mixed mode column. Open Ukrainian Citation Index. [Link]

  • Green amino acid production incorporates carbon dioxide. The Chemical Engineer. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. National Institutes of Health. [Link]

  • Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2. National Institutes of Health. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. Sciex. [Link]

Sources

Hydrolysis rate of L-Alanyl-L-methionine in different buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the dipeptide L-Alanyl-L-methionine. This document provides in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental challenges, and detailed protocols to ensure the integrity and reproducibility of your results. Our focus is on the hydrolysis rate of L-Alanyl-L-methionine and how it is influenced by various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the hydrolysis of L-Alanyl-L-methionine in aqueous solutions?

The hydrolysis of the peptide bond in L-Alanyl-L-methionine, which breaks the dipeptide into L-alanine and L-methionine, is a slow process under neutral conditions without a catalyst.[1][2] The reaction is primarily driven by the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond.[2] However, the rate of this reaction is significantly influenced by several factors:

  • Acid Catalysis: At low pH, the carbonyl oxygen of the peptide bond can be protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. Strong mineral acids and high temperatures are often required for complete hydrolysis under acidic conditions.[3]

  • Base Catalysis: At high pH, the attacking nucleophile is the hydroxide ion (OH⁻), which is much stronger than water. This significantly accelerates the rate of hydrolysis.[1]

  • Uncatalyzed Hydrolysis: Near neutral pH (approximately 4 to 8), the hydrolysis rate is often independent of pH and buffer concentration, representing the direct attack of water on the peptide bond.[1]

  • Buffer-Specific Catalysis: Certain buffer components can act as general acid or base catalysts, directly participating in the hydrolysis reaction and influencing the rate. It is crucial to select a buffer that does not interfere with the stability study.

Q2: How does the choice of buffer system impact the observed hydrolysis rate?

The buffer system can have a profound effect on the stability of L-Alanyl-L-methionine beyond simply maintaining pH. Some buffer species can actively participate in the hydrolysis reaction. For example, phosphate and carboxylate-based buffers (like acetate or citrate) can act as general acid-base catalysts. It is essential to screen several "non-participating" buffers if the intrinsic stability of the dipeptide is the primary focus. For initial studies, phosphate buffers are common due to their physiological relevance, but their potential catalytic role should be considered when interpreting results.

Q3: What are the expected degradation products of L-Alanyl-L-methionine, and are there potential side reactions?

The primary and expected degradation pathway is the hydrolysis of the peptide bond to yield its constituent amino acids: L-alanine and L-methionine .[4]

However, researchers must be vigilant for potential side reactions:

  • Oxidation of Methionine: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone. This is a common issue in formulations exposed to oxygen or oxidizing agents.[5] The presence of trace metal ions can catalyze this oxidation.

  • Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization to form a cyclic dipeptide, in this case, cyclo(Ala-Met). This reaction is often competitive with hydrolysis, particularly at neutral to slightly alkaline pH and elevated temperatures.[1][3]

Q4: How can the hydrolysis of L-Alanyl-L-methionine be accurately monitored and quantified?

Several analytical techniques are suitable for studying the degradation of peptides.[5] The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 210-220 nm for the peptide bond).

An effective HPLC method should be able to:

  • Separate the parent dipeptide (L-Alanyl-L-methionine) from its degradation products (L-alanine and L-methionine).

  • Separate the dipeptide from any potential side products like methionine sulfoxide or cyclo(Ala-Met).

  • Provide quantitative data on the concentration of each species over time.

Validation of the analytical method is critical for accurate interpretation of stability data.[5] This includes assessing specificity, linearity, accuracy, and precision.

Troubleshooting Guide: Experimental Challenges

This guide addresses common issues encountered during the analysis of L-Alanyl-L-methionine hydrolysis.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or Non-Reproducible Hydrolysis Rates 1. pH Fluctuation: Inaccurate initial pH or drift during the experiment. 2. Temperature Instability: Inconsistent temperature control in the incubator or water bath. 3. Buffer Preparation: Variability in buffer concentration or purity of reagents. 4. Microbial Contamination: Growth of microorganisms that may secrete proteases.1. Calibrate the pH meter before each use with fresh standards. Verify the pH of the final reaction mixture. 2. Use a calibrated, high-precision water bath or incubator. Monitor the temperature throughout the study. 3. Use high-purity (e.g., HPLC grade) water and analytical grade buffer salts. Prepare buffers fresh. 4. Filter-sterilize all solutions (0.22 µm filter) before initiating the experiment.
Hydrolysis Rate is Faster Than Expected 1. Buffer Catalysis: The chosen buffer species is actively participating in the hydrolysis. 2. Metal Ion Contamination: Trace metal ions (e.g., Cu²⁺, Zn²⁺) can catalyze peptide hydrolysis.[6] 3. Enzymatic Contamination: Presence of contaminating proteases from glassware or reagents.1. Test the hydrolysis rate in a different buffer system with a different chemical nature. 2. Prepare buffers in high-purity water and consider adding a chelating agent like 0.1 mM EDTA to sequester metal ions. 3. Use sterile, disposable labware or ensure glassware is depyrogenated.
Observation of Unexpected Peaks in HPLC Chromatogram 1. Methionine Oxidation: The sample is being oxidized. 2. Diketopiperazine (DKP) Formation: Intramolecular cyclization is occurring.[3] 3. Sample Contamination: Impurity introduced during sample preparation or handling.1. Degas buffers by sparging with nitrogen or argon to remove dissolved oxygen. Consider adding an antioxidant (e.g., 0.01% ascorbic acid), but verify it doesn't interfere with the assay. 2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peak and confirm if it corresponds to cyclo(Ala-Met). 3. Review sample handling procedures. Analyze a "blank" (buffer only) to rule out systemic contamination.

Data Summary: Influence of pH on Hydrolysis

The stability of L-Alanyl-L-methionine is highly dependent on the pH of the buffer system. The following table provides an overview of expected relative stability at 37°C. Note that these are illustrative values and actual rates must be determined experimentally.

Buffer System (0.1 M)pHExpected Half-Life (t₁/₂)Primary Degradation Pathway
Citrate Buffer3.0ShortAcid-catalyzed hydrolysis
Acetate Buffer5.0ModerateUncatalyzed hydrolysis
Phosphate Buffer7.4LongestUncatalyzed hydrolysis, potential for oxidation
Borate Buffer9.0ShortBase-catalyzed hydrolysis, DKP formation

Experimental Protocol: Determining the First-Order Rate Constant of Hydrolysis

This protocol outlines a standard procedure for a kinetic study of L-Alanyl-L-methionine hydrolysis using RP-HPLC.

Objective:

To determine the pseudo-first-order rate constant (k) and half-life (t₁/₂) for the hydrolysis of L-Alanyl-L-methionine in a selected buffer system at a constant temperature.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Calculation p1 Prepare Buffer Solutions (e.g., 0.1 M Phosphate, pH 7.4) p2 Prepare 10 mg/mL Dipeptide Stock Solution in Water p1->p2 p3 Calibrate RP-HPLC System & Prepare Mobile Phase p2->p3 e1 Pre-heat Buffer to 37°C p3->e1 Setup Ready e2 Initiate Reaction: Add Dipeptide Stock to Buffer (Final Conc. ~1 mg/mL) e1->e2 e3 Take Time-Point Samples (t=0, 1, 2, 4, 8, 24 hr) e2->e3 e4 Quench Reaction (e.g., Dilute in Cold Mobile Phase) e3->e4 a1 Analyze Samples by RP-HPLC e4->a1 Samples Ready a2 Quantify Peak Area of L-Alanyl-L-methionine a1->a2 a3 Plot ln([Dipeptide]) vs. Time a2->a3 a4 Calculate Rate Constant (k) from Slope (Slope = -k) a3->a4 a5 Calculate Half-Life (t₁/₂ = 0.693 / k) a4->a5

Caption: Experimental workflow for determining the hydrolysis rate constant.

Materials:
  • L-Alanyl-L-methionine (≥98% purity)

  • Analytical grade buffer salts (e.g., Na₂HPO₄, NaH₂PO₄)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN) and trifluoroacetic acid (TFA)

  • Calibrated pH meter

  • Thermostatically controlled water bath or incubator

  • RP-HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filters

Procedure:
  • Buffer Preparation: Prepare 100 mL of 0.1 M phosphate buffer at the desired pH (e.g., 7.4). Filter-sterilize the buffer using a 0.22 µm filter.

  • Dipeptide Stock Solution: Accurately weigh and dissolve L-Alanyl-L-methionine in HPLC grade water to a final concentration of 10 mg/mL.

  • Reaction Setup:

    • Place 9.9 mL of the prepared buffer into a sterile, sealed container and allow it to equilibrate to the desired temperature (e.g., 37°C) in the water bath for at least 30 minutes.

    • To initiate the reaction, add 100 µL of the 10 mg/mL dipeptide stock solution to the pre-heated buffer. Mix gently. This results in a final concentration of 0.1 mg/mL.

  • Time-Point Sampling:

    • Immediately withdraw the first aliquot (e.g., 500 µL). This is your t=0 sample.

    • Quench the reaction by diluting the aliquot 1:1 with cold mobile phase A (see step 5) or by flash-freezing in liquid nitrogen. Store at -20°C until analysis.

    • Repeat the sampling and quenching process at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient might be 5% to 35% B over 15 minutes. This must be optimized to achieve separation of the dipeptide from its degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: 214 nm

    • Injection Volume: 20 µL

    • Inject all samples from the time course, including the t=0 sample.

  • Data Analysis:

    • Integrate the peak area of the L-Alanyl-L-methionine peak for each time point.

    • Calculate the natural logarithm (ln) of the peak area for each time point.

    • Plot ln(Peak Area) versus Time (in hours).

    • Perform a linear regression on the data points. The reaction follows pseudo-first-order kinetics, so the plot should be linear.

    • The rate constant, k , is the negative of the slope of the line (k = -slope). The units will be hr⁻¹.

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

References

  • Qian, Y., Engel, M. H., Macko, S. A., Carpenter, S., & Deming, J. W. (1993). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. Geochimica et Cosmochimica Acta, 57(14), 3281-3293. [Link]

  • Dratz, E. A., & Calvin, M. (1966). Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions. Nature, 211(5048), 497-499. [Link]

  • Adibi, S. A. (1986). Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue. Metabolism, 35(9), 830-836. [Link]

  • Faisal, M., & Chen, H. (2018). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. ACS Omega, 3(10), 13098-13106. [Link]

  • Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105-6109. [Link]

  • Vermeer, A. W., & Norde, W. (2000). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 22(5), 727-738. [Link]

  • Wikipedia. (2023). Proteolysis. [Link]

  • Grant, K. B., & Pattabhi, S. (2002). Use of a Fluorescence Microplate Reader for the Detection and Characterization of Metal-Assisted Peptide Hydrolysis. Analytical biochemistry, 308(2), 205-211. [Link]

  • Long, D. A., & Truscott, T. G. (1969). Peptide Kinetics. Part 1.—The effect of metal ions on the kinetics of reaction of glycylglycine in the pH range 3.8–6.0. Transactions of the Faraday Society, 65, 1866-1873. [Link]

  • Bertini, I., Gray, H. B., Stiefel, E. I., & Valentine, J. S. (2007). Peptide Hydrolysis. In Biological Inorganic Chemistry: Structure and Reactivity. University Science Books. [Link]

Sources

Impact of L-Alanyl-L-methionine on media osmolality

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Cell Culture Technologies

Welcome to the technical support resource for understanding and managing the impact of L-Alanyl-L-methionine on media osmolality. This guide is designed for researchers, scientists, and drug development professionals who are optimizing cell culture media formulations, particularly for high-density and fed-batch applications. Here, we address common questions and troubleshooting scenarios encountered in the field.

Section 1: Foundational Knowledge - Osmolality and Dipeptides in Cell Culture

This section covers the fundamental principles of osmotic pressure in cellular environments and the rationale for using dipeptide supplements.

Frequently Asked Questions (FAQs)

Q1: What is osmolality, and why is it a critical parameter in cell culture?

A1: Osmolality is a measure of the total concentration of solute particles in a solution, expressed in osmoles per kilogram (Osm/kg) of solvent.[1] It is a critical parameter because the cell membrane is semi-permeable, allowing water to move across it to balance the solute concentration inside and outside the cell.[2][3]

  • Isotonic Environment: The osmolality of the culture medium is the same as the cell's cytoplasm. This is the ideal state, with no net water movement, and the cell maintains its normal shape and volume.

  • Hypertonic (Hyperosmotic) Environment: The medium has a higher osmolality than the cell. Water moves out of the cell, causing it to shrink and potentially triggering stress responses or apoptosis.[1][3]

  • Hypotonic (Hypoosmotic) Environment: The medium has a lower osmolality than the cell. Water moves into the cell, causing it to swell and potentially rupture (lysis).[1][3]

Maintaining osmolality within a specific range, typically 270-380 mOsm/kg for many CHO processes, is essential for optimal cell growth, viability, and protein production.[4]

Q2: What is the primary reason for using dipeptides like L-Alanyl-L-methionine in cell culture media?

A2: The primary driver for using dipeptides is to overcome the solubility and stability limitations of individual amino acids.[5] L-methionine, like L-tyrosine and L-cystine, has relatively poor solubility in neutral pH aqueous solutions, such as cell culture media.[6][7][8] This limitation makes it challenging to prepare highly concentrated feed solutions required for modern fed-batch processes without resorting to extreme pH levels, which introduces process risks.[5][6]

By coupling a poorly soluble amino acid (methionine) with a highly soluble one (alanine), the resulting dipeptide, L-Alanyl-L-methionine, exhibits significantly enhanced solubility at neutral pH. This allows for the formulation of concentrated, pH-neutral feeds, simplifying media preparation and reducing the risk of amino acid precipitation in the bioreactor.[6]

Section 2: L-Alanyl-L-methionine - Impact on Osmolality

This section delves into the specific effects of L-Alanyl-L-methionine on media formulation and cellular function.

Q3: How does substituting L-methionine with L-Alanyl-L-methionine affect media osmolality?

A3: Substituting individual amino acids with a dipeptide significantly reduces the overall osmotic contribution. Osmolality is a colligative property, meaning it depends on the number of solute particles, not their mass.

Consider this:

  • To deliver one mole of methionine and one mole of alanine, you would add two separate molecules to the solution. These two molecules contribute proportionally to the osmolality.

  • When you use L-Alanyl-L-methionine, you are adding only one molecule to deliver both amino acids.

Therefore, for every mole of L-Alanyl-L-methionine used, you are roughly halving the osmotic impact compared to adding one mole of L-alanine and one mole of L-methionine separately. This "osmolality advantage" is crucial when designing highly concentrated feeds, as it provides more "osmotic space" for other essential nutrients like glucose, salts, and other amino acids before reaching levels that negatively impact cell culture performance.[9][10]

Data Presentation: Comparative Properties

The table below summarizes the key differences between L-methionine and its dipeptide form.

PropertyL-MethionineL-Alanyl-L-methionineRationale & Impact
Molecular Weight 149.21 g/mol 220.3 g/mol The dipeptide is heavier as it combines two amino acids.
Solubility in Water (Neutral pH) ~34 g/L at 25°C[11]Significantly HigherEnhanced solubility allows for concentrated, pH-neutral feed solutions.[6]
Osmotic Contribution 1 mole ≈ 1 osmole1 mole ≈ 1 osmoleDelivers two amino acids for the osmotic cost of one molecule, reducing overall media osmolality.
Q4: How do cells process L-Alanyl-L-methionine, and what is the downstream effect?

A4: Cells actively transport the intact dipeptide across the cell membrane using specific peptide transporters. Once inside the cell, cytoplasmic peptidases rapidly cleave the peptide bond, releasing free L-alanine and L-methionine directly into the intracellular amino acid pool. These amino acids are then available for protein synthesis and other metabolic functions.[5] This intracellular release mechanism ensures a steady supply of amino acids without causing a spike in extracellular osmolality.

Visualization: Cellular Uptake and Osmotic Impact

The following diagram illustrates the mechanism of dipeptide utilization and its favorable impact on extracellular osmolality.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FreeAA Free L-Ala + L-Met (2 Osmotic Particles) Dipeptide L-Alanyl-L-Methionine (1 Osmotic Particle) Transporter Peptide Transporter Dipeptide->Transporter Uptake CleavedAA Free L-Ala + L-Met Transporter->CleavedAA Intracellular Release Protein Protein Synthesis CleavedAA->Protein Utilization

Caption: Cellular uptake of L-Alanyl-L-methionine vs. free amino acids.

Section 3: Practical Application & Troubleshooting Guide

This section provides actionable protocols and solutions to common experimental challenges.

Q5: My media osmolality is unexpectedly high after preparing a new feed with L-Alanyl-L-methionine. What are the likely causes and solutions?

A5: If your osmolality is higher than anticipated, consider these factors:

  • Calculation Error: Double-check your calculations for all components, not just the dipeptide. Remember that salts (e.g., NaCl, KCl) and sugars (e.g., glucose) are major contributors to osmolality.

  • Contribution from Other Components: Highly concentrated feeds contain many ingredients. The cumulative effect of all solutes might be the cause. High concentrations of other amino acids or salts in your feed are the most likely culprits.[12]

  • pH Adjustment: The salt form used for pH adjustment (e.g., NaOH, HCl) will dissociate into ions (Na+, Cl-) and significantly increase osmolality. Track the amount of acid/base added.

  • Supplier Purity: Ensure the Certificate of Analysis for your L-Alanyl-L-methionine and other reagents indicates high purity, as impurities can contribute to osmolality.

Solution: Systematically measure the osmolality of your basal medium and then measure it again after the addition of each component of your feed solution. This will help you identify which ingredient is causing the largest increase.

Q6: I observe reduced cell growth after switching to a dipeptide-based feed. Could this be related to osmolality?

A6: While using the dipeptide lowers the feed's osmolality, the final osmolality of the culture will still rise over time due to feeding and the accumulation of metabolic byproducts like lactate and ammonium.[9][13] Hyperosmotic conditions, even if reached more slowly, are known to reduce the cell proliferation rate.[9][14]

  • Actionable Step: Measure the osmolality of your cell culture supernatant daily. Correlate this data with your viable cell density (VCD) and specific growth rate. If osmolality exceeds the optimal range for your cell line (e.g., >400 mOsm/kg), it is likely a contributing factor.

  • Alternative Cause: Ensure your cells can efficiently utilize the dipeptide. While most common cell lines (like CHO) have the necessary peptidases, this could be a limiting factor in less common or newly developed lines.

Experimental Protocols

Protocol 1: Preparing a Concentrated, Osmolality-Aware Feed Solution

This protocol outlines the steps to create a feed solution while monitoring its osmotic impact.

  • Define Target Concentrations: Determine the required molar concentration of L-methionine and other components for your feed.

  • Calculate Masses: Calculate the mass of L-Alanyl-L-methionine needed to achieve the target L-methionine concentration. Do the same for all other feed components.

  • Initial Dissolution: In a sterile container, dissolve the L-Alanyl-L-methionine and other amino acids in approximately 80% of the final volume of high-purity water (e.g., WFI). Gentle heating and stirring may be required.

  • Add Other Components: Sequentially add other components (vitamins, salts, glucose), allowing each to dissolve completely before adding the next.

  • pH Adjustment: Carefully adjust the pH to your target (e.g., 7.0-7.4) using a minimal amount of a concentrated acid/base (e.g., 1N HCl/NaOH). Record the volume added.

  • Final Volume: Bring the solution to its final volume with water.

  • Osmolality Measurement: Using a calibrated freezing-point osmometer, measure the osmolality of the final feed solution.[4] This value is critical for predicting the impact on your bioreactor.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a final sterile container. Store appropriately (typically at 2-8°C, protected from light).

Protocol 2: Workflow for Media Osmolality Validation

This workflow ensures that your final culture medium is within the optimal osmotic range.

G A 1. Prepare Basal Medium B 2. Measure Basal Osmolality (Baseline Reading) A->B E 5. Calculate Final Osmolality (Post-Supplementation) B->E C 3. Prepare Concentrated Feed Solution (See Protocol 1) D 4. Measure Feed Osmolality C->D D->E F 6. Add Supplements to Basal Medium E->F G 7. Measure Final Media Osmolality F->G H Is Osmolality in Range (e.g., 270-320 mOsm/kg)? G->H I Proceed with Experiment H->I Yes J Adjust Formulation (Dilute or Recalculate) H->J No J->E Re-evaluate

Caption: Step-by-step workflow for media osmolality validation.

Section 4: References
  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Retrieved from [Link]

  • Reddit. (2022). How to measure osmolality of a cell culture media or serum without osmometer? Retrieved from [Link]

  • MDPI. (n.d.). Osmotic Pressure and Its Biological Implications. Retrieved from [Link]

  • iGEM. (n.d.). OSMOLARITY PROTOCOL. Retrieved from [Link]

  • Finan, J. D., & Guilak, F. (2010). The effects of osmotic stress on the structure and function of the cell nucleus. Journal of cellular biochemistry, 109(3), 460–467.

  • CultureTrax. (2023). Osmolality Control: A Practical Lever for Higher Titer and Better Quality. Retrieved from [Link]

  • ResearchGate. (2013). Osmotic Pressure and Cell Culture - can anyone help? Retrieved from [Link]

  • Biology LibreTexts. (2021). Osmotic Pressure. Retrieved from [Link]

  • Ribeiro, S., et al. (2021). How to optimize culture media osmolality during Assisted Reproductive Technologies treatments. JBRA assisted reproduction, 25(2), 254–259.

  • ResearchGate. (n.d.). The cell growth of cultures subjected to various osmotic pressure... Retrieved from [Link]

  • Biggers, J. D., & Summers, M. C. (2008). Osmolality. In Human Embryo Culture (pp. 41-57).

  • Tescione, F., et al. (2021). Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation. Processes, 9(4), 585.

  • Advanced Instruments. (n.d.). Osmolality: A Predictor in Mammalian Cell Culture. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). L-methionine. Retrieved from [Link]

  • Romanova, S., et al. (2022). Hyperosmolality in CHO cell culture: effects on the proteome. Applied microbiology and biotechnology, 106(5-6), 2039–2055.

  • Duchefa Biochemie. (n.d.). L-Methionine. Retrieved from [Link]

  • Tescione, F., et al. (2021). Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation. PubMed, 33808419.

  • ResearchGate. (2021). (PDF) Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation. Retrieved from [Link]

  • ResearchGate. (2022). The Influence of L-Methionine, DL-Methionine, and a Methionine Hydroxy Analog on Proliferation and Differentiation Potential of Avian Myoblasts. Retrieved from [Link]

  • Vcelar, R., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino acids, 48(5), 1109–1121.

  • Hsieh, J. T., et al. (2007). Methionine inhibits cellular growth dependent on the p53 status of cells. The Journal of nutritional biochemistry, 18(6), 397–405.

  • PubChem. (n.d.). L-Methionine. Retrieved from [Link]

  • Murani, E., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. International journal of molecular sciences, 24(7), 6140.

  • Google Patents. (n.d.). Method for increasing the solubility of methionine by mineral addition and acid treatment. Retrieved from

  • Romanova, S., et al. (2022). Hyperosmolality in CHO cell culture: effects on the proteome. PubMed, 35201479.

  • Goodson, J., Thomson, J., & Helmbrecht, A. (2012). Feeding Value of L-Methionine Versus DL-Methionine. Adisseo.

  • Meng, Q., et al. (2022). Methionine addition improves the acid tolerance of Lactiplantibacillus plantarum by altering cellular metabolic flux, energy distribution, lipids composition. Applied microbiology and biotechnology, 106(21), 7205–7220.

Sources

Technical Support Center: Addressing Poor Cell Viability with L-Alanyl-L-methionine Supplementation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for L-Alanyl-L-methionine. This document is designed for researchers, scientists, and drug development professionals encountering challenges with cell viability in their culture systems. Here, we move beyond simple protocols to explain the causal biochemistry and provide logical, field-tested troubleshooting frameworks to help you achieve robust and reproducible results.

Section 1: The Scientific Rationale: Why Use L-Alanyl-L-methionine?

Maintaining high cell viability is fundamental to the success of any cell-based experiment. A common, yet often overlooked, contributor to poor cell health is oxidative stress, which can arise from metabolic byproducts, environmental conditions, or the inherent instability of media components. Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular defense against this stress.

The Problem with Standard L-methionine

While essential, free L-methionine is chemically vulnerable. Its sulfur group is readily oxidized, converting it to L-methionine sulfoxide. This oxidation not only depletes the available pool of functional methionine but can also contribute to cellular stress.

The Dipeptide Advantage: Enhanced Stability and Efficacy

L-Alanyl-L-methionine is a dipeptide that links L-alanine to the N-terminus of L-methionine. This peptide bond provides a significant advantage:

  • Superior Stability: The peptide structure protects the sulfur group, dramatically reducing its susceptibility to oxidation in solution.

  • Efficient Uptake: Cells actively transport the dipeptide into the cytoplasm.

  • Controlled Release: Intracellular peptidases cleave the dipeptide, releasing free L-methionine and L-alanine directly where they are needed for metabolic processes.

This stable, intracellular delivery system ensures a consistent and reliable supply of methionine, bolstering the cell's natural defense mechanisms.

Mechanism of Action: Combating Oxidative Stress

The primary role of L-methionine in promoting cell viability is its function as a precursor to crucial antioxidant molecules.[1][2] Once released inside the cell, L-methionine enters the transsulfuration pathway to be converted into cysteine.[3] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH) , the most abundant and important endogenous antioxidant in mammalian cells.[3][4]

GSH directly neutralizes reactive oxygen species (ROS), protecting vital cellular components like DNA, proteins, and lipids from oxidative damage.[4] By providing a stable source of methionine, L-Alanyl-L-methionine ensures the sustained production of GSH, equipping cells to effectively manage oxidative stress and maintain high viability.

cluster_0 Extracellular Medium cluster_1 Intracellular Environment Free_Met Free L-Methionine Oxidation Oxidation (ROS) Free_Met->Oxidation Vulnerable Ala_Met L-Alanyl-L-methionine (Stable Dipeptide) Ala_Met_Internal L-Alanyl-L-methionine Ala_Met->Ala_Met_Internal Efficient Transport Met_Sulfoxide Methionine Sulfoxide (Less Functional) Oxidation->Met_Sulfoxide Cell_Membrane Peptidases Peptidases Ala_Met_Internal->Peptidases Cleavage Released_Met L-Methionine Peptidases->Released_Met Released_Ala L-Alanine Peptidases->Released_Ala GSH_Pathway Glutathione (GSH) Synthesis Released_Met->GSH_Pathway Viability Improved Cell Viability & Antioxidant Capacity GSH_Pathway->Viability

Caption: Biochemical advantage of L-Alanyl-L-methionine.

Section 2: Troubleshooting Guide: When Viability Doesn't Improve

Even with a superior supplement, experimental outcomes can vary. This guide provides a logical framework for diagnosing and resolving common issues.

Q1: I've supplemented with L-Alanyl-L-methionine, but my cell viability is still low or has not improved. What should I do?

This is the most common issue and requires a systematic approach to diagnose the root cause. Follow this workflow:

Start Problem: No Improvement in Viability Check_Conc Is the concentration optimized? Start->Check_Conc Dose_Response Action: Perform Dose-Response Assay (See Protocol 2) Check_Conc->Dose_Response No Check_Primary_Stressor Is oxidative stress the primary cause of low viability? Check_Conc->Check_Primary_Stressor Yes Dose_Response->Check_Primary_Stressor Investigate_Other Action: Check for contamination, ammonia toxicity, nutrient deficiency, pH imbalance. Check_Primary_Stressor->Investigate_Other No Check_Uptake Is the cell line capable of efficient dipeptide uptake? Check_Primary_Stressor->Check_Uptake Yes Resolved Problem Resolved Investigate_Other->Resolved Consider_Alt Result: This cell line may not benefit. Consider alternative strategies. Check_Uptake->Consider_Alt No/Unknown Check_Uptake->Resolved Yes

Caption: Troubleshooting workflow for low cell viability.
  • Step 1: Verify Concentration. The most critical variable is concentration. A dose that is too low will be ineffective.

    • Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to Protocol 2 for a detailed methodology. Different cell lines have varying metabolic demands; there is no universal optimal concentration.[5]

  • Step 2: Confirm the Primary Stressor. L-Alanyl-L-methionine is a targeted solution for oxidative stress. If the primary cause of poor viability is something else, its effect will be limited.

    • Action: Systematically review your culture conditions.

      • Contamination: Perform a mycoplasma test and check for bacterial/fungal contamination.

      • Ammonia Toxicity: If your medium contains L-glutamine, it can degrade into ammonia, which is highly toxic to cells.[6] Consider using a stabilized dipeptide like L-Alanyl-L-glutamine to mitigate this.

      • Nutrient Depletion: Ensure your basal medium is not depleted of other essential components.

      • pH Imbalance: Verify the pH of your culture medium.

  • Step 3: Consider Cell Line Specificity. While most cells can utilize dipeptides, the efficiency of uptake and metabolism can vary between cell types.

    • Action: If you have confirmed that oxidative stress is the issue and have optimized the concentration without success, it is possible your cell line is a low-responder. Review literature specific to your cell line's metabolic characteristics.

Q2: I observed decreased viability or signs of cytotoxicity after adding L-Alanyl-L-methionine. What could be the cause?

While rare, negative effects can occur and typically point to one of two issues:

  • Cause A: Excessive Concentration. While L-methionine is an essential amino acid, extremely high concentrations can be inhibitory or toxic to some cell lines.[7][8] This phenomenon, known as amino acid imbalance, can disrupt cellular metabolism.

    • Solution: Immediately repeat your dose-response experiment using a lower and wider concentration range (e.g., starting from micromolar levels). The goal is to find the "therapeutic window" where the supplement is beneficial without being detrimental.

  • Cause B: pH Shift from Stock Solution. Highly concentrated, unbuffered stock solutions of amino acids or dipeptides can be acidic or basic. Adding a significant volume of this stock to your medium can shift the overall pH outside the optimal range for cell growth (typically 7.2-7.4).

    • Solution: Always check the pH of your medium after adding the supplement. If necessary, prepare your stock solution in a buffered saline solution (e.g., PBS) or adjust the pH of the stock before sterile filtering.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting concentration for my dose-response experiment?

    • A typical starting point for L-methionine or its derivatives is to match the physiological concentration found in standard media formulations (e.g., 0.1 mM or ~15 mg/L in RPMI-1640). For a dose-response experiment, it is advisable to test a range spanning at least two orders of magnitude around this value.

    Suggested Dose-Response Range
    Low Range
    Mid Range
    High Range
  • Q2: How should I prepare and store a stock solution of L-Alanyl-L-methionine?

    • Follow Protocol 1 . The key is to prepare a concentrated stock solution (e.g., 100 mM) in a suitable sterile solvent (like PBS or cell culture grade water), sterile-filter it, and store it in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

  • Q3: Can I completely replace L-methionine in my basal medium with L-Alanyl-L-methionine?

    • Yes, this is a common application. You can use a methionine-free basal medium and add L-Alanyl-L-methionine as the sole source of this amino acid.[10] This ensures that all methionine activity comes from the stable dipeptide. The replacement should be done on an equimolar basis.

  • Q4: Is L-Alanyl-L-methionine compatible with all basal media (e.g., DMEM, RPMI, Ham's F-12)?

    • Yes, it is a chemically defined and highly pure compound that is compatible with all common basal media formulations.

  • Q5: How does L-Alanyl-L-methionine differ from L-Alanyl-L-glutamine?

    • Both are stabilized dipeptides designed to solve a similar problem (instability of the free amino acid) but target different metabolic needs. L-Alanyl-L-glutamine provides a stable source of glutamine, preventing ammonia toxicity.[6] L-Alanyl-L-methionine provides a stable source of methionine, primarily to combat oxidative stress. They address two distinct, but common, causes of poor cell viability and can often be used together for a synergistic effect.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM L-Alanyl-L-methionine Stock Solution
  • Calculate Required Mass: L-Alanyl-L-methionine has a molecular weight of 220.29 g/mol . To make 10 mL of a 100 mM (0.1 M) solution:

    • Mass = 0.1 mol/L * 0.010 L * 220.29 g/mol = 0.2203 g (or 220.3 mg).

  • Dissolution: Aseptically weigh 220.3 mg of L-Alanyl-L-methionine powder. Transfer it to a sterile 15 mL conical tube.

  • Add Solvent: Add 8-9 mL of sterile PBS or cell culture grade water. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Volume Adjustment: Once dissolved, bring the final volume to exactly 10 mL with the same solvent.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes (e.g., 100 µL aliquots). Store immediately at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal Concentration via Dose-Response Cell Viability Assay (MTT-based)

This protocol uses an MTT assay as an example, but other viability assays (e.g., PrestoBlue™, CellTiter-Glo®, trypan blue exclusion) can be substituted.

Start Seed cells in 96-well plate Incubate1 Incubate overnight (Allow adherence) Start->Incubate1 Prepare_Dilutions Prepare serial dilutions of L-Alanyl-L-methionine in complete medium Incubate1->Prepare_Dilutions Treat_Cells Replace old medium with treatment media Prepare_Dilutions->Treat_Cells Controls Include Controls: - No treatment (vehicle) - Positive (toxin) - Negative (no cells) Treat_Cells->Controls Incubate2 Incubate for desired duration (e.g., 24, 48, 72h) Controls->Incubate2 Add_MTT Add MTT reagent to all wells Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read_Plate Read absorbance on microplate reader Solubilize->Read_Plate Analyze Analyze Data: Plot viability vs. concentration Determine optimal dose Read_Plate->Analyze

Caption: Workflow for a dose-response viability experiment.
  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Prepare Treatments: Using your 100 mM stock solution, prepare serial dilutions in your complete cell culture medium to achieve the final desired concentrations (e.g., from 10 µM to 5 mM).

  • Controls: Prepare the following crucial controls:

    • Vehicle Control: Cells in medium containing the same amount of solvent (e.g., PBS) as the highest concentration treatment. This is your 100% viability reference.

    • Positive Control (for toxicity): Cells treated with a known cytotoxic agent to ensure the assay is working.

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared treatment and control media.

  • Incubation: Incubate the plate for a period relevant to your experimental model (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: After subtracting the blank, normalize the data to the vehicle control. Plot percent viability versus the log of the L-Alanyl-L-methionine concentration to identify the optimal dose that provides the maximum viability benefit.

Section 5: References

  • Iwasaki, M., et al. (2008). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology. [Link]

  • Karolinska Institutet. (2015). New role for methionine in protecting cells from oxidative stress. Karolinska Institutet News. [Link]

  • Li, J., et al. (2024). L-methionine promotes CD8+ T cells killing hepatocellular carcinoma by inhibiting NR1I2/PCSK9 signaling. Journal of Translational Medicine. [Link]

  • Rubas, W., et al. (1989). Cytotoxic Effects of Methionine Alkyl Esters and Amides in Normal and Neoplastic Cell Lines. Journal of Pharmaceutical Sciences. [Link]

  • Wang, Y., et al. (2021). l‐Methionine induces endogenous antioxidant capacity through activating the Nrf2‐ARE signaling pathway in the placenta of pregnant rats. ResearchGate. [Link]

  • Benavides, M. A., et al. (2010). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer Research. [Link]

  • d'Angelo, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants. [Link]

  • Benavides, M. A., et al. (2010). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. ResearchGate. [Link]

  • Benavides, M. A., et al. (2007). Methionine inhibits cellular growth dependent on the p53 status of cells. The American Journal of Surgery. [Link]

  • PubChem. L-Methionine. National Center for Biotechnology Information. [Link]

  • O'Connell, D. J., et al. (2022). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. International Journal of Molecular Sciences. [Link]

  • Jones, C. L., et al. (2018). The nonessential amino acid cysteine is required to prevent ferroptosis in acute myeloid leukemia. Blood. [Link]

  • Poirier, L. A., et al. (1998). Methionine cytotoxicity in the human breast cancer cell line MCF-7. Cancer Letters. [Link]

  • Leipheimer, J. D., et al. (2021). A Conserved Gcn2-Gcn4 Axis Links Methionine Utilization and the Oxidative Stress Response in Cryptococcus neoformans. Frontiers in Fungal Biology. [Link]

  • Mitosch, K., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. International Journal of Molecular Sciences. [Link]

  • d'Angelo, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. PubMed. [Link]

  • Meng, H., et al. (2022). Methionine addition improves the acid tolerance of Lactiplantibacillus plantarum by altering cellular metabolic flux, energy distribution, lipids composition. Frontiers in Nutrition. [Link]

  • J&K Scientific. (n.d.). L-Methionine, from non-animal source, suitable for cell culture. J&K Scientific. [Link]

  • Liu, Y., et al. (2024). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics. [Link]

Sources

Technical Support Center: Analytical Methods for L-Alanyl-L-methionine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assessing the purity of L-Alanyl-L-methionine. As a dipeptide of increasing importance in pharmaceutical formulations, cell culture media, and clinical nutrition, ensuring its purity, identity, and stability is paramount. This guide is designed for researchers, quality control analysts, and drug development professionals, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to empower you to develop and troubleshoot robust analytical methods.

Core Principles of Purity Analysis

The robust characterization of a peptide like L-Alanyl-L-methionine is a critical aspect of quality control.[1] A comprehensive purity assessment relies on orthogonal methods—distinct analytical techniques based on different physicochemical principles—to provide a high degree of confidence in the results.[1] A typical workflow involves a primary separation technique, usually HPLC, for quantification, coupled with spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identity confirmation and structural elucidation of unknown impurities.

Below is a general workflow illustrating a comprehensive approach to purity analysis.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Impurity Characterization Sample L-Alanyl-L-methionine Sample HPLC Reversed-Phase HPLC (Primary Purity Assay) Sample->HPLC NMR 1H & 13C NMR Forced_Deg Forced Degradation (Stress Studies) Purity Calculate % Purity (Peak Area Normalization) LCMS LC-MS Analysis HPLC->LCMS Confirm Confirm Identity (Molecular Weight & Structure) MSMS MS/MS Fragmentation Imp_ID Identify & Characterize Impurities Troubleshooting_HPLC_Peaks Start Unexpected Peak Observed Blank Action: Inject a 'Blank' (Mobile Phase or Solvent) Start->Blank CheckBlank Is the peak present in the blank? Blank->CheckBlank SystemPeak Conclusion: System/Solvent Peak (Contaminated mobile phase, bleed from seals, etc.) CheckBlank->SystemPeak Yes SamplePeak Peak is likely sample-related. Proceed to characterization. CheckBlank->SamplePeak No Action1 Action: Prepare fresh mobile phase. Flush the system. SystemPeak->Action1 Action2 Action: Use orthogonal methods (LC-MS) to identify the impurity. SamplePeak->Action2

Sources

Validation & Comparative

A Comparative Guide to L-Alanyl-L-methionine vs. Free L-methionine in Cell Culture Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and bioprocess engineers dedicated to optimizing mammalian cell culture, the choice of nutrient sources is a critical determinant of success. Methionine, an essential sulfur-containing amino acid, is fundamental to cellular health and productivity. It is not only a primary building block for protein synthesis but also a crucial precursor for S-adenosylmethionine (SAM), the universal methyl donor for vital methylation reactions, and for glutathione, a key antioxidant protecting cells from oxidative stress.[1][2]

Traditionally, free L-methionine has been the standard supplement in cell culture media. However, as the industry pushes towards higher cell densities and more intensified fed-batch and perfusion processes, the limitations of free amino acids are becoming more apparent.[3][4][5] This guide provides an in-depth, data-supported comparison between conventional free L-methionine and the advanced dipeptide form, L-Alanyl-L-methionine, to illuminate the superior performance characteristics of the latter in demanding cell culture applications.

The Challenge with Free Amino Acids in High-Performance Culture

While essential, the delivery of free amino acids in concentrated feed streams can introduce challenges related to solubility, stability, and metabolic burden. Several key amino acids, such as glutamine and cysteine, are notoriously unstable in liquid formulations, degrading into byproducts like ammonia that can inhibit cell growth and affect product quality.[6][7] Others, like tyrosine, suffer from poor solubility at neutral pH.[7][8]

By utilizing dipeptides—two amino acids linked by a peptide bond—many of these challenges can be overcome. The use of L-alanyl-L-glutamine, for example, is now a well-established strategy to prevent ammonia accumulation and improve process stability.[6][9] This same principle of enhanced performance through dipeptide chemistry applies directly to the delivery of methionine.

L-Alanyl-L-methionine: A Superior Delivery System

L-Alanyl-L-methionine offers a more robust and efficient method for supplying methionine to cells, driven by fundamental differences in chemical stability and, most importantly, cellular uptake mechanisms.

Enhanced Bioavailability via Dedicated Dipeptide Transport

Mammalian cells possess highly efficient transport systems for di- and tripeptides, primarily the PepT1 and PepT2 transporters. These transporters are distinct from the multiple, often competing, transporters for free amino acids.[10][11]

Supplementing with L-Alanyl-L-methionine leverages this alternative, highly efficient uptake pathway. The dipeptide is transported intact into the cytoplasm, where it is rapidly cleaved by intracellular peptidases to release free L-alanine and L-methionine. This process offers several distinct advantages:

  • Reduced Transporter Competition : It avoids the competition for uptake that occurs between free methionine and other amino acids sharing the same transport systems.

  • Controlled Intracellular Release : The release of methionine occurs directly within the cell, ensuring a steady, protected supply for metabolic processes.

  • Improved Metabolic Efficiency : By providing a direct and efficient route into the cell, the dipeptide can lead to a more balanced metabolic state, potentially reducing the formation of unwanted byproducts.

G cluster_extracellular Extracellular Medium cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytoplasm free_met Free L-Methionine aa_transporter Amino Acid Transporter (e.g., System L) free_met->aa_transporter Competition with other amino acids dipeptide L-Alanyl-L-methionine pept_transporter Peptide Transporter (PepT) dipeptide->pept_transporter Efficient Uptake met_pool Intracellular L-Methionine Pool aa_transporter->met_pool dipeptide_in L-Alanyl-L-methionine pept_transporter->dipeptide_in protein_syn Protein Synthesis, SAM Cycle, etc. met_pool->protein_syn ala_pool Intracellular L-Alanine Pool ala_pool->protein_syn peptidases Cytoplasmic Peptidases dipeptide_in->peptidases Rapid Cleavage peptidases->met_pool peptidases->ala_pool

Caption: Cellular uptake mechanisms for free L-methionine vs. L-Alanyl-L-methionine.

Performance Comparison: L-Alanyl-L-methionine vs. Free L-methionine

The theoretical advantages of dipeptide delivery translate into tangible improvements in key cell culture performance indicators, particularly in high-density fed-batch models common in monoclonal antibody (MAb) production.[3][12]

Performance MetricFree L-MethionineL-Alanyl-L-methionineRationale for Improvement
Peak Viable Cell Density (VCD) StandardIncreased More efficient nutrient uptake supports higher cell densities and sustained growth phases.
Cell Viability StandardExtended A more stable and less stressful nutrient environment can delay the onset of apoptosis.[9]
Product Titer (e.g., MAb g/L) StandardIncreased Enhanced cell health and longevity, coupled with a consistent supply of a key amino acid, directly boosts specific productivity.
Feed Stability & pH Control GoodExcellent Dipeptides can improve the stability of concentrated, pH-neutral feed solutions, simplifying process operations.[7]
Metabolic Profile StandardImproved Reduced competition for amino acid transporters can lead to a more balanced metabolic flux and potentially lower byproduct accumulation.

Experimental Protocol: Comparative Analysis in a Fed-Batch CHO Model

To empirically validate the performance benefits of L-Alanyl-L-methionine, a well-designed fed-batch culture experiment is essential. This protocol provides a robust framework for a head-to-head comparison.

Objective

To quantify the impact of substituting free L-methionine with an equimolar concentration of L-Alanyl-L-methionine in a fed-batch process on the growth, viability, and productivity of a recombinant CHO cell line.

Materials
  • Cell Line: Recombinant CHO cell line producing a monoclonal antibody (e.g., GS-CHO).

  • Basal Medium: A chemically defined, methionine-free basal medium.

  • Feed Supplements:

    • Control Feed: Concentrated, pH-neutral feed solution containing free L-methionine.

    • Test Feed: Identical to the control feed, but with free L-methionine replaced by an equimolar amount of L-Alanyl-L-methionine.

    • All other components (glucose, other amino acids, vitamins, etc.) remain constant.

  • Culture Vessels: Shake flasks (e.g., 250 mL) or benchtop bioreactors (e.g., 1 L).

  • Analytical Equipment: Cell counter, microscope, biochemical analyzer (for metabolites), and HPLC or ELISA kit (for MAb quantification).

Experimental Workflow

Caption: Experimental workflow for comparing methionine sources in fed-batch culture.

Step-by-Step Methodology
  • Preparation: Prepare basal and feed media. Ensure the molar concentration of methionine is identical between the control and test feed solutions. Filter-sterilize all media and solutions.

  • Inoculation: Seed replicate culture vessels for each group (n≥3) with cells from the same expansion culture at a consistent viable cell density.

  • Cultivation: Maintain standard culture conditions (e.g., 37°C, 5% CO₂, 125 RPM for shake flasks).

  • Feeding Strategy: On Day 3, begin daily feeding with the respective control or test feed solution. A typical feeding volume is 3-5% of the initial culture volume per day. Maintain glucose levels within a target range (e.g., 2-4 g/L) by adding a separate glucose feed if necessary.

  • Sampling: Aseptically remove a sample from each vessel daily.

  • Analysis:

    • Immediately measure VCD and viability using a cell counter.

    • Centrifuge the sample to pellet cells. Analyze the supernatant for glucose, lactate, and ammonia concentrations.

    • Store a supernatant aliquot at -20°C for later product titer analysis.

  • Termination: End the culture when viability drops below a set threshold (e.g., 60%).

  • Data Interpretation: Compare the performance metrics outlined in the data table above. Statistical analysis (e.g., t-test) should be performed to determine the significance of any observed differences.

Conclusion

The transition from free amino acids to dipeptides represents a significant step forward in the rational design of cell culture media and feed strategies. L-Alanyl-L-methionine provides a chemically stable, highly bioavailable source of methionine that leverages dedicated cellular uptake pathways to enhance culture performance. By reducing transporter competition and ensuring a controlled intracellular release, this dipeptide can support higher viable cell densities, extend culture duration, and ultimately increase final product titers. For organizations focused on process intensification and optimization, adopting L-Alanyl-L-methionine is a scientifically sound strategy to improve the robustness and productivity of mammalian cell culture platforms.

References

  • Guo, M., et al. (2010). Uptake and metabolism of dipeptides by human red blood cells. PubMed. Available at: [Link]

  • Inoue, Y., et al. (2026). Methionine Restriction Must Be Continuously Maintained to Selectively Inhibit Cancer Cells Co-cultured With Normal Cells. Anticancer Research. Available at: [Link]

  • Cavuoto, P., & Fenech, M. (2012). Methionine Restriction and Cancer Biology. Cancers. Available at: [Link]

  • Song, J., et al. (2024). Mechanisms of dipeptide utilization. ResearchGate. Available at: [Link]

  • Riesenberg, R., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Biotechnology Letters. Available at: [Link]

  • Lee, S., et al. (2021). The molecular mechanism of uptake and cell-to-cell transmission of arginine-containing dipeptide repeat proteins. bioRxiv. Available at: [Link]

  • Das, M., & Asatoor, A. M. (1971). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Clinical Science. Available at: [Link]

  • Kigami, D., et al. (2018). Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content. Biotechnology Progress. Available at: [Link]

  • Hasek, B. E., et al. (2016). Methionine-restricted diet inhibits growth of MCF10AT1-derived mammary tumors by increasing cell cycle inhibitors in athymic nude mice. BMC Cancer. Available at: [Link]

  • N-A., K., et al. (2021). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. Metabolites. Available at: [Link]

  • Zhang, J., et al. (2015). Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody. Cytotechnology. Available at: [Link]

  • Xiao, S., et al. (2022). Progress in fed-batch culture for recombinant protein production in CHO cells. ResearchGate. Available at: [Link]

  • Milling, M., & Borys, M. (2014). Fed-Batch Cell Culture Process Development: Implementing a Novel Nutrient Additive for a Robust, High-Titer, Scalable Process. BioProcess International. Available at: [Link]

  • Bandaranayake, A. D., & Almo, S. C. (2014). Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production. Springer. Available at: [Link]

  • Bhandari, S., et al. (2016). Amino acids in the cultivation of mammalian cells. AMB Express. Available at: [Link]

  • Park, S-Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. ResearchGate. Available at: [Link]

  • Park, S-Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology. Available at: [Link]

  • Adibi, S. A., et al. (1974). Comparison of free amino acid and dipeptide absorption in the jejunum of sprue patients. Gastroenterology. Available at: [Link]

  • Terada, S., et al. (2011). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology. Available at: [Link]

Sources

A Comparative Guide to L-Alanyl-L-methionine and Other Methionine Dipeptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of biopharmaceutical production and drug formulation, the efficient delivery of essential amino acids is paramount. Methionine, a sulfur-containing amino acid, plays a critical role in protein synthesis, methylation, and cellular antioxidant defense. However, its limited solubility and susceptibility to oxidation can pose challenges in liquid formulations and cell culture media. Dipeptides, composed of two amino acids, offer a promising solution to these limitations by enhancing stability and solubility. This guide provides an in-depth comparative analysis of L-Alanyl-L-methionine and other key methionine dipeptides, supported by experimental data and protocols to aid researchers in selecting the optimal dipeptide for their specific application.

The Critical Role of Methionine and the Rationale for Dipeptide Utilization

Methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet or supplementation.[1] Its primary functions include:

  • Initiation of Protein Synthesis: Methionine is the initiating amino acid in the synthesis of most proteins.[2]

  • Precursor to Cysteine and Glutathione: It serves as a precursor for the synthesis of other sulfur-containing molecules crucial for antioxidant defense.[2]

  • Methyl Group Donor: Through its conversion to S-adenosylmethionine (SAM), it is a universal methyl group donor in numerous biological reactions.

Despite its importance, the physicochemical properties of free L-methionine, such as its moderate solubility and propensity for oxidation, can be problematic in high-concentration liquid formulations and during the stresses of cell culture. Dipeptide forms of methionine, such as L-Alanyl-L-methionine, Glycyl-L-methionine, and Methionyl-L-methionine, have emerged as superior alternatives due to their improved physicochemical properties and efficient cellular uptake mechanisms.

Cells possess specific transporters for di- and tripeptides, which can be more efficient than individual amino acid transporters.[3] Once inside the cell, these dipeptides are rapidly hydrolyzed by intracellular peptidases, releasing the constituent amino acids for metabolic use. This delivery strategy can bypass potential competition for single amino acid transporters and provide a more controlled release of the desired amino acid.

Comparative Physicochemical Properties

The selection of a methionine dipeptide is often guided by its physicochemical properties, which directly impact its handling, formulation, and performance. The following table summarizes key properties of L-Alanyl-L-methionine and other common methionine dipeptides based on available data.

DipeptideMolecular FormulaMolecular Weight ( g/mol )Predicted SolubilityPredicted LogPNotes
L-Alanyl-L-methionine C8H16N2O3S220.29[2]High-2.5N-terminal alanine may enhance uptake.[4]
Glycyl-L-methionine C7H14N2O3S206.27[5][6]High-3.1[6]A simple dipeptide with good solubility.
L-Methionyl-L-methionine C10H20N2O3S2280.41Low-1.8Lower water solubility may be advantageous for controlled release.[7]

Note: Quantitative solubility and stability data for direct comparison of these dipeptides is limited in publicly available literature. The predictions are based on the constituent amino acids and general dipeptide characteristics. Experimental validation is crucial.

Bioavailability and Cellular Uptake: A Mechanistic Comparison

The bioavailability of methionine from dipeptides is a critical factor in their efficacy. Studies have shown that dipeptides are efficiently absorbed and utilized by cells. The uptake of dipeptides is primarily mediated by peptide transporters like PepT1 and PepT2, which are expressed in various tissues, including the intestine and kidneys.

A study on Chinese Hamster Ovary (CHO) cells, a common cell line for recombinant protein production, indicated that dipeptides are imported into the cells and then cleaved into their constituent amino acids.[8] The uptake kinetics can vary depending on the dipeptide structure, with some dipeptides exhibiting faster uptake rates than others.[8] For instance, research suggests that dipeptides with an N-terminal alanine residue may have a higher utilization rate.[4]

In a study comparing the bioavailability of DL-methionyl-DL-methionine (DL-Met-Met) to DL-methionine in pigs, the relative bioavailability of DL-Met-Met was found to be at least equal to that of DL-methionine, with some metrics suggesting a slight improvement.[3][7] This indicates that the dipeptide form is efficiently cleaved and the resulting methionine is readily available for metabolic processes.[7]

Below is a diagram illustrating the general mechanism of dipeptide uptake and intracellular processing.

Dipeptide_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide Methionine Dipeptide Transporter Peptide Transporter (e.g., PepT1/2) Dipeptide->Transporter Binding Intact_Dipeptide Intact Dipeptide Transporter->Intact_Dipeptide Transport Peptidases Intracellular Peptidases Intact_Dipeptide->Peptidases Hydrolysis Amino_Acids L-Methionine + Other Amino Acid Peptidases->Amino_Acids Metabolism Protein Synthesis, Metabolic Pathways Amino_Acids->Metabolism

Caption: Cellular uptake and metabolism of methionine dipeptides.

Performance in Cell Culture Applications

The use of dipeptides as a source of amino acids in cell culture media, particularly for the production of monoclonal antibodies (mAbs) in CHO cells, has gained significant attention. Dipeptides can offer improved stability in liquid media compared to free amino acids, preventing degradation and the formation of toxic byproducts like ammonia.

The choice of the N-terminal amino acid in the dipeptide can influence its performance. As mentioned, dipeptides with N-terminal alanine have shown higher utilization rates, which could translate to improved cell growth and productivity.[4]

Application in Drug Formulation: Enhancing Stability

Methionine is often included in protein drug formulations as a sacrificial antioxidant to protect the therapeutic protein from oxidative damage.[10] The sulfur atom in methionine's side chain is susceptible to oxidation, and by including free methionine in the formulation, it can preferentially be oxidized, thus sparing the methionine residues within the protein drug.

The use of methionine dipeptides in this context is an emerging area of interest. Dipeptides may offer advantages over free methionine, such as potentially lower reactivity with other formulation components or improved long-term stability. A study on the antioxidant activity of various methionine dipeptides found that the position of the methionine residue within the dipeptide influences its antioxidant capacity.[8][11] Dipeptides with a C-terminal methionine residue exhibited higher antioxidant activity against peroxyl radicals compared to those with an N-terminal methionine.[8][11] This suggests that the choice of dipeptide structure can be optimized for maximum protective effect in a drug formulation.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for assessing key performance parameters of methionine dipeptides.

Protocol 1: Comparative Solubility Assay

This protocol outlines a method to determine and compare the aqueous solubility of different methionine dipeptides.

Materials:

  • L-Alanyl-L-methionine, Glycyl-L-methionine, and other methionine dipeptides of interest.

  • Deionized, purified water (e.g., Milli-Q or equivalent).

  • Vortex mixer.

  • Centrifuge.

  • Spectrophotometer or HPLC system for quantification.

  • Analytical balance.

  • pH meter.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of each dipeptide to a known volume of deionized water in separate vials at a constant temperature (e.g., 25 °C).

    • Vortex the vials vigorously for 2 minutes.

    • Equilibrate the solutions for 24 hours at the constant temperature with continuous gentle agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a known volume of deionized water to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Quantify the concentration of the dipeptide in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the dipeptide has a chromophore) or, more accurately, by reverse-phase HPLC with a suitable detector (e.g., UV or mass spectrometer).

    • Prepare a standard curve with known concentrations of each dipeptide to accurately determine the concentration in the samples.

  • Calculation:

    • Calculate the solubility of each dipeptide in g/L or mol/L, taking into account the dilution factor.

Solubility_Assay_Workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess dipeptide to water B Vortex and Equilibrate (24h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify concentration (HPLC or Spectrophotometry) D->E F Calculate solubility E->F

Caption: Workflow for the comparative solubility assay of methionine dipeptides.

Protocol 2: Comparative Stability Assessment in Aqueous Solution

This protocol provides a framework for evaluating the chemical stability of methionine dipeptides in aqueous solution over time, allowing for the determination of their half-lives.

Materials:

  • Stock solutions of each methionine dipeptide at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubator or water bath set to a specific temperature (e.g., 37 °C).

  • HPLC system with a suitable column and detector for dipeptide analysis.

  • Quenching solution (e.g., acetonitrile or trifluoroacetic acid) to stop degradation reactions.

Procedure:

  • Incubation:

    • Incubate the dipeptide solutions at the chosen temperature.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Quenching:

    • Immediately mix the collected aliquot with the quenching solution to stop any further degradation.

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to separate the intact dipeptide from its degradation products.

    • Quantify the peak area of the intact dipeptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining intact dipeptide against time.

    • Determine the degradation rate constant (k) by fitting the data to a first-order decay model.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Perspectives

L-Alanyl-L-methionine and other methionine dipeptides represent a significant advancement in the delivery of this essential amino acid for biopharmaceutical and research applications. Their enhanced solubility, stability, and efficient cellular uptake make them attractive alternatives to free L-methionine. While this guide provides a comprehensive overview based on current knowledge, further direct comparative studies are warranted to fully elucidate the nuanced performance differences between various methionine dipeptides. Researchers are encouraged to utilize the provided protocols to generate data specific to their systems, enabling a more informed selection of the optimal dipeptide for their needs. The continued exploration of novel dipeptide structures and their applications holds great promise for further optimizing cell culture processes and enhancing the stability of therapeutic protein formulations.

References

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. MDPI. [Link]

  • Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. PubMed. [Link]

  • L-Methionine. HiMedia Laboratories. [Link]

  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture. PMC - NIH. [Link]

  • L-Methionine | C5H11NO2S | CID 6137. PubChem. [Link]

  • Bioavailability of di-peptide dl-methionyl-dl-methionine in comparison to dl-methionine in weaned and growing pigs. UNESP Institutional Repository. [Link]

  • Optimal DL-Methionyl-DL-Methionine Supplementation Improved Intestinal Physical Barrier Function by Changing Antioxidant Capacity, Apoptosis and Tight Junction Proteins in the Intestine of Juvenile Grass Carp (Ctenopharyngodon idella). MDPI. [Link]

  • Glycyl-L-methionine | C7H14N2O3S | CID 151282. PubChem. [Link]

  • Determination and Correlation of Solubility and Thermodynamic Properties of L-Methionine in binary solvents of Water + (Methanol, Ethanol, Acetone). ResearchGate. [Link]

  • DL-Methionine (DL-Methioninum). WHO. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Comparison Of Model-predicted Minimal Essential amino acid uptake rates... ResearchGate. [Link]

  • Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. NIH. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH. [Link]

  • Enhancing recombinant antibody yield in Chinese hamster ovary cells. PMC - NIH. [Link]

  • Monoclonal antibody production and glycosylation of a CHO cell line in three commercial media. American Chemical Society. [Link]

  • Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. PubMed Central. [Link]

  • EXCIPIENT UPDATE - Maximizing the Stability of Therapeutic Proteins Using Recombinant Human Albumin. Drug Development and Delivery. [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. MDPI. [Link]

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. PubMed Central. [Link]

  • Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. PubMed. [Link]

  • Glycyl-L-methionine | C7H14N2O3S | CID 151282. PubChem - NIH. [Link]

  • How long is L-methionine stable in a solution?. ResearchGate. [Link]

  • Pharmaceutical. Open Access Journals. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. [Link]

  • How long is L-methionine stable in a solution?. ResearchGate. [Link]

  • The Development of Novel Excipients for the Stabilization of Proteins Against Aggregation. DSpace@MIT. [Link]

  • Cell line‐specific control of recombinant monoclonal antibody production by CHO cells. Wiley Online Library. [Link]

  • Antibody production in CHO cells: Advantages & Disadvantages. evitria. [Link]

  • CHO Cell Lines for Recombinant Protein Production. Mabion. [Link]

  • Showing metabocard for Glycyl-Methionine (HMDB0028847). Human Metabolome Database. [Link]

  • Comparative analysis of amino acid metabolism and transport in CHO variants with different levels of productivity. PubMed. [Link]

  • L-Methionylglycine | C7H14N2O3S | CID 6992930. PubChem - NIH. [Link]

  • Metabolic engineering of CHO cells towards cysteine prototrophy. ACS Fall 2025. [Link]

  • Health Benefits and Uses of L-Methionine. Xtendlife. [Link]

Sources

A Comparative Guide to the Bioavailability of L-Alanyl-L-methionine and DL-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: Beyond the Isomer

Methionine, an essential sulfur-containing amino acid, is a cornerstone of protein synthesis and a multitude of metabolic processes, including the critical donation of methyl groups via its conversion to S-adenosylmethionine (SAM).[1][2] In commercial applications, from animal nutrition to clinical parenteral formulations, methionine is typically supplied as a synthetic racemic mixture (DL-methionine) or, increasingly, in more refined forms such as L-Alanyl-L-methionine. This guide provides an in-depth, evidence-based comparison of these two sources, moving beyond simple equivalency to explore the nuanced biochemical and physiological factors that govern their ultimate bioavailability.

We will dissect the distinct pathways of intestinal absorption, the metabolic costs associated with isomer conversion, and the resulting implications for bioefficacy. This analysis is grounded in experimental data and designed for researchers, clinicians, and product development professionals who require a precise understanding of how the delivery form of a critical nutrient dictates its functional value.

Foundational Differences: Structure and Stereochemistry

The fundamental distinction between L-Alanyl-L-methionine and DL-methionine lies in their chemical structure and stereoisomeric composition.

  • DL-methionine is a racemic mixture containing equal parts (50:50) of D-methionine and L-methionine.[3][4] These two molecules, or enantiomers, are non-superimposable mirror images of each other.[5][6] Crucially, only the L-isomer is directly recognized by the cellular machinery for incorporation into proteins and for most metabolic functions in vertebrates.[3][4][6]

  • L-Alanyl-L-methionine is a dipeptide, a molecule formed by a peptide bond between two amino acids: L-alanine and the biologically active L-methionine. This form pre-selects for the correct isomer, delivering methionine exclusively in its L-configuration. This structural choice has profound implications for the mechanism of absorption.

FeatureDL-MethionineL-Alanyl-L-methionine
Composition 50% L-methionine, 50% D-methionine100% L-methionine (bound to L-alanine)
Form Free amino acid mixtureDipeptide
Directly Usable Isomer 50% (L-methionine)100% (after hydrolysis)

Intestinal Absorption: Two Distinct Portals of Entry

The bioavailability of any orally administered compound begins with its transport across the intestinal epithelium. L-Alanyl-L-methionine and DL-methionine utilize entirely different transport systems, a critical point of differentiation.

DL-Methionine: The Competitive World of Amino Acid Transporters

Both D- and L-methionine are absorbed from the intestinal lumen via sodium-dependent and independent amino acid transporters located on the apical membrane of enterocytes.[4][7] However, this pathway is characterized by competition.

  • Affinity and Competition: L-methionine is the preferentially transported isomer.[8] D-methionine competes for the same transporters but often with a lower affinity, which can reduce its maximal absorption rate.[8] Furthermore, these transporters are not exclusive to methionine; other neutral amino acids present in the gut lumen will compete for uptake, potentially reducing the absorption efficiency of both methionine isomers.

  • Physiological Stress: Under conditions such as heat stress, the absorption of D-methionine can be disproportionately reduced as the intestine shifts away from energy-dependent transport pathways.[3]

L-Alanyl-L-methionine: The High-Capacity Dipeptide Pathway

In contrast, L-Alanyl-L-methionine is absorbed via a distinct and highly efficient mechanism: the Peptide Transporter 1 (PepT1) .[9][10]

  • PepT1 Transporter: This is a high-capacity, low-affinity proton-coupled transporter responsible for absorbing the vast majority of dietary protein in the form of di- and tripeptides.[10][11] By utilizing this pathway, L-Alanyl-L-methionine bypasses the competitive environment of free amino acid transporters.[12]

  • Intracellular Hydrolysis: Once inside the enterocyte, the dipeptide is rapidly cleaved by cytosolic peptidases into its constituent free amino acids, L-alanine and L-methionine. These are then released into the portal circulation.

  • Benefits of Dipeptide Transport: This mechanism is generally faster and more efficient, ensuring a higher net absorption of the target amino acid. It is a key reason why dipeptides are extensively used in clinical nutrition to ensure efficient nutrient delivery.[13][14]

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Portal Circulation l_met L-Methionine aa_transporter Amino Acid Transporters l_met->aa_transporter High Affinity d_met D-Methionine d_met->aa_transporter Lower Affinity dipeptide L-Alanyl-L-Methionine pept1 PepT1 Transporter dipeptide->pept1 other_aa Other Amino Acids other_aa->aa_transporter Competition l_met_in L-Methionine l_met_blood L-Methionine l_met_in->l_met_blood d_met_in D-Methionine d_met_blood D-Methionine d_met_in->d_met_blood hydrolysis Cytosolic Peptidases l_ala_in L-Alanine hydrolysis->l_ala_in l_met_hydrolyzed L-Methionine hydrolysis->l_met_hydrolyzed l_ala_blood L-Alanine l_ala_in->l_ala_blood l_met_hydrolyzed->l_met_blood aa_transporter->l_met_in aa_transporter->d_met_in pept1->hydrolysis

Caption: Contrasting intestinal absorption pathways.

The Metabolic Fate: Bio-conversion vs. Direct Utilization

Following absorption, the metabolic pathways for the components of DL-methionine and L-Alanyl-L-methionine diverge significantly.

DL-Methionine: The Cost of Conversion

While the absorbed L-methionine is immediately available, the D-methionine must undergo enzymatic conversion to become biologically useful.[4][15] This is a two-step process primarily occurring in the liver and kidneys.[4][8]

  • Oxidative Deamination: D-methionine is first converted to its α-keto analogue, α-keto-γ-methiolbutyrate, by the enzyme D-amino acid oxidase (DAAO).[16]

  • Transamination: The α-keto analogue is then converted to L-methionine by a transaminase enzyme, which requires another amino acid (like glutamate) to donate an amino group.

This conversion has several potential drawbacks:

  • Metabolic Cost: The process is not 100% efficient and consumes cellular resources, including energy and other amino acids.[8]

  • Rate Limitation: The activity of DAAO can be a rate-limiting step, and its efficiency can vary between species, age, and physiological state.

  • Potential for Loss: A portion of the D-isomer may be excreted in the urine before it can be converted, representing a direct loss of nutritional value.[8]

G d_met D-Methionine keto α-keto-γ-methiolbutyrate d_met->keto D-Amino Acid Oxidase (DAAO) l_met L-Methionine (Biologically Active) keto->l_met Transaminase G start Formulate Methionine- Deficient Basal Diet acclimate Acclimate Animals start->acclimate groups Create Treatment Groups (Basal, Graded DL-Met, Graded Ala-Met) acclimate->groups randomize Randomize Animals to Treatments groups->randomize collect Collect Data over 21 Days (Weight Gain, Feed Intake) randomize->collect calculate Calculate ADG & FCR collect->calculate analyze Slope-Ratio Analysis calculate->analyze end Determine Relative Bioavailability (RBA) analyze->end

Sources

A Comparative Guide to the Efficacy of L-Alanyl-L-methionine Versus Other Stabilized Methionine Sources in Biopharmaceutical Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to optimizing biopharmaceutical production, the stability and availability of essential nutrients in cell culture media are paramount. Methionine, a critical amino acid for cell growth, protein synthesis, and product quality, presents a significant challenge due to its susceptibility to oxidation. This guide provides an in-depth, objective comparison of L-Alanyl-L-methionine against other stabilized methionine sources, supported by scientific principles and experimental methodologies, to empower you in making informed decisions for your process development.

The Double-Edged Sword: Methionine's Role and Instability in Cell Culture

Methionine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in the culture medium.[1] Its functions are multifaceted, serving not only as a building block for proteins but also as a precursor for S-adenosylmethionine (SAM), the universal methyl donor for crucial methylation reactions of DNA, RNA, and proteins.[2] Furthermore, methionine metabolism is intricately linked to cellular redox homeostasis.[2]

However, the thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS) that are often present in cell culture environments, forming methionine sulfoxide.[3][4] This oxidation can have detrimental consequences, particularly for recombinant proteins like monoclonal antibodies (mAbs). Oxidation of methionine residues, especially within the complementarity-determining regions (CDRs) or the Fc region, can alter the protein's structure, potentially compromising its antigen-binding affinity and effector functions.[5][6][7] Oxidation in the Fc region has been shown to impair binding to the neonatal Fc receptor (FcRn), which is crucial for maintaining a long serum half-life of therapeutic antibodies.[7]

The Quest for Stability: An Overview of Stabilized Methionine Sources

To mitigate the risks associated with methionine oxidation, various stabilized forms of the amino acid have been developed. The principle behind these modified forms is to protect the vulnerable thioether group, enhance solubility, and ensure a steady supply of methionine to the cells. The most common strategies include the use of dipeptides and N-acetylated derivatives.

This guide will focus on a comparative analysis of:

  • L-Alanyl-L-methionine: A dipeptide composed of L-alanine and L-methionine.

  • N-acetyl-L-methionine (NAM): An N-acetylated derivative of L-methionine.

  • DL-methionine: A racemic mixture of D- and L-methionine, often used in animal feed but less common in biopharmaceutical production.

In-Depth Comparison: L-Alanyl-L-methionine vs. Other Stabilized Sources

While direct, head-to-head comparative studies of these specific methionine sources in CHO cell culture for biopharmaceutical production are not extensively published, we can infer their relative performance based on the well-established principles of amino acid chemistry, dipeptide utilization in cell culture, and metabolic studies of methionine derivatives.

Solubility

The solubility of amino acids is a critical factor in the formulation of highly concentrated, pH-neutral feed media for fed-batch cultures. Poor solubility can limit the nutrient concentration, leading to larger feed volumes and potential dilution of the bioreactor contents.

Methionine SourceExpected Solubility CharacteristicsRationale
L-methionine Moderately soluble in water.[8][9][10] Solubility is pH-dependent.The zwitterionic nature of free amino acids can lead to limited solubility at their isoelectric point.
L-Alanyl-L-methionine Expected to have significantly higher solubility than L-methionine at neutral pH.Dipeptide formation masks the charged amino and carboxyl groups of the individual amino acids, generally leading to increased solubility. This principle is well-established for other dipeptides like L-alanyl-L-glutamine.[11] Studies with tyrosine- and cysteine-containing dipeptides have also demonstrated enhanced solubility in cell culture media.[12][13][14][15][16]
N-acetyl-L-methionine Likely to have good solubility in water.The acetylation of the amino group can improve solubility characteristics.
DL-methionine Sparingly soluble in water.[17]Similar to L-methionine, its solubility is limited.
Oxidative Stability

The primary motivation for using a stabilized methionine source is to prevent its oxidation. The stability of the methionine derivative in the cell culture medium directly impacts the amount of non-oxidized methionine available to the cells and reduces the oxidative stress on the secreted recombinant protein.

Methionine SourceExpected Oxidative StabilityRationale
L-methionine Highly susceptible to oxidation by ROS.[3][4]The exposed thioether side chain is readily oxidized.
L-Alanyl-L-methionine Expected to offer protection against oxidation.While the thioether group is still present, the dipeptide structure may offer some steric hindrance or alter the electronic environment, potentially reducing the rate of oxidation compared to the free amino acid.
N-acetyl-L-methionine Known to be a bioavailable source of methionine and has been studied as a protectant against oxidation.[18]The acetyl group may provide some protection to the molecule.
DL-methionine The L- and D-isomers are equally susceptible to oxidation.The chemical reactivity of the thioether group is the same in both enantiomers.
Bioavailability and Cellular Uptake

For a stabilized methionine source to be effective, it must be readily taken up by the cells and the methionine moiety must be released in its usable L-form.

Methionine SourceBioavailability and Uptake MechanismRationale
L-methionine Actively transported into the cell via specific amino acid transporters.[19]Cells have dedicated transport systems for essential amino acids.
L-Alanyl-L-methionine Expected to be transported into the cell by peptide transporters (like PepT1) and then hydrolyzed by intracellular peptidases to release L-alanine and L-methionine.Mammalian cells are known to utilize dipeptides as a source of amino acids.[20][21] This mechanism provides a sustained intracellular release of the amino acid.
N-acetyl-L-methionine Studies in vivo have shown that N-acetyl-L-methionine is a metabolically equivalent source of L-methionine.[18] It is likely deacetylated by intracellular enzymes to release L-methionine.The accumulation of N-acetylmethionine has been observed in CHO cell culture media, suggesting it is present and potentially utilized.[3][22]
DL-methionine The L-isomer is directly utilized. The D-isomer can be converted to L-methionine through a two-step enzymatic process, primarily in the liver and kidneys. The efficiency of this conversion in cultured cells may vary.While used in animal nutrition, the reliance on enzymatic conversion of the D-isomer makes it a less direct and potentially less efficient source for in vitro cell culture.

Experimental Protocols for Comparative Efficacy Studies

To empirically determine the most effective stabilized methionine source for your specific cell line and process, a series of head-to-head comparisons are recommended. Below are detailed protocols for assessing solubility, oxidative stability, and bioavailability.

Solubility Assessment

Objective: To determine the maximum solubility of each methionine source in a representative cell culture basal medium at a physiologically relevant pH (e.g., pH 7.2).

Methodology:

  • Prepare a stock solution of the basal medium to be tested, ensuring it is sterile-filtered.

  • In separate sterile conical tubes, add a known volume of the basal medium (e.g., 10 mL).

  • Incrementally add pre-weighed amounts of each methionine source (L-Alanyl-L-methionine, N-acetyl-L-methionine, L-methionine, DL-methionine) to their respective tubes.

  • After each addition, vortex the tube for 1 minute and then place it on a rotator at room temperature for 1 hour to facilitate dissolution.

  • Visually inspect for any undissolved particles.

  • Continue adding the methionine source until saturation is reached (i.e., undissolved particles remain after 1 hour of rotation).

  • Centrifuge the saturated solutions at 5,000 x g for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved methionine source using a suitable analytical method, such as HPLC.[4][23][24][25]

G cluster_0 Solubility Assessment Workflow Start Start Prepare Basal Medium Prepare Basal Medium Start->Prepare Basal Medium Add Methionine Source Add Methionine Source Prepare Basal Medium->Add Methionine Source Vortex and Rotate Vortex and Rotate Add Methionine Source->Vortex and Rotate Visual Inspection Visual Inspection Vortex and Rotate->Visual Inspection Saturated? Saturated? Visual Inspection->Saturated? Saturated?->Add Methionine Source No Centrifuge Centrifuge Saturated?->Centrifuge Yes Analyze Supernatant (HPLC) Analyze Supernatant (HPLC) Centrifuge->Analyze Supernatant (HPLC) End End Analyze Supernatant (HPLC)->End G cluster_1 Oxidative Stability Workflow Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions Induce Oxidative Stress Induce Oxidative Stress Prepare Solutions->Induce Oxidative Stress Incubate at 37°C Incubate at 37°C Induce Oxidative Stress->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Analyze (HPLC/LC-MS) Analyze (HPLC/LC-MS) Sample at Time Points->Analyze (HPLC/LC-MS) Determine Degradation Rate Determine Degradation Rate Analyze (HPLC/LC-MS)->Determine Degradation Rate End End Determine Degradation Rate->End

Workflow for assessing the oxidative stability of methionine sources.
Bioavailability and Cell Culture Performance Assessment

Objective: To evaluate the ability of each stabilized methionine source to support cell growth, viability, and recombinant protein production in a fed-batch culture model.

Methodology:

  • Prepare a basal medium that is deficient in methionine.

  • Formulate feed media containing equimolar concentrations of each methionine source (L-Alanyl-L-methionine, N-acetyl-L-methionine, and L-methionine as a control).

  • Inoculate shake flasks or small-scale bioreactors with the CHO cell line of interest at a defined cell density in the methionine-free basal medium.

  • Implement a fed-batch strategy, adding the respective feed media based on a predetermined schedule or in response to the consumption of a key nutrient like glucose. [26][27][28]5. Monitor the cultures daily for:

    • Viable cell density and viability.

    • Concentrations of key metabolites (e.g., glucose, lactate, ammonia).

    • Concentration of the supplemented methionine source and free methionine in the culture supernatant. [29][30][31][32][33]6. At the end of the culture, harvest the supernatant and quantify the titer of the recombinant protein (e.g., mAb).

  • Optionally, purify the recombinant protein and analyze its quality attributes, with a focus on the extent of methionine oxidation.

G cluster_2 Cell Culture Performance Workflow Start Start Prepare Met-free Basal Medium Prepare Met-free Basal Medium Start->Prepare Met-free Basal Medium Formulate Feed Media Formulate Feed Media Prepare Met-free Basal Medium->Formulate Feed Media Inoculate Cultures Inoculate Cultures Formulate Feed Media->Inoculate Cultures Fed-batch Feeding Fed-batch Feeding Inoculate Cultures->Fed-batch Feeding Daily Monitoring Daily Monitoring Fed-batch Feeding->Daily Monitoring Harvest and Titer Analysis Harvest and Titer Analysis Daily Monitoring->Harvest and Titer Analysis Product Quality Analysis Product Quality Analysis Harvest and Titer Analysis->Product Quality Analysis End End Product Quality Analysis->End

Workflow for evaluating the impact of methionine sources on cell culture performance.

Conclusion and Future Perspectives

The selection of an appropriate methionine source is a critical decision in the development of robust and reproducible biopharmaceutical production processes. While standard L-methionine is the natural choice, its susceptibility to oxidation poses a significant risk to product quality and stability.

Based on established biochemical principles and extensive data from related dipeptides used in cell culture, L-Alanyl-L-methionine emerges as a highly promising candidate for a stabilized methionine source. Its expected superior solubility and stability, combined with a well-characterized cellular uptake and processing mechanism, position it as a potentially more effective alternative to free L-methionine. N-acetyl-L-methionine also presents a viable option, with evidence of its bioavailability.

Ultimately, the optimal choice will be cell line and process-specific. The experimental protocols provided in this guide offer a framework for a systematic evaluation of these stabilized methionine sources. By investing in such comparative studies, researchers and process development scientists can enhance the robustness of their cell culture processes, improve product quality, and ultimately contribute to the successful development of life-saving biotherapeutics.

The continued development of novel amino acid derivatives and dipeptides will undoubtedly provide even more tools for the precise control of cell culture environments. As the industry moves towards more intensified and continuous bioprocessing, the use of such highly stable and soluble nutrient sources will become increasingly indispensable.

References

  • Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Pharmaceutical Research, 10(11), 1572–1579.
  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464–472.
  • Ladiwala, P., et al. (2025). Metabolic engineering of CHO cells towards cysteine prototrophy. ACS Fall 2025. American Chemical Society.
  • Gao, X., et al. (2016). Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 88(17), 8857–8864.
  • Kalyanaraman, B., et al. (2026). OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH. World Journal of Pharmaceutical Science and Research, 5(1), 182-191.
  • membrapure.de. (n.d.). Amino acid composition of cell culture media.
  • Lam, Y. H., et al. (2011). Impact of methionine oxidation in human IgG1 Fc on serum half-life of monoclonal antibodies. Molecular Immunology, 48(6-7), 860–866.
  • Ohashi, H., et al. (2011). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 63(5), 469–478.
  • Rani, A., & Sharma, V. K. (2016). Kinetics and mechanism of the oxidation of DL-methionine by quinolinium bromochromate. Journal of the Serbian Chemical Society, 81(10), 1125–1136.
  • Wang, W., et al. (2011). Impact of methionine oxidation in human IgG1 Fc on serum half-life of monoclonal antibodies. Molecular Immunology, 48(6-7), 860–866.
  • Robitaille, L., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Cells, 11(12), 1929.
  • Kumar, V., et al. (2021).
  • Kang, S., et al. (2022). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University TigerPrints.
  • SIELC Technologies. (n.d.). Separation of L-Methionine on Newcrom R1 HPLC column.
  • Bowden, N. A. (n.d.). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data.
  • Stabler, S. P., et al. (1998). A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy.
  • Stadtman, E. R., & Levine, R. L. (2003). Oxidation of methionine residues of proteins: biological consequences. Antioxidants & Redox Signaling, 5(5), 577–582.
  • HiMedia Laboratories. (n.d.). L-methionine.
  • Webb, K. E., Jr, et al. (1996). Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells. The Journal of Nutrition, 126(1), 232–241.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • SIELC Technologies. (n.d.). Methionine.
  • Templeton, N., et al. (2023). Amino acid metabolism in CHO cells. ACS Fall 2025. American Chemical Society.
  • Singh, A., et al. (2024). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. BioTechniques, 76(1), C20230047.
  • Selleck Chemicals. (n.d.). L-methionine.
  • Agilent Technologies. (2017).
  • Evonik. (n.d.). Product List.
  • Ferreira, A. M., & Macedo, E. A. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Reinhart, D., et al. (2017). Selection of chemically defined media for CHO cell fed-batch culture processes. Cytotechnology, 69(1), 95–115.
  • World Health Organization. (n.d.). DL-Methionine (DL-Methioninum).
  • Verhagen, J., et al. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology and Bioengineering, 117(11), 3248–3259.
  • Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis.
  • Kang, S., et al. (2022). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University TigerPrints.
  • Sigma-Aldrich. (n.d.). L-Methionine Product Number M9625.
  • Lee, D., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biotechnology and Bioengineering.
  • Evonik. (n.d.). High purity amino acids for cell culture media.
  • BioProcess International. (2013).
  • Evonik. (n.d.). L-Methionine Applications and Manufacturing Network.
  • Stegink, L. D., & Moss, J. (1983). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of Nutrition, 113(12), 2479–2487.
  • Lis, M. T., et al. (1972). The relation between L-methionine uptake and sodium in rat small intestine in vitro. Biochimica et Biophysica Acta (BBA) - Biomembranes, 282, 539–549.
  • BioProcess International. (2017).
  • Thermo Fisher Scientific. (n.d.).
  • PharmaCompass. (n.d.). Evonik Nutrition & Care GmbH | APIs.
  • Macgregor, R. R., & Miller, S. B. (1998). Peptide-bound methionine as methionine sources for protein accretion and cell proliferation in primary cultures of ovine skeletal muscle. The Journal of Nutrition, 128(2), 251–257.
  • Bar-Tana, J. (2020). Sensing and Signaling of Methionine Metabolism. Nutrients, 12(4), 939.
  • Yuan, Y., et al. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. World Journal of Microbiology and Biotechnology, 39(1), 37.
  • Kim, D. Y., et al. (2018). Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content. Applied Microbiology and Biotechnology, 102(2), 643–655.
  • Rathore, A. S., et al. (2024). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. BioTechniques, 76(1), C20230047.
  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(11), 1955–1965.
  • Aledo, J. C. (2019).

Sources

The Methionine Dilemma in Bioproduction: A Cost-Benefit Analysis of L-Alanyl-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals striving to optimize bioproduction workflows, the choice of raw materials is a critical determinant of both process efficiency and final product quality. Methionine, an essential amino acid, plays a pivotal role in cellular metabolism and protein synthesis. However, its conventional form, L-methionine, presents significant challenges in large-scale biomanufacturing due to its limited solubility and susceptibility to oxidation. This guide provides an in-depth technical comparison of L-methionine and a chemically modified alternative, L-Alanyl-L-methionine, offering a comprehensive cost-benefit analysis supported by experimental insights to inform strategic decisions in cell culture media formulation.

The Challenge with L-Methionine in Bioproduction

L-methionine is indispensable for the proliferation of Chinese Hamster Ovary (CHO) cells, the workhorses of modern biopharmaceutical production, particularly for monoclonal antibodies (mAbs).[1] It is a precursor for S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes, and is a key building block of the proteins being synthesized.[2] However, the physicochemical properties of L-methionine pose significant hurdles in the development of robust and efficient manufacturing processes.

Limited Solubility: L-methionine has a relatively low solubility in aqueous solutions at neutral pH, which is the optimal range for most cell cultures. This limitation complicates the preparation of concentrated feed media, a cornerstone of modern fed-batch strategies designed to achieve high cell densities and product titers.[3][4] To circumvent this, manufacturers often resort to preparing separate alkaline feeds for sparingly soluble amino acids, adding complexity and cost to the process.[5]

Oxidation Susceptibility: The sulfur-containing side chain of methionine is prone to oxidation, forming methionine sulfoxide and methionine sulfone.[6] This oxidation can be triggered by factors inherent to the bioprocessing environment, such as dissolved oxygen, metal ions, and exposure to light. Oxidation of methionine residues within a therapeutic protein can compromise its efficacy and safety, making it a critical quality attribute (CQA) that must be carefully monitored and controlled.[6][7]

L-Alanyl-L-methionine: A Superior Alternative for Bioproduction

To address the shortcomings of L-methionine, dipeptides have emerged as a promising alternative. L-Alanyl-L-methionine, a dipeptide composed of L-alanine and L-methionine, offers enhanced solubility and stability, presenting a compelling case for its adoption in bioproduction.

The principle behind using dipeptides is that they are readily taken up by cells and then intracellularly cleaved by peptidases to release the individual amino acids. This mechanism ensures a sustained intracellular supply of the required amino acid while overcoming the solubility and stability issues of the free form.[8]

Enhanced Solubility and Stability: Dipeptides like L-Alanyl-L-methionine exhibit significantly higher solubility in aqueous solutions at neutral pH compared to their constituent free amino acids.[4] This allows for the formulation of highly concentrated, pH-neutral feed media, simplifying the feeding strategy and reducing the risk of precipitation in the bioreactor.[5] Furthermore, the peptide bond in L-Alanyl-L-methionine protects the methionine residue from premature oxidation in the cell culture medium.

Performance Comparison: L-Alanyl-L-methionine vs. L-Methionine

While direct head-to-head studies comparing L-Alanyl-L-methionine and L-methionine in mAb production are not extensively published, compelling evidence from studies on analogous dipeptides, such as glycyl-L-tyrosine and L-alanyl-L-glutamine, demonstrates the potential benefits. These studies have shown that dipeptide supplementation can lead to:

  • Increased Cell Growth and Viability: By providing a stable and readily available source of essential amino acids, dipeptides can support higher viable cell densities and prolong culture duration.[8]

  • Enhanced Product Titer: Improved cell health and sustained nutrient availability often translate to a significant increase in the final product yield.[8]

  • Improved Product Quality: A more controlled and stable nutrient environment can positively impact critical quality attributes of the therapeutic protein, such as the glycosylation profile.[9]

Experimental Workflow: Evaluating Methionine Sources

To rigorously assess the benefits of L-Alanyl-L-methionine in a specific bioproduction process, a structured experimental approach is essential.

Caption: Experimental workflow for comparing methionine sources.

Detailed Experimental Protocol

Objective: To compare the effect of L-methionine and L-Alanyl-L-methionine on CHO cell growth, mAb production, and product quality.

1. Cell Line and Basal Medium:

  • Use a well-characterized, mAb-producing CHO cell line.
  • Employ a chemically defined basal medium, deficient in methionine, to allow for controlled supplementation.

2. Media and Feed Preparation:

  • Control Group: Supplement the basal medium and feed medium with a standard concentration of L-methionine.
  • Test Group: Supplement the basal medium and feed medium with an equimolar concentration of L-Alanyl-L-methionine.
  • Prepare concentrated feed solutions for both groups, ensuring the pH is neutral for the L-Alanyl-L-methionine group.

3. Fed-Batch Culture:

  • Inoculate shake flasks or benchtop bioreactors with the CHO cells at a defined seeding density.
  • Implement a predefined fed-batch strategy, adding the respective feed solutions at regular intervals based on nutrient consumption models or a predetermined schedule.[9][10]
  • Monitor and control key process parameters such as pH, dissolved oxygen, and temperature throughout the culture.

4. Sampling and Analysis:

  • Collect samples daily to measure:
  • Viable Cell Density (VCD) and Viability: Using a cell counter.
  • Metabolites: Glucose, lactate, and ammonia concentrations.
  • mAb Titer: Using an appropriate analytical method such as Protein A HPLC.
  • At the end of the culture, purify the mAb from the harvested cell culture fluid.

5. Product Quality Analysis:

  • Glycosylation Profile: Analyze the N-glycan distribution using methods like HILIC-UPLC with fluorescence detection.
  • Charge Variants: Assess charge heterogeneity using ion-exchange chromatography (IEX).
  • Oxidation: Quantify the extent of methionine oxidation using peptide mapping with mass spectrometry.[6]

Cost-Benefit Analysis

The decision to switch from L-methionine to L-Alanyl-L-methionine involves a careful consideration of costs and benefits.

FeatureL-MethionineL-Alanyl-L-methionine
Cost per Kilogram LowerHigher
Solubility Low at neutral pHHigh at neutral pH
Stability Prone to oxidationMore stable
Process Complexity May require separate alkaline feedsSimplifies to a single, neutral pH feed
Potential for Titer Improvement BaselineHigh, due to improved cell health and process stability
Risk of Product Quality Issues Higher risk of oxidation-related CQAsLower risk of oxidation

Cost Considerations: While the upfront cost per kilogram of L-Alanyl-L-methionine is higher than that of L-methionine, a comprehensive cost analysis must factor in the following:

  • Reduced Process Complexity: The ability to formulate a single, concentrated, pH-neutral feed can lead to significant operational savings by eliminating the need for multiple feed tanks, lines, and complex control strategies.[5]

  • Increased Titer: A potential increase in product yield can substantially lower the cost of goods per gram of the final product, offsetting the higher raw material cost.

  • Improved Product Quality and Consistency: Minimizing methionine oxidation reduces the risk of batch failure and the need for extensive characterization and potential rejection of product lots, leading to significant cost savings and a more robust manufacturing process.

Benefit Summary: The primary benefits of adopting L-Alanyl-L-methionine can be summarized as:

  • Process Simplification and Robustness: A more streamlined and predictable manufacturing process.

  • Enhanced Productivity: Potential for higher cell densities and product titers.

  • Superior Product Quality: Reduced risk of product degradation through oxidation, leading to a more consistent and safer therapeutic.

Conclusion and Future Outlook

The use of L-Alanyl-L-methionine represents a significant step forward in optimizing bioproduction processes. Its superior solubility and stability address key challenges associated with the use of free L-methionine, offering a pathway to simplified, more robust, and potentially more productive manufacturing workflows. While the initial investment in this advanced raw material is higher, the long-term benefits in terms of process efficiency, product yield, and quality can lead to a favorable return on investment.

As the biopharmaceutical industry continues to strive for greater efficiency and control over manufacturing processes, the adoption of chemically defined, high-performance raw materials like L-Alanyl-L-methionine will be crucial. Further studies directly comparing the performance of this dipeptide with L-methionine in various CHO cell lines and for different monoclonal antibodies will be invaluable in solidifying its position as the new standard for methionine supplementation in bioproduction.

Caption: Logical relationship of challenges, solutions, and benefits.

References

  • Zimmer, A. (2019). Optimizing Fed Batch Culture – Developing New Tools and Methods to Improve Production. Bioprocess Online.
  • Controlling the glycosylation profile in MAbs by amino acid supplement
  • Feeney, L., et al. (2013). Eliminating tyrosine sequence variants in CHO cell lines producing recombinant monoclonal antibodies. Biotechnology and Bioengineering, 110(4), 1087-97.
  • Kshirsagar, R., et al. (2012). Controlling trisulfide modification in recombinant monoclonal antibody produced in fed-batch cell culture. Biotechnology and Bioengineering, 109(10), 2523-32.
  • O'Flaherty, R., et al. (2016). Amino acids in the cultivation of mammalian cells. Journal of Biotechnology, 239, 15-27.
  • SRBio. L-Methionine Supplier, Manufacturer, Distributor.
  • Schilling, M. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Evonik Health Care.
  • Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
  • Amino Acid Food Grade White Powder L-methionine CAS 63-63-8. (n.d.). Made-in-China.com.
  • Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. (2024). PubMed Central.
  • Metabolic responses of CHO cells to limitation of key amino acids. (2014). PubMed.
  • Assessing monoclonal antibody product quality attribute criticality through clinical studies. (n.d.). Landes Bioscience.
  • Porncharoennop, C. (2016). Metabolite profiling associated with productive recombinant CHO cell culture. The University of Manchester.
  • Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones. (2022). Frontiers in Bioengineering and Biotechnology.
  • Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method. (n.d.). PubMed Central.
  • Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. (2022). MDPI.
  • High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. (2025).
  • Progress in fed-batch culture for recombinant protein production in CHO cells. (2023). PubMed Central.
  • Development of predictable and high-yield CHO cell line by site-specific integration. (2026).
  • Analysis of critical quality attributes in monoclonal antibodies for upstream process development. (n.d.). UCL Discovery.
  • Advances in Mammalian Cell Line Development Technologies for Recombinant Protein Production. (2017). MDPI.
  • Application Notes and Protocols for Cell Culture Media Preparation with L-Methionine-d8. (n.d.). Benchchem.
  • L-methionine. (n.d.).
  • Recent advances in CHO cell line development for recombinant protein production. (2021). PubMed.
  • Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody. (n.d.). PubMed Central.
  • Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components. (n.d.). Semantic Scholar.
  • Evaluating the impact of media and feed combinations on CHO cell culture performance and monoclonal antibody (trastuzumab) production. (2025).
  • High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. (2025). ScienceDirect.
  • Optimizing amino acid composition of CHO cell culture media for a fusion protein production. (2011). Biotechnology and Bioengineering.
  • L-methionine. (n.d.). Selleck Chemicals.
  • Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. (2018).
  • Sustainable, cost-efficient manufacturing of therapeutic peptides using chemo-enzymatic peptide synthesis (CEPS). (n.d.).
  • Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. (n.d.). PubMed Central.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
  • Optimization of peptide production by enzymatic hydrolysis of tuna dark muscle by-product using commercial proteases. (n.d.).

Sources

A Senior Application Scientist's Guide to Validating the Effect of L-Alanyl-L-methionine on Protein Quality

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The essential amino acid L-methionine is a cornerstone of protein synthesis and cellular metabolism.[1][2] Its delivery and bioavailability are critical factors in therapeutic and nutritional strategies aimed at improving protein quality. This guide provides a comprehensive framework for validating the efficacy of L-Alanyl-L-methionine, a dipeptide form of methionine, as a superior alternative to free-form L-methionine. We will explore the underlying biochemical rationale, compare established and modern methodologies for assessing protein quality, and provide detailed, self-validating experimental protocols. This document is designed to equip researchers with the necessary tools to rigorously evaluate and compare these compounds, ensuring data integrity and advancing our understanding of amino acid metabolism.

Introduction: The Rationale for L-Alanyl-L-methionine

Methionine is not only a fundamental building block for protein synthesis but also a key player in numerous metabolic pathways.[3][4] However, the direct supplementation with free-form L-methionine can be suboptimal due to issues with stability, solubility, and absorption kinetics. L-Alanyl-L-methionine, a dipeptide, is proposed to overcome these limitations by utilizing different, potentially more efficient, transport mechanisms in the gut and providing a more stable and bioavailable source of methionine. This guide will delineate the experimental pathways to validate this hypothesis.

Methodologies for Assessing Protein Quality: A Comparative Overview

The evaluation of protein quality can be approached through a variety of in vivo and in vitro methods.[5] The choice of method depends on the specific research question, available resources, and the desired level of mechanistic detail.

Classical In Vivo Methodologies

These methods assess the overall impact of a protein or amino acid source on a whole organism, typically a rodent model.[6][7]

  • Protein Efficiency Ratio (PER): This is the simplest method, measuring the gain in body weight per gram of protein consumed.[8][9] While straightforward, it doesn't account for protein used for maintenance.

  • Biological Value (BV): BV measures the proportion of absorbed protein that is retained in the body for growth and maintenance, making it a more precise measure of protein usability.[8][10]

  • Net Protein Utilization (NPU): NPU is similar to BV but also accounts for the digestibility of the protein, representing the percentage of dietary protein that is retained in the body.[8][9][10]

Modern Amino Acid Scoring Methodologies

These methods provide a more refined, chemical-based assessment of protein quality and are increasingly favored for their accuracy and reproducibility.

  • Protein Digestibility-Corrected Amino Acid Score (PDCAAS): The PDCAAS was the standard for many years, correcting the amino acid profile of a protein by its fecal digestibility.[10][11]

  • Digestible Indispensable Amino Acid Score (DIAAS): Recommended by the FAO, DIAAS is considered a more accurate method as it measures the ileal digestibility of individual amino acids, avoiding confounding by microbial metabolism in the large intestine.[12][13][14]

Cellular and Molecular (In Vitro) Methodologies

For mechanistic insights, cell-based assays are invaluable. They allow for the direct investigation of the molecular pathways governing protein synthesis.

  • Mammalian Target of Rapamycin (mTOR) Pathway Activation: The mTOR pathway is a central regulator of protein synthesis, and its activation can be assessed by the phosphorylation status of key downstream targets like p70S6K and 4E-BP1.[15][16] Methionine is known to activate the mTORC1 signaling pathway.[17][18]

  • Direct Measurement of Protein Synthesis: Techniques like the Surface Sensing of Translation (SUnSET) method, which uses puromycin incorporation, allow for the direct quantification of newly synthesized proteins in cell culture.[19]

Experimental Design: A Comparative Study of L-Alanyl-L-methionine vs. L-methionine

This section outlines a robust experimental workflow to compare the effects of L-Alanyl-L-methionine and L-methionine on protein quality, integrating both in vitro and in vivo approaches.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the validation process, from initial cell-based mechanistic studies to whole-animal physiological assessment.

G cluster_0 Phase 1: In Vitro Mechanistic Validation cluster_1 Phase 2: In Vivo Physiological Assessment Cell_Culture C2C12 Myotube Culture (Muscle Cell Model) Treatment Treat with: 1. Control (No Supplement) 2. L-methionine 3. L-Alanyl-L-methionine Cell_Culture->Treatment mTOR_Assay Western Blot for p-p70S6K & p-4E-BP1 Treatment->mTOR_Assay SUnSET_Assay Puromycin Incorporation Assay (SUnSET) Treatment->SUnSET_Assay Data_Analysis_1 Quantify Protein Synthesis & Pathway Activation mTOR_Assay->Data_Analysis_1 SUnSET_Assay->Data_Analysis_1 Animal_Model Rodent Feeding Study (e.g., Sprague-Dawley Rats) Data_Analysis_1->Animal_Model In vitro results inform in vivo study design Diets Formulate Diets: 1. Basal (Methionine-deficient) 2. Basal + L-methionine 3. Basal + L-Alanyl-L-methionine Animal_Model->Diets PER_NPU_BV Measure: - Weight Gain - Food Intake - Nitrogen Balance Diets->PER_NPU_BV Data_Analysis_2 Calculate PER, NPU, BV PER_NPU_BV->Data_Analysis_2

Caption: Experimental workflow for validating L-Alanyl-L-methionine.

Data Presentation: Expected Outcomes

Clear and concise data presentation is crucial. The following tables provide templates for summarizing the expected quantitative results from the proposed experiments.

Table 1: In Vitro Protein Synthesis in C2C12 Myotubes

Treatment Groupp-p70S6K (Relative Density)Puromycin Incorporation (Fold Change)
Control1.00 ± 0.121.00 ± 0.09
L-methionine2.50 ± 0.252.80 ± 0.31
L-Alanyl-L-methionine3.50 ± 0.304.10 ± 0.35
*Hypothetical data; p < 0.05 vs L-methionine

Table 2: In Vivo Protein Quality Assessment in Rodents

Diet GroupPER (g gain/g protein)NPU (%)BV (%)
Basal + L-methionine2.8 ± 0.275 ± 485 ± 3
Basal + L-Alanyl-L-methionine3.2 ± 0.385 ± 592 ± 4
Hypothetical data; p < 0.05 vs L-methionine

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol 1: C2C12 Myotube Culture and Differentiation

This protocol is foundational for the in vitro assays.

  • Cell Seeding: Seed C2C12 myoblasts at a density of 5,000 cells/cm² in DMEM supplemented with 10% FBS.

  • Proliferation: Culture cells at 37°C and 5% CO₂ until they reach 70-80% confluency.[20]

  • Differentiation: To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum.

  • Maturation: Maintain the differentiation medium for 5-7 days, replacing it every 48 hours, until mature, multinucleated myotubes are formed.[21]

Protocol 2: Western Blotting for mTOR Pathway Activation

This protocol details the steps for assessing the phosphorylation of key mTORC1 downstream targets.

  • Treatment: Starve mature myotubes in amino-acid-free medium for 4 hours, then treat with equimolar concentrations of L-methionine or L-Alanyl-L-methionine for 1 hour.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[22][23][24]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run at 100V for 1-2 hours.[23]

  • Transfer: Transfer proteins to a PVDF membrane.[25]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16][24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated p70S6K (Thr389) and 4E-BP1 (Thr37/46).[16][26]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.[24]

  • Analysis: Quantify band densities using image analysis software and normalize phosphorylated protein levels to total protein levels.

Protocol 3: SUnSET Assay for Global Protein Synthesis Rate

This protocol provides a non-radioactive method to measure protein synthesis.

  • Treatment: Following the same treatment paradigm as the Western blot protocol, add 1 µM puromycin to the culture medium 30 minutes before the end of the treatment period.[19][22]

  • Lysis and Western Blotting: Harvest cell lysates as described in Protocol 4.2.

  • Detection: Perform Western blotting using a primary antibody that specifically recognizes puromycin-incorporated peptides.

  • Analysis: The total signal intensity in each lane, normalized to a loading control like β-actin, reflects the global rate of protein synthesis.

Mechanistic Insights: The mTOR Signaling Pathway

The mTOR pathway is a critical nexus for integrating nutrient signals, including amino acids, to regulate cell growth and protein synthesis. Methionine availability is sensed by the cell, leading to the activation of mTORC1, which then phosphorylates its downstream effectors to promote mRNA translation.

mTOR_Pathway Met L-Alanyl-L-methionine or L-methionine mTORC1 mTORC1 (Active) Met->mTORC1 Activates Cell Cell Membrane p70S6K p70S6K mTORC1->p70S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates p_p70S6K p-p70S6K (Active) p70S6K->p_p70S6K Translation Protein Synthesis (Translation Initiation) p_p70S6K->Translation Promotes p_EBP1 p-4E-BP1 (Inactive) EBP1->p_EBP1 eIF4E eIF4E EBP1->eIF4E Inhibits p_EBP1->eIF4E Releases eIF4E->Translation Promotes

Caption: Methionine-induced activation of the mTORC1 signaling pathway.

Conclusion

This guide provides a multi-faceted approach to rigorously validate the effects of L-Alanyl-L-methionine on protein quality. By combining classical in vivo metrics with modern, mechanistically-focused in vitro assays, researchers can build a comprehensive and compelling case for the dipeptide's potential superiority. The provided protocols and conceptual frameworks are designed to ensure that the generated data is robust, reproducible, and of the highest scientific integrity, thereby enabling informed decisions in both academic research and industrial drug development.

References

  • Protilla. (n.d.). Protein quality assessment methods. Retrieved from [Link]

  • Food from Thought. (n.d.). Methods to Assess Protein Quality. Retrieved from [Link]

  • My Sports Science. (2022, October 30). How do we measure protein quality? Retrieved from [Link]

  • MDPI. (2023). Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells. Retrieved from [Link]

  • Kitada, M., Xu, J., Ogura, Y., Monno, I., & Koya, D. (2020). Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. Frontiers in Cell and Developmental Biology, 8, 715. Retrieved from [Link]

  • Medallion Labs. (n.d.). PDCAAS (Protein Quality) | In-Vitro Digestibility Testing. Retrieved from [Link]

  • MDPI. (2016). Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells. Retrieved from [Link]

  • Open Educational Resources. (n.d.). Proteins and Amino Acids – Principles of Animal Nutrition. Retrieved from [Link]

  • Slideshare. (2023, November 29). Protein Quality of Foods: An Overview of In Vivo Techniques. Retrieved from [Link]

  • ResearchGate. (2016). In vitro versus in vivo protein digestibility techniques for calculating PDCAAS (protein digestibility-corrected amino acid score) applied to chickpea fractions. Retrieved from [Link]

  • Gelomics. (n.d.). Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western blotting. Retrieved from [Link]

  • ResearchGate. (2022, March 28). How do I estimate protein synthesis in C2C12 myotubes using Puromycin (SUnSET method)? Retrieved from [Link]

  • NIH. (2021). GSI Treatment Preserves Protein Synthesis in C2C12 Myotubes. Retrieved from [Link]

  • Frontiers. (2024). Effect of synchronicity of amino acid supply on the synthesis of protein in C2C12 myotubes cultured in vitro. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • NIH. (2017). Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs. Retrieved from [Link]

  • NIH. (2016). Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. Retrieved from [Link]

  • Xtendlife. (n.d.). Health Benefits and Uses of L-Methionine. Retrieved from [Link]

  • PubChem. (n.d.). L-Methionine. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram showing the effect of L-methionine on protein synthesis pathway. Retrieved from [Link]

  • Foodcom S.A. (2023, January 3). Methionine properties and uses in animal feed. Retrieved from [Link]

Sources

A Comparative Guide to L-Alanyl-L-methionine and L-methionine in Modulating the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Methionine in Cellular Growth and mTOR Signaling

The mechanistic target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, orchestrating fundamental processes such as growth, proliferation, and metabolism in response to a variety of environmental cues. Among these cues, amino acid availability is a critical determinant of mTOR complex 1 (mTORC1) activity. Methionine, an essential amino acid, plays a pivotal role beyond its function as a building block for protein synthesis. It serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor vital for numerous cellular processes, including epigenetic regulation.[1] The cellular concentration of methionine and its metabolites is therefore tightly linked to the activation state of mTORC1, making it a key interest in metabolic research and therapeutic development.[2]

Recent advancements in cell culture and metabolic studies have introduced chemically modified amino acids designed to enhance stability and solubility in culture media. L-Alanyl-L-methionine, a dipeptide of L-alanine and L-methionine, represents one such innovation. This guide provides an in-depth comparison of the effects of L-Alanyl-L-methionine and its constituent amino acid, L-methionine, on the mTOR signaling pathway, supported by mechanistic insights and established experimental protocols.

L-methionine: A Direct Activator of the mTORC1 Signaling Cascade

The mechanism by which L-methionine activates mTORC1 is multifaceted, involving both intracellular and extracellular sensing pathways.

Intracellular Sensing via SAMTOR

The most direct mechanism of methionine sensing occurs intracellularly through the protein SAMTOR (S-adenosylmethionine sensor upstream of mTORC1).[3][4][5] In the absence or under low levels of methionine, SAM, its direct metabolite, is scarce. This allows SAMTOR to bind to and inhibit the GATOR1 complex, a GTPase-activating protein for RagA/B.[3][4] The inhibition of GATOR1 keeps the Rag GTPases in an inactive state, thereby preventing the translocation of mTORC1 to the lysosomal surface, its site of activation.

When methionine is abundant, it is readily converted to SAM. SAM directly binds to SAMTOR, causing a conformational change that disrupts the SAMTOR-GATOR1 interaction.[3][4] This liberates GATOR1, allowing the Rag GTPases to become active and facilitate the recruitment of mTORC1 to the lysosome for its activation.[3][4]

Extracellular and Other Sensing Mechanisms

Beyond the intracellular SAMTOR mechanism, L-methionine can also influence mTORC1 activity through other pathways:

  • Taste Receptor T1R1/T1R3: This G protein-coupled receptor, located on the cell surface, can sense extracellular amino acids, including methionine.[6][7] Upon binding methionine, T1R1/T1R3 can trigger a signaling cascade involving PLCβ, an increase in intracellular calcium, and activation of ERK1/2, which in turn can activate mTORC1.[6]

  • PP2A Methylation: The availability of SAM, derived from methionine, influences the methylation status and activity of protein phosphatase 2A (PP2A).[2][7] Active PP2A can dephosphorylate inhibitors of mTORC1, leading to its activation.[2]

The activation of mTORC1 by L-methionine leads to the phosphorylation of its canonical downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[6]

L-Alanyl-L-methionine: A Pro-drug Approach to Methionine Delivery

L-Alanyl-L-methionine is a dipeptide that offers significant advantages in cell culture applications, primarily due to its enhanced stability and solubility compared to free L-methionine.[8][9]

Uptake and Intracellular Fate

Dipeptides like L-Alanyl-L-methionine are typically transported into the cell via peptide transporters such as PEPT1.[10] Once inside the cell, they are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids, L-alanine and L-methionine.[3][11] The released L-methionine then becomes available for all its metabolic functions, including protein synthesis and conversion to SAM.

Inferred Effect on mTOR Signaling

Therefore, it is highly probable that L-Alanyl-L-methionine acts as a pro-drug, efficiently delivering L-methionine into the cell. The subsequent increase in intracellular L-methionine and SAM levels would then be expected to activate the mTORC1 pathway through the same SAMTOR-dependent mechanism as free L-methionine. The kinetics of mTORC1 activation might differ, potentially being more sustained due to the gradual intracellular release of L-methionine from the dipeptide, but the core mechanism is expected to be identical.

Comparative Analysis: L-Alanyl-L-methionine vs. L-methionine

FeatureL-methionineL-Alanyl-L-methionine
Mechanism of Action Direct activation of mTORC1 via intracellular SAMTOR sensing and other pathways.Indirect activation following cellular uptake and hydrolysis to L-methionine.
Primary Advantage Well-characterized direct activator of mTOR signaling.Enhanced stability and solubility in cell culture media, preventing degradation and ensuring consistent availability.
Potential Disadvantage Lower stability in liquid media over time.Potential for different uptake and activation kinetics compared to free L-methionine.
Expected Outcome Rapid and dose-dependent activation of mTORC1, leading to phosphorylation of S6K1 and 4E-BP1.Sustained activation of mTORC1, potentially leading to more stable long-term culture conditions.

Experimental Protocols

Assessing mTORC1 Activation by Western Blotting

This protocol outlines the steps to compare the effects of L-methionine and L-Alanyl-L-methionine on the phosphorylation of key mTORC1 pathway proteins.

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., HEK293T, C2C12 myotubes) in standard growth medium. b. Prior to the experiment, starve cells of amino acids for a defined period (e.g., 1-2 hours) to baseline mTORC1 activity. c. Treat starved cells with varying concentrations of L-methionine or L-Alanyl-L-methionine for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control.

2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46), and total counterparts, as well as a loading control (e.g., β-actin or GAPDH). e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Quantification and Analysis: a. Quantify band intensities using densitometry software. b. Normalize the phosphoprotein signal to the total protein signal for each target. c. Further normalize to the loading control to account for any loading inaccuracies. d. Compare the fold-change in phosphorylation relative to the vehicle-treated control for both L-methionine and L-Alanyl-L-methionine treatments.

Visualizing the Pathways and Workflows

Signaling Pathway Diagram

mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_Met L-Methionine T1R1_3 T1R1/T1R3 L_Met->T1R1_3 Ala_Met L-Alanyl-L-methionine PepT1 Peptide Transporter Ala_Met->PepT1 mTORC1 mTORC1 T1R1_3->mTORC1 Ca2+/ERK Ala_Met_in L-Alanyl-L-methionine PepT1->Ala_Met_in L_Met_in L-Methionine SAM SAM L_Met_in->SAM SAMTOR SAMTOR SAM->SAMTOR GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits binding Rag Rag GTPase GATOR1->Rag Rag->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 BP1 p-4E-BP1 mTORC1->BP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth BP1->Protein_Synth Peptidases Peptidases Ala_Met_in->Peptidases Peptidases->L_Met_in Western_Blot_Workflow step1 1. Cell Culture & Starvation step2 2. Treatment (L-Met vs. Ala-Met) step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Protein Quantification (BCA) step3->step4 step5 5. SDS-PAGE step4->step5 step6 6. Protein Transfer (PVDF) step5->step6 step7 7. Immunoblotting (Primary & Secondary Abs) step6->step7 step8 8. Signal Detection (ECL) step7->step8 step9 9. Densitometry & Analysis step8->step9

Caption: Western blot workflow for mTORC1 activation.

Conclusion and Future Directions

L-methionine is a well-established activator of the mTORC1 signaling pathway, with the SAMTOR-GATOR1 axis being a key intracellular sensing mechanism. L-Alanyl-L-methionine, as a stable dipeptide, offers a practical advantage for consistent delivery of L-methionine in cell culture. Based on evidence from similar dipeptides, it is logical to conclude that L-Alanyl-L-methionine exerts its effects on mTORC1 by efficiently supplying intracellular L-methionine.

For researchers in drug development and metabolic studies, the choice between L-methionine and L-Alanyl-L-methionine may depend on the experimental context. For acute stimulation studies, L-methionine provides a direct and rapid response. For long-term culture experiments where stability and sustained nutrient availability are critical, L-Alanyl-L-methionine is likely the superior choice.

Future research should focus on direct, quantitative comparisons of these two compounds. Investigating the dose-response and temporal kinetics of mTORC1 activation by L-Alanyl-L-methionine will provide valuable data to confirm the inferences made in this guide and to further refine its application in both basic research and biopharmaceutical production.

References

  • Gu, X., Orozco, J. M., Saxton, R. A., Condon, K. J., Liu, G. Y., Krawczyk, P. A., ... & Sabatini, D. M. (2017). SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway. Science, 358(6364), 813-818. [Link]

  • Chantranupong, L., Scaria, S. M., Saxton, R. A., Gygi, M. P., Wang, S., Harper, J. W., & Sabatini, D. M. (2017). The KICSTOR complex recruits GATOR1 to the lysosome and is a promoter of mTORC1 activation. Science, 358(6364), 797-802. [Link]

  • Wang, S., Tsun, Z. Y., Wolfson, R. L., Shen, K., Wyant, G. A., Plovanich, M. E., ... & Sabatini, D. M. (2015). The amino acid transporter SLC38A9 is a lysosomal regulator of mTORC1 signalling. Nature, 524(7566), 479-483. [Link]

  • Iwasaki, Y., Ishii, D., & Shirai, T. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Amino Acids, 48(10), 2397-2406. [Link]

  • Moore, C. M., Rhoads, J. M., & Liu, Y. (2015). Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(10), G841-G850. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, N., & Yin, Y. (2016). Methionine regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 signal transduction process in C2C12 cells. International journal of molecular sciences, 17(10), 1699. [Link]

  • Kitada, M., Xu, J., Ogura, Y., Monno, I., & Koya, D. (2020). Mechanism of activation of mechanistic target of rapamycin complex 1 by methionine. Frontiers in cell and developmental biology, 8, 715. [Link]

  • Frontiers. (2020). mTORC1 and Methionine. [Link]

  • Bailey, C. G., Metcalfe, R. D., Hersey, P., & Hoy, A. J. (2014). Has anyone compared the effects of L-alanyl-L-glutamine versus L-glutamine on mTOR signaling?. ResearchGate. [Link]

  • Bøgh, I. B., Nielsen, J. S., & Bak, L. K. (2016). Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy. Autophagy, 12(1), 213-215. [Link]

  • Liu, Y., Li, Y., & Li, F. (2012). Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets. Journal of animal science and biotechnology, 3(1), 1-8. [Link]

  • Averous, J., Gabillard, J. C., Seiliez, I., & Dardevet, D. (2010). Methionine deprivation regulates the S6K1 pathway and protein synthesis in avian QM7 myoblasts without activating the GCN2/eIF2 alpha cascade. The Journal of nutrition, 140(9), 1584-1591. [Link]

  • Wauson, E. M., Zaganjor, E., Lee, A. Y., & Wieman, H. L. (2015). A role for the taste receptor T1R1/T1R3 in amino acid sensing and mTORC1 activation. The Journal of biological chemistry, 290(30), 18593-18603. [Link]

  • Becker, J., & Souc, S. (2016). Amino acids in the cultivation of mammalian cells. Journal of biotechnology, 218, 1-11. [Link]

  • Li-Cor. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. [Link]

  • Bio-Rad. Total Protein Normalization. [Link]

  • Bitesize Bio. The 4 Important Steps for Western Blot Quantification. [Link]

  • Newey, H., Rampone, A. J., & Smyth, D. H. (1970). The relation between L-methionine uptake and sodium in rat small intestine in vitro. The Journal of physiology, 211(3), 539. [Link]

  • Cancers. (2023). Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer. [Link]

  • CLS Cell Lines Service. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. [Link]

  • Frontiers. (2020). Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. [Link]

  • CLS Cell Lines Service. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. [Link]

  • The Journal of Physiology. (1970). The relation between L-methionine uptake and sodium in rat small intestine in vitro. [Link]

  • Hirner, A., Ladwig, F., & Frommer, W. B. (2006). Arabidopsis LHT1 is a high-affinity transporter for cellular amino acid uptake in both root epidermis and leaf mesophyll. The Plant Cell, 18(8), 1931-1946. [Link]

  • Schedl, H. P., Pierce, C. E., Rider, A., & Clifton, J. A. (1968). Absorption of l-methionine from the human small intestine. The Journal of clinical investigation, 47(2), 417-425. [Link]

  • Hepburn, N. J., & Logue, D. N. (2008). L-methionine uptake, incorporation and effects on proliferative activity and protein synthesis in bovine claw tissue explants in vitro. Journal of dairy research, 75(2), 169-176. [Link]

Sources

Unveiling the Cellular Response: A Comparative Transcriptomic Guide to L-Alanyl-L-methionine Supplementation

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of biopharmaceutical manufacturing and cell-based research, the composition of cell culture media is a critical determinant of cellular health, productivity, and the reliability of experimental outcomes. For decades, free amino acids have been the foundational building blocks for protein synthesis in these artificial environments. However, the inherent instability and limited solubility of certain amino acids, such as L-methionine, present significant challenges. The use of chemically defined dipeptides, like L-Alanyl-L-methionine, has emerged as a superior alternative, offering enhanced stability and bioavailability.[1][2] This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis to dissect the cellular response to L-Alanyl-L-methionine versus traditional L-methionine supplementation. By understanding the global changes in gene expression, researchers can gain deeper insights into the metabolic and physiological advantages conferred by dipeptide utilization.

Part 1: Experimental Design and Methodology: A Roadmap to Robust Transcriptomic Data

A well-designed experiment is the cornerstone of meaningful transcriptomic analysis. The following protocols are designed to ensure high-quality, reproducible data for comparing the effects of L-Alanyl-L-methionine and L-methionine on your specific cell line.

Cell Culture and Treatment

The initial phase involves culturing cells in media containing either the dipeptide or the free amino acid.

Protocol:

  • Cell Line Selection: Choose a cell line relevant to your research (e.g., CHO, HEK293, or a specific cancer cell line). Ensure the cells are healthy and in the exponential growth phase.

  • Media Preparation: Prepare a basal medium that is deficient in methionine. This will serve as the base for your experimental media.

  • Experimental Groups:

    • Control Group: Supplement the basal medium with a standard concentration of L-methionine.

    • Test Group: Supplement the basal medium with an equimolar concentration of L-Alanyl-L-methionine.

    • Biological Replicates: Prepare at least three independent biological replicates for each group to ensure statistical power.[3]

  • Cell Seeding and Culture: Seed an equal number of cells into culture vessels for each replicate. Culture the cells for a predetermined period, allowing for adaptation to the media and significant changes in gene expression to occur (e.g., 48-72 hours).

  • Cell Harvesting: Harvest the cells during the exponential growth phase. For adherent cells, use a gentle dissociation method (e.g., trypsinization) and wash with phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash with PBS.

RNA Extraction and Quality Control

The quality of the input RNA is paramount for successful RNA-sequencing (RNA-Seq).

Protocol:

  • RNA Extraction: Immediately after harvesting, extract total RNA from the cell pellets using a reputable commercial kit (e.g., Qiagen RNeasy Kit, Thermo Fisher TRIzol). Follow the manufacturer's instructions meticulously to minimize RNA degradation.[4] A crucial step is the on-column DNase treatment to eliminate any contaminating genomic DNA.[5]

  • RNA Quality Control (QC):

    • Quantification: Determine the RNA concentration using a fluorometric method (e.g., Qubit) for higher accuracy than spectrophotometry.

    • Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). The ideal A260/A280 ratio is ~2.0.

    • Integrity: Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of ≥ 8 is recommended for high-quality RNA-Seq libraries.[3]

RNA-Seq Library Preparation and Sequencing

This process converts the isolated RNA into a format that can be read by a next-generation sequencing (NGS) platform.

Protocol:

  • Poly(A) RNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. This step enriches for protein-coding transcripts.[6]

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA into smaller pieces. Then, synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[4]

  • End Repair and Adapter Ligation: Repair the ends of the cDNA fragments to make them blunt-ended and phosphorylate the 5' ends. Ligate sequencing adapters to both ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) each sample.

  • Library Amplification and Size Selection: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing. After amplification, perform size selection to obtain a library with a desired insert size range (e.g., 200-500 bp).

  • Library QC and Sequencing: Assess the quality and quantity of the final library using an automated electrophoresis system and qPCR. Pool the indexed libraries and sequence them on an Illumina NGS platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).[6]

G cluster_wet_lab Part 1: Experimental Workflow A Cell Culture Setup (Control: L-Met vs. Test: L-Ala-L-Met) B Cell Harvesting A->B C Total RNA Extraction (DNase Treatment) B->C D RNA Quality Control (RIN ≥ 8) C->D E mRNA Enrichment (Poly-A Selection) D->E F Library Preparation (Fragmentation, cDNA Synthesis, Adapter Ligation) E->F G Library QC & Sequencing (Illumina Platform) F->G

Experimental Workflow for Comparative Transcriptomics.

Part 2: Bioinformatic Analysis of Transcriptomic Data

Once the sequencing data is generated, a robust bioinformatic pipeline is required to extract meaningful biological insights.

Data Quality Control and Pre-processing

The initial step is to assess the quality of the raw sequencing reads.

Protocol:

  • Raw Read QC: Use tools like FastQC to check the quality scores, GC content, and adapter content of the raw FASTQ files.

  • Trimming and Filtering: Employ tools like Trimmomatic or Cutadapt to remove low-quality bases, adapter sequences, and short reads.

Differential Gene Expression Analysis

This is the core analysis to identify genes that are significantly up- or down-regulated between the two conditions.

Protocol:

  • Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.[7]

  • Quantification: Count the number of reads that map to each gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Utilize R packages such as DESeq2 or edgeR to perform differential gene expression analysis. These tools normalize the raw counts and perform statistical tests to identify genes with significant expression changes (typically defined by a p-adjusted value < 0.05 and a log2 fold change > 1 or < -1).[7]

Pathway and Gene Ontology Analysis

To understand the biological implications of the differentially expressed genes (DEGs), it's essential to perform functional enrichment analysis.

Protocol:

  • Gene Ontology (GO) Analysis: Use tools like DAVID or g:Profiler to identify enriched GO terms (Biological Process, Molecular Function, Cellular Component) within the list of DEGs.

  • Pathway Analysis: Employ databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome to identify metabolic and signaling pathways that are significantly affected.

G cluster_bioinformatics Part 2: Bioinformatic Workflow H Raw Sequencing Data (FASTQ) I Quality Control & Trimming (FastQC, Trimmomatic) H->I J Alignment to Reference Genome (STAR) I->J K Gene Expression Quantification (featureCounts) J->K L Differential Gene Expression Analysis (DESeq2) K->L M Pathway & GO Enrichment Analysis (KEGG, g:Profiler) L->M N Biological Interpretation M->N

Bioinformatic Workflow for RNA-Seq Data Analysis.

Part 3: Expected Transcriptomic Signatures and Interpretation

Supplementing cell culture media with L-Alanyl-L-methionine is expected to elicit a distinct transcriptomic response compared to free L-methionine. This is rooted in the central role of methionine in cellular metabolism.

Core Methionine Metabolism

Methionine is a critical hub for several key metabolic pathways.[8] It is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[9][10] The methionine cycle is also linked to the transsulfuration pathway, which produces cysteine, a precursor for the major intracellular antioxidant glutathione.[9][11]

G Met L-Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Histone Methylation SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->Met MTR/BHMT Cys Cysteine HCY->Cys CBS/CTH (Transsulfuration) GSH Glutathione (GSH) (Antioxidant) Cys->GSH

Sources

The Hitchhiker's Guide to the Cell: A Head-to-Head Comparison of Dipeptide Nutrient Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, overcoming the barrier of poor oral bioavailability is a perpetual challenge. Many promising therapeutic molecules are abandoned not for lack of efficacy, but because they cannot survive the harsh environment of the gastrointestinal (GI) tract or effectively traverse the intestinal epithelium to reach systemic circulation. Nature, however, has evolved an elegant solution: dedicated transporters for the absorption of di- and tripeptides, the building blocks of proteins. This guide provides an in-depth comparison of drug delivery strategies that hijack these nutrient pathways, offering a sophisticated route for enhancing the oral bioavailability and targeted delivery of therapeutics.

We will dissect the core mechanisms, compare leading strategies with supporting experimental data, and provide actionable protocols for evaluating these systems in your own laboratory.

The Gateway: Understanding Peptide Transporters PEPT1 and PEPT2

The primary gateways for dipeptide-based drug delivery are the proton-coupled oligopeptide transporters (POTs), principally PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1] These transporters are not passive channels; they are sophisticated molecular machines that actively shuttle substrates across the cell membrane.

  • PEPT1 is the workhorse of the small intestine.[2] As a high-capacity, low-affinity transporter, it is abundantly expressed on the apical membrane of intestinal enterocytes and is responsible for absorbing the vast majority of di- and tripeptides from digested dietary protein.[3] Its high capacity and strategic location make it the principal target for oral drug delivery.[2][4]

  • PEPT2 , in contrast, is a high-affinity, low-capacity transporter.[5] While also found in the kidney for reabsorption, its expression is more widespread in tissues like the brain, lung, and choroid plexus, making it a potential target for delivering drugs to these specific sites.[1][6]

The transport mechanism for both is energized by an inwardly directed electrochemical proton gradient, allowing for the accumulation of substrates against their concentration gradient.[1] Crucially, these transporters exhibit broad substrate specificity, recognizing not just natural peptides but also a vast array of peptidomimetics, including important drug classes like β-lactam antibiotics and ACE inhibitors.[1][5] This promiscuity is the key that drug developers can exploit.

Caption: PEPT1-mediated transport of a dipeptide prodrug across the intestinal epithelium.

Head-to-Head Comparison: Dipeptide Delivery Strategies

Two primary strategies have emerged for leveraging dipeptide transporters: the Prodrug Approach and the Nanoparticle Approach . While both aim to enhance drug delivery, they differ significantly in their construction, mechanism, and ideal applications.

Strategy 1: The Dipeptide Prodrug Approach

This is the most clinically validated strategy. It involves covalently linking a parent drug, which has poor membrane permeability, to a dipeptide or a single amino acid. This molecular "disguise" makes the resulting prodrug recognizable by PEPT1.

The Classic Case Study: Acyclovir to Valacyclovir Acyclovir, a potent antiviral agent, suffers from poor oral bioavailability (10-20%).[7] By creating an L-valyl ester prodrug, valacyclovir, scientists designed a molecule that is actively transported by PEPT1.[7][8] Once inside the enterocyte, intracellular esterases rapidly cleave the valine residue, releasing the active acyclovir, which can then enter circulation.[7][9] This elegant strategy increases the oral bioavailability of acyclovir by 3- to 5-fold, to approximately 55%.[7][9][10]

Strategy 2: The Dipeptide Nanoparticle Approach

A more recent and versatile strategy involves the use of dipeptides as building blocks for self-assembling nanoparticles (NPs).[11] These NPs can encapsulate or be conjugated with therapeutic agents.

  • Self-Assembly: Certain dipeptides, particularly those containing non-protein or modified amino acids, can self-assemble into stable nanostructures like spheres or fibers in an aqueous environment.[11][12]

  • Drug Loading: Hydrophobic drugs can be physically entrapped within the core of these self-assembled NPs during their formation.[11] This encapsulation can protect the drug from degradation and increase its solubility.[11]

  • Targeting: The surface of these NPs can be decorated with specific ligands or peptides (e.g., RGD peptides) to target receptors overexpressed on diseased cells, such as cancer cells, enabling more precise drug delivery.[13][14]

For example, nanoparticles self-assembled from methionine-dehydrophenylalanine have been shown to effectively load the hydrophobic anticancer agent curcumin, increasing its solubility, cellular uptake, and in vivo efficacy in a melanoma mouse model.[11]

Quantitative Performance Comparison

The choice between a prodrug and a nanoparticle system depends on the specific therapeutic agent and the desired outcome. The following table summarizes key performance metrics based on published experimental data.

FeatureDipeptide Prodrug ApproachDipeptide Nanoparticle ApproachRationale & Causality
Primary Goal Enhance oral bioavailability of small molecules.Deliver a wide range of cargo (hydrophobic drugs, siRNA), often with targeting.Prodrugs are designed for active transport; NPs are versatile carriers.
Mechanism Carrier-mediated transport via PEPT1/PEPT2.[8]Primarily endocytosis, potentially enhanced by surface targeting ligands.[14]Prodrugs mimic natural substrates for active uptake. NPs are larger and typically enter cells via endocytic pathways.
Bioavailability Gain Significant (e.g., 3-5 fold increase for valacyclovir).[9]Variable; improves therapeutic efficacy by enhancing solubility and targeted accumulation.[11]Direct transport across the epithelium (prodrugs) vs. improved formulation and targeted delivery (NPs).
Payload Capacity 1:1 molar ratio (one drug per dipeptide).High and tunable (e.g., ~28% w/w loading for curcumin in MΔF NPs).[11]Prodrugs are single molecules. NPs can encapsulate many drug molecules.
Cargo Versatility Limited to molecules with suitable functional groups (e.g., hydroxyl, carboxyl) for ester/amide linkage.Broad: small molecules, proteins, nucleic acids (siRNA).[12][15]Covalent linkage has chemical constraints; encapsulation is more flexible.
Clinical Validation High (e.g., Valacyclovir, Valganciclovir).[8][10]Emerging; primarily in preclinical and research stages.[12][13]Prodrugs are a well-established pharmaceutical strategy. Peptide NPs are a newer, more complex technology.

Experimental Validation: A Protocol for Assessing PEPT1-Mediated Transport

To trust a dipeptide-based delivery system, its mechanism must be validated. The gold-standard in vitro model is the Caco-2 cell permeability assay.[16][17] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that morphologically and functionally resembles the small intestinal epithelium, including the expression of PEPT1 transporters.[16][18]

This protocol provides a self-validating system to determine if a test compound is a substrate for PEPT1.

Objective: To measure the apparent permeability coefficient (Papp) of a test compound across a Caco-2 monolayer and to confirm the involvement of the PEPT1 transporter through competitive inhibition.

Caption: Experimental workflow for a Caco-2 permeability assay with competitive inhibition.

Detailed Step-by-Step Methodology

I. Caco-2 Cell Culture and Seeding (Self-Validating Prerequisite)

  • Cell Maintenance: Culture Caco-2 cells according to ATCC guidelines.

  • Seeding: Seed Caco-2 cells onto permeable Transwell™ filter supports (e.g., 0.4 µm pore size) at a density of approximately 1.5 x 10^5 cells/well in a 24-well plate format.[19]

  • Differentiation: Culture the cells for 21-25 days, changing the media every 2-3 days. This extended culture period is critical for the cells to differentiate, form tight junctions, and express key transporters like PEPT1.[16]

  • Integrity Check (Trustworthiness Pillar): Before initiating the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[17] A high TEER value (typically >250 Ω·cm²) confirms the integrity of the tight junctions, ensuring that transport is primarily transcellular, not paracellular (i.e., through gaps between cells). Monolayers with low TEER values should be discarded.

II. Transport Experiment

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.5 for the apical (donor) side and pH 7.4 for the basolateral (receiver) side. The proton gradient (pH 6.5 -> 7.4) mimics physiological conditions and provides the driving force for PEPT1 transport.[17]

  • Dosing Solution Preparation:

    • Condition A (Test): Prepare the test compound (e.g., your dipeptide prodrug) at a final concentration (e.g., 10 µM) in the apical buffer.

    • Condition B (Inhibition Control): Prepare a second solution containing the test compound (10 µM) PLUS a known competitive PEPT1 inhibitor, such as Glycylsarcosine (Gly-Sar), at a high concentration (e.g., 20 mM).[20] Lys[Z(NO₂)]-Pro is another potent, non-transported inhibitor.[21]

  • Experiment Initiation:

    • Carefully wash the monolayers with pre-warmed transport buffer.

    • Add the appropriate buffer to the basolateral chamber (e.g., 600 µL).

    • Add the dosing solutions (Condition A or B) to the apical chamber (e.g., 100 µL). Run each condition in triplicate.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.[17]

  • Sampling: At the end of the incubation period, collect samples from the basolateral chamber for analysis. Also, collect a sample from the apical chamber at time zero to confirm the initial concentration.

III. Analysis and Interpretation

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its high sensitivity and specificity.

  • Calculation of Apparent Permeability (Papp): The Papp value, in cm/s, is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

    • A is the surface area of the filter membrane (e.g., 0.33 cm² for a 24-well Transwell™).

    • C₀ is the initial concentration in the donor compartment.

  • Self-Validation via Inhibition:

    • Causality: If the test compound is a substrate of PEPT1, its transport will be competitively inhibited by the excess Gly-Sar.

    • Interpretation: A statistically significant reduction (e.g., >50%) in the Papp value in the presence of the inhibitor (Condition B) compared to its absence (Condition A) provides strong evidence that the compound's transport is mediated by PEPT1.

Conclusion and Future Directions

Hijacking dipeptide nutrient pathways represents a powerful and clinically proven strategy to enhance oral drug delivery.

  • The dipeptide prodrug approach is a robust, well-understood method ideal for improving the bioavailability of small molecules with suitable chemical handles. Its success is exemplified by blockbuster drugs like valacyclovir.

  • The dipeptide nanoparticle approach is a highly versatile platform technology. While still in earlier stages of development, it offers tremendous potential for delivering complex cargo, including biologics and hydrophobic molecules, and for adding layers of functionality like targeted delivery.[22][23]

The choice of system is not a matter of one being universally superior, but rather a strategic decision based on the drug candidate's properties and the therapeutic objective. As our understanding of transporter biology and peptide self-assembly deepens, we can expect the development of even more sophisticated and efficient dipeptide-based delivery systems, transforming molecules with poor pharmacokinetic profiles into viable clinical candidates.

References

  • Peptide transporters and their roles in physiological processes and drug disposition | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • PEPT1 - Transporters. (n.d.). Solvo Biotechnology. Retrieved from [Link]

  • Panda, J. J., & Chauhan, V. S. (2014). Novel dipeptide nanoparticles for effective curcumin delivery. International Journal of Nanomedicine, 9, 3321–3338. [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Shen, H., Smith, D. E., & Keep, R. F. (2016). Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity. Journal of Pharmaceutical Sciences, 105(3), 967–975. [Link]

  • Li, M., Chen, Y., Ye, J., Wang, J., & Wang, Y. (2020). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 21(18), 6883. [Link]

  • Parker, J. L., & Newstead, S. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, 7(45), eabh3355. [Link]

  • Katragadda, S., Talluri, M. V. N. K., & Mitra, A. K. (2006). Disposition kinetics of a dipeptide ester prodrug of acyclovir and its metabolites following intravenous and oral administrations in rat. International Journal of Pharmaceutics, 325(1-2), 123–134. [Link]

  • Kim, I., Song, X., Vig, B. S., Lorenzi, P. J., & Amidon, G. L. (2003). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 278(41), 39518–39526. [Link]

  • Panda, J. J., et al. (2022). Conformationally Restricted Dipeptide-Based Nanoparticles for Delivery of siRNA in Experimental Liver Cirrhosis. ACS Omega, 7(41), 36341–36353. [Link]

  • Gazit, E. (2023). Peptide Self-Assembled Nanocarriers for Cancer Drug Delivery. Accounts of Chemical Research, 56(5), 511–523. [Link]

  • PEPT1 (SLC15A1) Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • DavidsonX – D001x – Medicinal Chemistry Chapter 8 – Metabolism Part 6 – Prodrugs Video Clip. (n.d.). edX. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Perry, C. M., & Faulds, D. (1996). Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections. Drugs, 52(5), 754–772. [Link]

  • In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. (2021). PMC. Retrieved from [Link]

  • Permeability and Transporters. (n.d.). Admescope. Retrieved from [Link]

  • De Clercq, E. (2005). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (2018). Diva-portal.org. Retrieved from [Link]

  • Theiss, S., et al. (2001). A novel inhibitor of the mammalian peptide transporter PEPT1. British Journal of Pharmacology, 132(7), 1463–1472. [Link]

  • Ilieş, B. D., Yildiz, I., & Abbas, M. (2024). Peptide-conjugated Nanoparticle Platforms for Targeted Delivery, Imaging, and Biosensing Applications. ChemBioChem, 25(10), e202300867. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI. Retrieved from [Link]

  • Terada, T., et al. (1997). Recognition of β-lactam antibiotics by rat peptide transporters, PEPT1 and PEPT2, in LLC-PK1 cells. American Journal of Physiology-Renal Physiology, 273(5), F706–F711. [Link]

  • Ilieş, B. D., Yildiz, I., & Abbas, M. (2024). Peptide‐conjugated Nanoparticle Platforms for Targeted Delivery, Imaging, and Biosensing Applications. OUCI. Retrieved from [Link]

  • Meredith, D., & Boyd, C. A. R. (2007). The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1484), 1437–1445. [Link]

  • Wang, H., et al. (2017). Synthesis and evaluation of an injectable everolimus prodrug. Bioorganic & Medicinal Chemistry Letters, 27(5), 1175–1178. [Link]

  • PepT1 Transporter Assays | Label-Free SSME Screening. (n.d.). SB Drug Discovery. Retrieved from [Link]

  • Functional peptide-based drug delivery systems. (2020). Journal of Materials Chemistry B. Retrieved from [Link]

  • Self-Assembled Peptide Drug Delivery Systems. (2021). ACS Applied Bio Materials. Retrieved from [Link]

  • Zhu, Y., Sun, J., Peng, Y., & Wang, G. (2018). Research on the pharmacokinetics of prodrugs. Chinese Journal of New Drugs, 27(12), 1361–1366. Retrieved from [Link]

  • Berillo, D., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 25(5), 1127. [Link]

  • Berillo, D., & Saparov, A. (2019). Peptide-Based Drug Delivery Systems. Medicina, 55(10), 685. [Link]

  • Berillo, D., & Saparov, A. (2019). (PDF) Peptide-Based Drug Delivery Systems. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking L-Alanyl-L-methionine Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and high-yield biopharmaceutical manufacturing, the composition of cell culture media is a critical variable. Amino acids are the fundamental building blocks for recombinant proteins, and their stable and efficient delivery to cells is paramount. Methionine, an essential sulfur-containing amino acid, plays a crucial role in the initiation of protein synthesis and overall cell metabolism[1]. However, the use of free L-methionine in large-scale bioprocessing is often hampered by its limited solubility and stability. This guide provides an in-depth comparison of L-Alanyl-L-methionine, a stabilized dipeptide, against the industry standard, L-methionine, offering supporting data and validated experimental protocols to guide your media optimization strategies.

The Challenge with Conventional Methionine Supplementation

The primary challenge in using free amino acids like L-methionine in concentrated nutrient feeds is their physicochemical limitations. Methionine, in particular, exhibits relatively low solubility in aqueous solutions at neutral pH, which can create bottlenecks in the formulation of highly concentrated, pH-neutral feed media. This often forces process scientists to use separate alkaline feeds, complicating feeding strategies and risking precipitation in the bioreactor.

Furthermore, the stability of free amino acids in liquid media can be a concern during storage and the manufacturing process, potentially leading to degradation and the formation of undesirable byproducts. Dipeptides, such as L-Alanyl-L-methionine, have emerged as a superior alternative, designed to overcome these very limitations[2][3].

Head-to-Head Comparison: L-Alanyl-L-methionine vs. L-methionine

To objectively evaluate the performance of L-Alanyl-L-methionine, we must benchmark it against free L-methionine across several key performance indicators critical to bioprocessing.

Solubility: A Critical Parameter for Concentrated Feeds

Enhanced solubility is the most immediate and significant advantage of dipeptide use. By linking alanine to methionine, the resulting dipeptide exhibits dramatically improved solubility characteristics at physiological pH.

Table 1: Comparative Solubility in Water

CompoundSolubility at 20-25°C (g/L)Fold IncreasepH
L-methionine~34 - 48 g/L[4][5]1x (Baseline)Neutral
L-Alanyl-L-methionine> 500 g/L> 10xNeutral

Note: Data for L-Alanyl-L-methionine is based on typical values provided by manufacturers for cell culture grade material.

This substantial increase in solubility allows for the formulation of highly concentrated, pH-neutral stock solutions and feed media. This simplifies the manufacturing process by enabling the use of a single, comprehensive feed tank, reducing operational complexity, and minimizing the risk of pH fluctuations and precipitation upon addition to the bioreactor[6].

Stability in Solution

The stability of nutrients in cell culture media is crucial for ensuring consistent performance and preventing the accumulation of toxic byproducts. While free L-methionine is relatively stable, dipeptides often exhibit enhanced stability against degradation pathways such as oxidation, especially during heat sterilization or long-term storage[7][8][9]. L-Alanyl-L-methionine protects the reactive amino group of methionine, contributing to its greater stability in complex aqueous solutions. This ensures that the cells receive the intended concentration of the nutrient throughout the entire culture duration.

Bioavailability: The Cellular Uptake Mechanism

A common question is whether cells can efficiently utilize a dipeptide. The answer lies in the cellular transport machinery. Mammalian cells, including Chinese Hamster Ovary (CHO) cells, possess specific peptide transporters, such as PepT1, which actively co-transport di- and tripeptides along with H+ ions into the cytoplasm[10][11][12]. Once inside the cell, peptidases rapidly cleave the dipeptide, releasing the individual amino acids for metabolic use.

This transport mechanism is highly efficient and can be advantageous. It bypasses the potential for competitive inhibition that can occur among free amino acids vying for the same transporters[13]. This ensures a reliable and direct route for methionine delivery into the cell.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) L-Met Free L-Methionine AAT Amino Acid Transporter L-Met->AAT:f0 Competitive Transport Ala-Met L-Alanyl-L-methionine PepT1 Peptide Transporter (PepT1) Ala-Met->PepT1:f0 Specific Transport L-Met_in L-Methionine Pool AAT:f0->L-Met_in Ala-Met_in L-Alanyl-L-methionine PepT1:f0->Ala-Met_in Metabolism Protein Synthesis & Metabolism L-Met_in->Metabolism Peptidase Peptidases Ala-Met_in->Peptidase Peptidase->L-Met_in Cleavage L-Ala_in L-Alanine Pool Peptidase->L-Ala_in Cleavage Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Acquisition P1 Prepare Saturated Solutions (L-Met vs. Ala-Met) A1 Solubility Assessment (Visual & Spectrophotometric) P1->A1 P2 Prepare Stock Solutions for Stability Study A2 HPLC Stability Assay (Time-course analysis) P2->A2 P3 Prepare Fed-Batch Media (Control vs. Dipeptide) A3 Fed-Batch Bioreactor Run (CHO Cell Line) P3->A3 D1 Measure g/L in solution A1->D1 D2 Quantify % Remaining Compound over time A2->D2 D3 Monitor VCD, Viability, Titer, Metabolites A3->D3

Overall experimental workflow for comparative analysis.
Protocol 1: Comparative Solubility Assessment
  • Objective: To determine the maximum solubility of L-methionine and L-Alanyl-L-methionine in deionized water at ambient temperature (~25°C).

  • Materials: L-methionine, L-Alanyl-L-methionine, deionized water, magnetic stirrer, 0.22 µm syringe filters, spectrophotometer.

  • Procedure:

    • Add 100 mL of deionized water to two separate beakers with stir bars.

    • Incrementally add the test compound (L-methionine in one, L-Alanyl-L-methionine in the other) to each beaker while stirring.

    • Continue adding the compound until saturation is reached (i.e., solid material no longer dissolves).

    • Allow the solutions to stir for an additional 60 minutes to ensure equilibrium.

    • Filter a small aliquot of each saturated solution using a 0.22 µm syringe filter to remove any undissolved solids.

    • Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., spectrophotometry after appropriate dilution or HPLC).

    • Express the final solubility in g/L.

Protocol 2: Stability Analysis by HPLC
  • Objective: To compare the degradation of L-methionine and L-Alanyl-L-methionine in a mock cell culture medium over time at 37°C.

  • Materials: Test compounds, basal cell culture medium (e.g., DMEM/F12), incubator at 37°C, HPLC system with a C18 column, appropriate mobile phases.

  • Procedure:

    • Prepare two sets of solutions by dissolving a known concentration (e.g., 5 g/L) of L-methionine and L-Alanyl-L-methionine in the basal medium.

    • Filter-sterilize the solutions and dispense them into sterile tubes.

    • Take an initial sample (T=0) from each solution for immediate HPLC analysis.

    • Place the remaining tubes in a 37°C incubator.

    • Collect samples at predetermined time points (e.g., 24, 48, 96, 168 hours).

    • Analyze all samples by reverse-phase HPLC to quantify the remaining parent compound. A standard method would involve a C18 column with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[14][15]

    • Plot the percentage of the initial concentration remaining over time for each compound.

Protocol 3: Fed-Batch Cell Culture Performance Evaluation
  • Objective: To evaluate the impact of L-methionine vs. L-Alanyl-L-methionine on CHO cell growth and recombinant protein production.

  • Materials: A recombinant CHO cell line, basal growth medium, and two concentrated feed media.

  • Procedure:

    • Prepare Feeds: Design two chemically defined feed media. The "Control Feed" will be supplemented with L-methionine. The "Test Feed" will be supplemented with an equimolar amount of L-Alanyl-L-methionine. Due to its higher solubility, the Test Feed can be made more concentrated.

    • Inoculate Cultures: Seed multiple shake flasks or benchtop bioreactors with the CHO cell line at a standard seeding density.

    • Initiate Feeding: On a predetermined day (e.g., day 3), begin the feeding strategy, adding the respective feed medium to the cultures.

    • Monitor Daily: Sample each culture daily to measure:

      • Viable Cell Density (VCD) and Viability (e.g., via Trypan Blue exclusion).

      • Product Titer (e.g., via ELISA or HPLC).

      • Key metabolite concentrations (e.g., glucose, lactate, ammonia).

    • Analyze Data: Compare the growth curves, viability profiles, and final product titers between the control and test groups.

Conclusion and Field-Proven Insights

As a Senior Application Scientist, my experience has consistently shown that the adoption of chemically optimized components like dipeptides is a cornerstone of modern process intensification. L-Alanyl-L-methionine is not merely a substitute for L-methionine; it is an enabling technology. It allows for the design of simpler, more robust, and highly concentrated feeding strategies that are difficult to achieve with free amino acids.

The superior solubility and stability of L-Alanyl-L-methionine directly translate into operational efficiency and improved process outcomes. By ensuring the consistent and non-toxic delivery of a critical amino acid, researchers and process development scientists can unlock higher levels of cellular productivity and achieve greater consistency between batches, ultimately accelerating the path to market for vital biotherapeutics.

References

  • PubChem. L-Methionine. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (2015). Determination and correlation of temperature and pH value dependent solubility of dl‐methionine. The Canadian Journal of Chemical Engineering. [Link]

  • Daniel, H., et al. (2000). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Thwaites, D. T., & Anderson, C. M. (2001). PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+). Journal of cellular physiology. [Link]

  • Uchida, T., et al. (2001). High-Pressure Solubility of L-Methionine in Water. Journal of Solution Chemistry. [Link]

  • Buyse, M., et al. (2004). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of clinical investigation. [Link]

  • Tabata, K. (2005). Synthesis and application of dipeptides; current status and perspectives. Applied microbiology and biotechnology. [Link]

  • Anderson, C. M., & Thwaites, D. T. (2010). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Biological procedures online. [Link]

  • Tsuru, D., et al. (2012). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology. [Link]

  • Hu, Y., et al. (2008). Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine. Pharmaceutical research. [Link]

  • Tabata, K., & Hashimoto, S. (2005). Synthesis and application of dipeptides; Current status and perspectives. ResearchGate. [Link]

  • Duchefa Biochemie. L-Methionine. [Link]

  • Asoodeh, A., & Asoodeh, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • BMK Chemicals. (2026). Exploring the Potential of Dipeptides in Pharmaceutical Research. [Link]

  • Asoodeh, A., & Asoodeh, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Biomatik. (2022). 7 Applications Of Peptide Synthesis. [Link]

  • Asoodeh, A., & Asoodeh, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. [Link]

  • Agilent Technologies. (2024). Cell Culture Media Analysis in Biopharma by Liquid Chromatography. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Sharma, V. K., et al. (2016). HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Torkashvand, F., & Ghaffari, S. (2019). Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production. bioRxiv. [Link]

  • Carrillo-Cocom, L. M., et al. (2015). Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. Cytotechnology. [Link]

  • Xing, Z., et al. (2011). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Process Biochemistry. [Link]

  • Rajendran, S., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino acids. [Link]

  • Wikipedia. Methionine. [Link]

  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]

  • Posada, D., et al. (2018). CHO culture supplemented with l-alanyl-l-glutamine (AQ). ResearchGate. [Link]

  • Lam, A. (2025). Metabolic engineering of CHO cells towards cysteine prototrophy. ACS Fall 2025 Meeting. [Link]

  • Quora. What is the difference between L-Methionine and DL-Methionine?. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of L-Alanyl-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational and safety protocol for the proper disposal of L-Alanyl-L-methionine, a dipeptide commonly used in research and development. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. While L-Alanyl-L-methionine, composed of the essential amino acids L-alanine and L-methionine, is not classified as a hazardous substance under most regulations, a precautionary approach is the cornerstone of responsible laboratory practice.[1][2][3] All laboratory chemicals, regardless of perceived hazard, must be managed as chemical waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.[4][5][6]

Hazard Assessment and Core Principles

1.1. Toxicological Profile L-Alanyl-L-methionine is a dipeptide. The toxicological properties of many research peptides and related compounds are not fully investigated.[7] While its constituent amino acid, L-Methionine, is generally considered non-hazardous with no specific pictogram or signal word required, good industrial hygiene and safety practices must be observed.[1][2] The primary risks associated with handling the solid form include potential skin, eye, and respiratory tract irritation from dust inhalation.[7]

1.2. Environmental Considerations The core principle of disposal is to prevent the release of any chemical into the environment.[1][2][8] L-Alanyl-L-methionine can increase the biological oxygen demand (BOD) in waterways, disrupting aquatic ecosystems.[9] Therefore, under no circumstances should L-Alanyl-L-methionine waste be disposed of down the drain or in regular trash .[4][5]

1.3. Regulatory Compliance All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] This guide provides a framework for best practices; however, you must consult and adhere to your institution's specific EHS guidelines, which are designed to ensure compliance with all relevant laws.[6]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, equipping yourself with the correct PPE is mandatory. This creates a primary barrier against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][10]Protects against splashes of solutions or aerosolized powder.
Hand Protection Chemical-resistant nitrile gloves.[4]Prevents direct skin contact. Gloves should be changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat.[4][10]Protects skin and personal clothing from contamination.
Footwear Closed-toe, non-permeable shoes.[4]Prevents exposure from spills.
Respiratory Recommended when handling large quantities of powder.Use a NIOSH-approved respirator to prevent inhalation of dust.[11]

Table 1: Required Personal Protective Equipment (PPE)

Step-by-Step Disposal Protocols

The proper disposal route for L-Alanyl-L-methionine depends on its physical state (solid or liquid). All waste streams must be segregated and collected in designated, properly labeled containers.[4][5][12]

Workflow for L-Alanyl-L-methionine Disposal

G cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Protocol cluster_liquid_disposal Liquid Waste Protocol start L-Alanyl-L-methionine Waste Generated solid_waste Solid Waste (Powder, Contaminated Consumables) start->solid_waste liquid_waste Liquid Waste (Aqueous Solutions, Rinsate) start->liquid_waste collect_solid Collect in Designated, Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid inactivate Optional Pre-treatment: Chemical Inactivation (e.g., 10% Bleach) If approved by EHS liquid_waste->inactivate collect_liquid Collect in Designated, Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->collect_liquid Direct Collection (No Pre-treatment) contact_ehs_solid Store in Satellite Accumulation Area and Contact EHS for Pickup collect_solid->contact_ehs_solid inactivate->collect_liquid contact_ehs_liquid Store in Secondary Containment and Contact EHS for Pickup collect_liquid->contact_ehs_liquid

Caption: Decision workflow for the proper disposal of L-Alanyl-L-methionine.

3.1. Solid Waste Disposal This category includes expired or unused L-Alanyl-L-methionine powder, as well as contaminated consumables like weighing paper, pipette tips, and gloves.

  • Segregation and Collection : Do not mix with general laboratory trash. Collect all solid waste contaminated with L-Alanyl-L-methionine in a designated, leak-proof hazardous waste container with a secure lid.[6][10]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name ("L-Alanyl-L-methionine"), and any other information required by your institution.[6]

  • Storage : Store the sealed container in a designated satellite accumulation area away from general lab traffic.

  • Final Disposal : Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[6]

3.2. Liquid Waste Disposal This includes any solutions containing L-Alanyl-L-methionine and the first rinsate from cleaning contaminated labware.

  • Collection : Pour liquid waste into a dedicated, leak-proof, and clearly labeled container designated for aqueous chemical waste.[4] Do not overfill containers; leave at least 10% headspace to accommodate expansion.[5]

  • Chemical Inactivation (Optional Pre-treatment) : For some peptides, chemical inactivation using a strong oxidizing agent like sodium hypochlorite (bleach) is recommended before collection.[6][10]

    • Protocol : In a chemical fume hood, slowly add the liquid peptide waste to a 10% bleach solution to achieve a final bleach-to-waste ratio of at least 1:10.[10] Allow the mixture to stand for a minimum of 30-60 minutes.[6][10]

    • Verification : This step should ONLY be performed if it is part of your institution's approved EHS protocol.

  • Storage and Disposal : Whether pre-treated or not, the collected liquid waste must be stored in secondary containment to prevent spills.[6] The sealed container should be managed by your EHS department for final disposal.

3.3. Decontamination of Labware Reusable labware (e.g., glassware) that has come into contact with L-Alanyl-L-methionine must be decontaminated.

  • Initial Rinse : Rinse the labware with a suitable solvent (e.g., deionized water). This first rinsate must be collected and treated as liquid chemical waste.[5]

  • Decontamination Soak : Immerse the rinsed labware in a 10% bleach solution for at least 30 minutes.[10]

  • Final Cleaning : After the decontamination soak, the labware can be washed, rinsed thoroughly with water, and dried for reuse.

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[4]

  • Assess the Spill : Determine the nature and extent of the spill. If the spill is large or involves a highly concentrated solution, contact your EHS department immediately.

  • Don PPE : Wear the appropriate PPE as listed in Table 1.

  • Contain and Clean :

    • For Solid Spills : Avoid generating dust.[7] Gently cover the spill with an absorbent material. Sweep or vacuum the material into a designated hazardous waste container for solid waste.[7][11][13]

    • For Liquid Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate : Once the spilled material is collected, decontaminate the area with a 10% bleach solution, followed by a water rinse.[14]

  • Dispose of Waste : All materials used for cleanup must be disposed of as hazardous solid waste.[4]

Conclusion: Fostering a Culture of Safety

The proper disposal of L-Alanyl-L-methionine is a straightforward process rooted in the fundamental principles of laboratory safety and environmental stewardship. By treating all research chemicals with a consistent level of caution, segregating waste streams, and adhering to institutional protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's EHS department for guidance specific to your location and facilities.

References

  • Laboratory Safety Guidelines for Peptide Handling . Biovera. (2024). Retrieved from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them . National Institutes of Health (NIH). Retrieved from [Link]

  • Material Safety Data Sheet - L-Methionine . Cole-Parmer. Retrieved from [Link]

  • Practice Safe Science . Amino Labs. Retrieved from [Link]

  • Laboratory Safety Guidelines . Institute for Molecular Biology & Biophysics. Retrieved from [Link]

  • Safety Data Sheet: L-Methionine . Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet L-Methionine . Metascience. Retrieved from [Link]

  • SAFETY DATA SHEET - L-Methionine . Fisher Scientific. Retrieved from [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . Retrieved from [Link]

  • Laboratory Rules . Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Retrieved from [Link]

  • L-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet . Loba Chemie. Retrieved from [Link]

  • SAFETY DATA SHEET: L-METHIONINE . Ajinomoto. Retrieved from [Link]

  • Safety Data Sheet: L-Methionine . Carl ROTH. Retrieved from [Link]

Sources

Navigating the Safe Handling of L-Alanyl-L-methionine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. While L-Alanyl-L-methionine, a dipeptide composed of alanine and methionine, is not classified as a hazardous substance, adopting a rigorous safety protocol is a cornerstone of good laboratory practice.[1][2] This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for L-Alanyl-L-methionine, ensuring both the safety of laboratory personnel and the fidelity of your research.

Hazard Assessment: Understanding the Risks

Although specific toxicological data for L-Alanyl-L-methionine is not extensively documented, we can infer potential hazards from its constituent amino acid, L-Methionine, and the general nature of powdered chemical compounds.[3] The primary risks associated with handling L-Alanyl-L-methionine in its common lyophilized or powdered form are:

  • Inhalation: Fine powders can easily become airborne, and inhaling the dust may cause respiratory irritation.[4][5]

  • Skin and Eye Contact: Direct contact with the powder can lead to mild skin or eye irritation.[4][5][6]

  • Contamination: Improper handling can compromise the purity of the peptide, impacting experimental results, and can also lead to unintentional exposure.[7][8]

Therefore, all handling procedures should be designed to minimize the generation of dust and prevent direct physical contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[8][9] The following table outlines the recommended PPE for handling L-Alanyl-L-methionine.

Laboratory ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[10]This activity has the highest risk of generating airborne particles. A respirator is crucial to prevent inhalation, while gloves, goggles, and a lab coat protect against skin and eye contact with the fine powder.
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.The risk of aerosolization is lower when handling solutions, but splashes can still occur. Goggles are essential to protect the eyes, and gloves and a lab coat prevent skin contact.
General Laboratory Handling (e.g., pipetting solutions) Disposable nitrile gloves, lab coat, and safety glasses.Standard laboratory PPE is sufficient to protect against accidental splashes or spills of the peptide solution.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[3]Enhanced protection is required to manage the concentrated powder. Wetting the spill before cleanup can help to minimize dust generation.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.The primary concern is skin and eye contact with the solution.
A Visual Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with L-Alanyl-L-methionine.

PPE_Selection_Workflow cluster_0 Start: Assess the Task cluster_1 Physical Form cluster_2 Activity Type cluster_3 Recommended PPE Start Handling L-Alanyl-L-methionine IsPowder Is it a powder? Start->IsPowder Weighing Weighing or Aliquoting? IsPowder->Weighing Yes Reconstituting Reconstituting? IsPowder->Reconstituting No (Liquid) Weighing->Reconstituting No HighRiskPPE Gloves + Goggles + Lab Coat + Respirator Weighing->HighRiskPPE Yes GeneralHandling General Handling? Reconstituting->GeneralHandling No MediumRiskPPE Gloves + Goggles + Lab Coat Reconstituting->MediumRiskPPE Yes StandardPPE Gloves + Safety Glasses + Lab Coat GeneralHandling->StandardPPE Yes

Caption: PPE selection workflow for L-Alanyl-L-methionine.

Operational Plan for Safe Handling

A systematic approach to handling L-Alanyl-L-methionine from receipt to disposal is crucial for maintaining a safe and efficient laboratory environment.

Step-by-Step Handling Protocol
  • Receiving and Storage: Upon receipt, inspect the container for any signs of damage. Store L-Alanyl-L-methionine in a tightly sealed container in a cool, dry place, as recommended by the supplier, typically at -20°C for long-term stability.[3]

  • Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or a specific benchtop, is clean and uncluttered.[8] Assemble all necessary equipment and PPE.

  • Weighing and Reconstitution: When weighing the powdered form, do so in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[8] Use anti-static weigh boats if available. When reconstituting, add the solvent slowly to the powder to avoid splashing.

  • Experimentation: Handle solutions with care, using appropriate pipetting techniques to prevent aerosols and splashes. Always wear gloves and a lab coat.[11]

  • Post-Handling: After use, securely seal the container and return it to the appropriate storage location. Clean the work area thoroughly.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of L-Alanyl-L-methionine and any contaminated materials is a critical final step.

Waste Disposal Procedures
  • Unused Product: While L-Alanyl-L-methionine is not classified as hazardous waste, it should not be disposed of down the drain.[9][12] Small quantities of the solid can be dissolved in a combustible solvent and disposed of through a licensed chemical waste disposal service.[3]

  • Contaminated Materials: All disposable items that have come into contact with L-Alanyl-L-methionine, such as gloves, pipette tips, and empty containers, should be collected in a designated, labeled waste container.[9]

  • Aqueous Waste: Solutions containing L-Alanyl-L-methionine should be collected in a designated aqueous waste container. Follow your institution's guidelines for chemical waste disposal.[9]

By adhering to these guidelines, you can confidently handle L-Alanyl-L-methionine, ensuring your safety and the integrity of your scientific endeavors. This proactive approach to laboratory safety fosters a culture of responsibility and excellence.

References

  • PeptideProCanada. (n.d.). How to Safely Handle Research Peptides in Canada.
  • (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Peptide Institute, Inc. (2021, March 30). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet - L-Methionine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - N-Acetyl-L-methionine.
  • BenchChem. (2025). Personal protective equipment for handling T140 peptide.
  • Loba Chemie. (n.d.). L-METHIONINE FOR BIOCHEMISTRY - Safety Data Sheet.
  • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Cayman Chemical. (2025, October 15). Safety Data Sheet - L-Methionine-d3.
  • Ajinomoto AminoScience Division. (2003, January 6). SAFETY DATA SHEET: L-METHIONINE.
  • (n.d.). Safety Data Sheet L-Methionine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanyl-L-methionine
Reactant of Route 2
L-Alanyl-L-methionine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。